Product packaging for Azido-PEG11-t-butyl ester(Cat. No.:)

Azido-PEG11-t-butyl ester

Katalognummer: B11931017
Molekulargewicht: 655.8 g/mol
InChI-Schlüssel: TVNIWZCSQMCKCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Azido-PEG11-t-butyl ester is a useful research compound. Its molecular formula is C29H57N3O13 and its molecular weight is 655.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H57N3O13 B11931017 Azido-PEG11-t-butyl ester

Eigenschaften

Molekularformel

C29H57N3O13

Molekulargewicht

655.8 g/mol

IUPAC-Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C29H57N3O13/c1-29(2,3)45-28(33)4-6-34-8-10-36-12-14-38-16-18-40-20-22-42-24-26-44-27-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-31-32-30/h4-27H2,1-3H3

InChI-Schlüssel

TVNIWZCSQMCKCI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Herkunft des Produkts

United States

Foundational & Exploratory

Azido-PEG11-t-butyl Ester: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Azido-PEG11-t-butyl ester, a versatile heterobifunctional linker crucial in drug discovery and bioconjugation. Tailored for researchers, scientists, and drug development professionals, this document details the molecule's properties, experimental protocols for its use, and visual representations of its reaction mechanisms.

Core Properties of this compound

This compound is a chemical tool featuring a terminal azide (B81097) group and a t-butyl ester protected carboxylic acid, connected by a flexible 11-unit polyethylene (B3416737) glycol (PEG) spacer. This structure allows for its application in "click chemistry" and subsequent conjugation to biomolecules.

Physicochemical and Chemical Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C29H57N3O13[1]
Molecular Weight 655.78 g/mol [1]
Exact Mass 655.3900[1]
Purity >95%[1]
Appearance To be determined[1]
Solubility Soluble in DMSO and other organic solvents[2]
Storage (Powder) -20°C for 3 years[2]
Storage (In solvent) -80°C for 1 year[2]
Elemental Analysis
ElementPercentage
Carbon (C)53.11%
Hydrogen (H)8.76%
Nitrogen (N)6.41%
Oxygen (O)31.72%

Key Applications and Reaction Mechanisms

This compound is primarily utilized in two key reaction types: click chemistry via its azide group and amide bond formation following the deprotection of its t-butyl ester.

Click Chemistry: A Gateway to Bioconjugation

The terminal azide group allows for highly efficient and specific conjugation to alkyne-containing molecules through click chemistry. This bioorthogonal reaction is central to its utility in attaching the PEG linker to proteins, peptides, or other biomolecules. Two primary forms of azide-alkyne cycloaddition are employed:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and widely used reaction requires a copper(I) catalyst to form a stable triazole linkage.[3]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where copper toxicity is a concern, such as in living systems, the azide can react with strained cyclooctynes (e.g., DBCO, BCN) without the need for a metal catalyst.[4][5]

T-butyl Ester Deprotection and Amide Coupling

The t-butyl ester serves as a protecting group for a carboxylic acid. Under acidic conditions, this group is cleaved to reveal a free carboxylic acid.[6] This newly exposed functional group can then be activated to react with primary amines, forming a stable amide bond. This two-step process is fundamental for conjugating the other end of the PEG linker to a target molecule.

Experimental Protocols

The following are detailed methodologies for the key experiments involving this compound.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating this compound to an alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a copper(I) stabilizing ligand[3]

  • Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

  • Organic Solvent (e.g., DMSO)

Procedure:

  • Dissolve Reactants: Dissolve the this compound and the alkyne-functionalized molecule in a minimal amount of an organic solvent like DMSO.

  • Prepare Copper Catalyst Solution: In a separate tube, prepare a fresh solution of CuSO4 and the stabilizing ligand (THPTA or TBTA) in the reaction buffer. A typical ratio is 1:5 of copper to ligand.[7]

  • Initiate the Reaction: Add the dissolved reactants to the reaction buffer. Then, add the copper/ligand solution.

  • Add Reducing Agent: To initiate the click reaction, add a fresh solution of sodium ascorbate.[3]

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.

  • Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove unreacted reagents and byproducts.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a copper-free method for conjugating this compound to a strained alkyne (e.g., DBCO-functionalized protein).[5]

Materials:

  • This compound

  • Strained alkyne-functionalized molecule (e.g., DBCO-protein)

  • Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

  • Organic Solvent (optional, e.g., DMSO)

Procedure:

  • Dissolve Linker: Dissolve the this compound in an organic solvent such as DMSO to create a stock solution.

  • Prepare Reaction Mixture: In a reaction tube, combine the strained alkyne-functionalized molecule with the reaction buffer.

  • Add Linker: Add a molar excess (typically 5-20 fold) of the this compound stock solution to the reaction mixture.[5] Ensure the final concentration of the organic solvent is low (<10%) to prevent denaturation of proteins.[5]

  • Incubation: Incubate the reaction at room temperature or 37°C for 1-4 hours.[5] Alternatively, the reaction can be performed at 4°C overnight.[5]

  • Purification: Remove excess, unreacted linker and other small molecules via size-exclusion chromatography or dialysis.[5]

Protocol 3: T-butyl Ester Deprotection

This protocol details the removal of the t-butyl protecting group to reveal the carboxylic acid.

Materials:

  • This compound conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or other suitable organic solvent

Procedure:

  • Dissolve Conjugate: Dissolve the t-butyl ester-containing molecule in an anhydrous organic solvent like DCM.

  • Acidic Treatment: Add an excess of TFA to the solution. A common ratio is 20-50% TFA in DCM.

  • Incubation: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Removal of Acid: Evaporate the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help to remove residual TFA.

  • Isolation: The resulting carboxylic acid can be used directly in the next step or purified if necessary.

Protocol 4: Amide Bond Formation

This protocol describes the coupling of the deprotected carboxylic acid to an amine-containing molecule.

Materials:

  • Carboxylic acid-terminated PEG linker (from Protocol 3)

  • Amine-containing molecule

  • Coupling agents (e.g., EDC/NHS or HATU/DIPEA)[8][9]

  • Anhydrous, amine-free solvent (e.g., DMF or DCM)

Procedure:

  • Dissolve Reactants: Dissolve the carboxylic acid-terminated PEG linker and the amine-containing molecule in the anhydrous solvent.

  • Activate Carboxylic Acid: Add the coupling agents to the reaction mixture. For EDC/NHS, add NHS first, followed by EDC. For HATU, add HATU and a non-nucleophilic base like DIPEA.

  • Incubation: Stir the reaction at room temperature for 4-24 hours. The optimal time may vary depending on the substrates.

  • Purification: Purify the final conjugate using an appropriate chromatographic method (e.g., silica (B1680970) gel chromatography or reversed-phase HPLC) to remove unreacted starting materials and coupling byproducts.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows involving this compound.

G cluster_0 Step 1: Click Chemistry Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Amide Coupling Azido_PEG This compound CuAAC CuAAC (Copper(I), Ligand, Reductant) Azido_PEG->CuAAC SPAAC SPAAC (Strained Alkyne) Azido_PEG->SPAAC Alkyne Alkyne-containing Molecule Alkyne->CuAAC Alkyne->SPAAC (as strained alkyne) Conjugate1 Conjugate with t-butyl ester CuAAC->Conjugate1 SPAAC->Conjugate1 Conjugate1_ref Conjugate with t-butyl ester Deprotection Acidic Conditions (e.g., TFA) Conjugate1_ref->Deprotection Conjugate2 Conjugate with Carboxylic Acid Deprotection->Conjugate2 Conjugate2_ref Conjugate with Carboxylic Acid Coupling Amide Coupling (EDC/NHS or HATU) Conjugate2_ref->Coupling Amine Amine-containing Molecule Amine->Coupling Final_Conjugate Final Bioconjugate Coupling->Final_Conjugate

Figure 1: General experimental workflow for the use of this compound.

G reagents Prepare Reagents: - this compound - Alkyne-Molecule - CuSO4 - Sodium Ascorbate - Ligand (THPTA/TBTA) reaction_setup Reaction Setup: 1. Dissolve Azido-PEG and Alkyne in DMSO. 2. Prepare CuSO4/Ligand solution in buffer. 3. Combine reactants in buffer. reagents->reaction_setup initiation Initiation: Add Sodium Ascorbate solution. reaction_setup->initiation incubation Incubation: Room temperature for 1-4 hours or 4°C overnight. initiation->incubation purification Purification: Size-exclusion chromatography or dialysis. incubation->purification product Purified Conjugate purification->product

Figure 2: Detailed workflow for a CuAAC reaction.

G dissolve_conjugate Dissolve t-butyl ester conjugate in anhydrous DCM. add_tfa Add excess Trifluoroacetic Acid (TFA). dissolve_conjugate->add_tfa stir Stir at room temperature for 1-2 hours. add_tfa->stir evaporate Evaporate solvent and excess TFA. stir->evaporate result Carboxylic Acid Conjugate evaporate->result

References

Azido-PEG11-t-butyl Ester: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Azido-PEG11-t-butyl ester, a versatile heterobifunctional linker crucial in the development of advanced bioconjugates and targeted therapeutics. Tailored for researchers, scientists, and drug development professionals, this document details the molecule's structure, molecular weight, and its significant role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Data

This compound is a chemical tool featuring a polyethylene (B3416737) glycol (PEG) spacer, an azide (B81097) group, and a t-butyl ester protected carboxyl group. The hydrophilic PEG linker enhances solubility and optimizes the spatial orientation of conjugated molecules.[1][2]

PropertyValueSource
Chemical Formula C29H57N3O13[3][4]
Molecular Weight 655.78 g/mol [4]
Exact Mass 655.3900[4]
Appearance To be determined[4]
Purity >95%[4]

Application in PROTAC Synthesis

This compound is a key building block in the synthesis of PROTACs, which are novel therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins. A PROTAC molecule typically consists of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.

The azide group of this compound allows for its conjugation to a molecule containing an alkyne group via a highly efficient and specific reaction known as "click chemistry". This can be either a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[1][3][5] The t-butyl ester group serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions to allow for subsequent conjugation to another molecule, typically an E3 ligase ligand.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of a PROTAC using this compound. This protocol is for informational purposes and should be adapted and optimized for specific target proteins and E3 ligases.

Part 1: Deprotection of the t-butyl Ester
  • Dissolution: Dissolve this compound in a suitable organic solvent (e.g., dichloromethane).

  • Acid Treatment: Add an excess of a strong acid, such as trifluoroacetic acid (TFA), to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, remove the acid and solvent under reduced pressure. The resulting product is Azido-PEG11-acid.

Part 2: Conjugation to an E3 Ligase Ligand
  • Activation of Carboxylic Acid: Dissolve the Azido-PEG11-acid and an amine-containing E3 ligase ligand in an anhydrous aprotic solvent (e.g., dimethylformamide).

  • Coupling: Add a peptide coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Purification: Purify the resulting azide-PEG11-E3 ligase ligand conjugate by preparative high-performance liquid chromatography (HPLC).

Part 3: Click Chemistry Reaction with a Target Protein Ligand
  • Reaction Setup: Dissolve the purified azide-PEG11-E3 ligase ligand conjugate and an alkyne-functionalized target protein ligand in a suitable solvent system (e.g., a mixture of t-butanol and water).

  • Catalyst Addition (for CuAAC): Add a copper(I) source, such as copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours.

  • Purification: Purify the final PROTAC product by preparative HPLC.

PROTAC Mechanism of Action: A Signaling Pathway

The synthesized PROTAC facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination Cascade cluster_3 Proteasomal Degradation PROTAC PROTAC (Target Ligand-Linker-E3 Ligase Ligand) TargetProtein Target Protein of Interest (POI) PROTAC->TargetProtein E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase TernaryComplex POI-PROTAC-E3 Ligase Ternary Complex TargetProtein->TernaryComplex E3Ligase->TernaryComplex Ubiquitination Ubiquitination of POI TernaryComplex->Ubiquitination Ub Transfer Recycling PROTAC Recycling TernaryComplex->Recycling Dissociation PolyUb Polyubiquitinated POI Ubiquitination->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Proteolysis

Caption: The PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound follows a logical multi-step workflow, starting from the individual components and culminating in the final purified product.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Linker Deprotection cluster_step2 Step 2: Conjugation to E3 Ligand cluster_step3 Step 3: Click Chemistry cluster_final Final Product Linker This compound Deprotection t-Butyl Ester Deprotection (TFA) Linker->Deprotection E3_Ligand Amine-functionalized E3 Ligase Ligand Conjugation Amide Coupling (HATU, DIPEA) E3_Ligand->Conjugation Target_Ligand Alkyne-functionalized Target Protein Ligand Click CuAAC or SPAAC Reaction Target_Ligand->Click Azido_Acid Azido-PEG11-Acid Deprotection->Azido_Acid Azido_Acid->Conjugation Azide_E3 Azide-PEG11-E3 Ligase Conjugate Conjugation->Azide_E3 Azide_E3->Click Crude_PROTAC Crude PROTAC Click->Crude_PROTAC Purification HPLC Purification Crude_PROTAC->Purification Final_PROTAC Purified PROTAC Purification->Final_PROTAC

References

An In-depth Technical Guide to the Synthesis and Characterization of Azido PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of azido (B1232118) polyethylene (B3416737) glycol (PEG) linkers, essential tools in bioconjugation, drug delivery, and various biomedical applications. The unique properties of the azide (B81097) group, particularly its ability to undergo bioorthogonal "click" chemistry reactions, make these linkers invaluable for the precise modification of biomolecules.[1][2] This document details common synthetic methodologies, purification techniques, and in-depth characterization protocols.

Introduction to Azido PEG Linkers

Azido PEG linkers are a class of chemical tools that combine the biocompatibility, solubility, and flexibility of a polyethylene glycol chain with the versatile reactivity of a terminal azide (-N₃) group.[3][4] The PEG component enhances the pharmacokinetic properties of conjugated molecules, reducing immunogenicity and increasing circulation half-life.[5] The azide functionality allows for highly specific and efficient covalent bond formation with alkyne-containing molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), forming a stable triazole linkage.[6][7] These linkers can be homobifunctional (e.g., Azido-PEG-Azido) or, more commonly, heterobifunctional, possessing a second reactive group such as an N-hydroxysuccinimide (NHS) ester, amine, or carboxyl group for conjugation to various biomolecules.[6][8]

Synthesis of Azido PEG Linkers

The synthesis of azido PEG linkers typically starts from a hydroxyl-terminated PEG precursor. The most common strategy involves a two-step process: activation of the terminal hydroxyl group followed by nucleophilic substitution with an azide salt.[3][9]

A general workflow for the synthesis of a monofunctional azido PEG is illustrated below.

Synthesis_Workflow start Start: Hydroxy-terminated PEG (e.g., mPEG-OH) step1 Step 1: Activation - Reagents: MsCl or TsCl, Et3N - Solvent: Anhydrous DCM start->step1 intermediate Intermediate: PEG-Mesylate or PEG-Tosylat step1->intermediate step2 Step 2: Azidation - Reagent: Sodium Azide (NaN3) - Solvent: Ethanol (B145695) or DMF intermediate->step2 product Final Product: Azido-PEG (e.g., mPEG-N3) step2->product purification Purification (Precipitation/Dialysis) product->purification characterization Characterization (NMR, FTIR, MS) purification->characterization

Caption: General workflow for the synthesis of monofunctional azido PEG.

For heterobifunctional linkers, such as Azido-PEG-NHS ester, the synthesis involves additional steps to introduce and activate the second functional group.

Experimental Protocols

Protocol 1: Synthesis of α-methoxy-ω-azido PEG (mPEG-N₃) [3]

This protocol describes the synthesis of mPEG-N₃ from mPEG-OH via a mesylate intermediate.

Materials:

  • α-methoxy-ω-hydroxy PEG (mPEG-OH)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Sodium azide (NaN₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Ethanol

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Diethyl ether

Procedure:

Step 1: Synthesis of mPEG-Mesylate (mPEG-OMs)

  • Dissolve dry mPEG-OH (1 eq.) and Et₃N (1.33 eq.) in anhydrous DCM in an oven-dried flask under an argon atmosphere.

  • Cool the mixture to -10 °C in an ice-salt bath.

  • Add MsCl (2.1 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Dilute the reaction mixture with water and extract with DCM.

  • Wash the organic phase with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain mPEG-OMs.

Step 2: Synthesis of mPEG-Azide (mPEG-N₃)

  • Dissolve the dry mPEG-OMs (1 eq.) in ethanol in a flask under an argon atmosphere.

  • Add NaN₃ (1.5 eq.) to the solution.

  • Reflux the mixture for 12 hours.

  • After cooling to room temperature, concentrate the solution on a rotary evaporator.

  • Dissolve the residue in DCM.

  • Dry the organic solution over anhydrous Na₂SO₄, filter, and concentrate to obtain the final product, mPEG-N₃.

  • For purification, the concentrated product can be precipitated from DCM by adding ice-cold diethyl ether.

Protocol 2: Scalable Synthesis of Azido-PEG-NHS Ester [1]

This protocol outlines a multi-step synthesis for producing Azido-PEG-NHS esters.

Materials:

  • Ethylene (B1197577) glycol

  • Sodium metal

  • Tertiary butyl acrylate

  • Hydrochloric acid (HCl)

  • p-Toluenesulfonyl chloride (PTSC)

  • Sodium azide (NaN₃)

  • Trifluoroacetic acid (TFA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dichloromethane (MDC)

  • Triethylamine (TEA)

  • Ethyl acetate

Procedure: A detailed, multi-step procedure is described in the source literature, involving the initial formation of a PEG chain, followed by tosylation, azidation, deprotection of a terminal ester group to a carboxylic acid, and finally, activation with NHS.[1] Key steps involve:

  • Reaction of ethylene glycol with sodium metal and subsequent addition of tertiary butyl acrylate.

  • Tosylation of the terminal hydroxyl group using PTSC and TEA in MDC.

  • Nucleophilic substitution of the tosyl group with sodium azide.

  • Deprotection of the t-butyl ester using TFA.

  • Activation of the resulting carboxylic acid with NHS using a carbodiimide (B86325) coupling agent like EDC.

Purification

Purification of the final azido PEG linker is crucial to remove unreacted reagents and byproducts. Common purification methods include:

  • Precipitation: The PEG derivative is typically dissolved in a minimal amount of a good solvent (e.g., DCM) and then precipitated by adding a large volume of a non-solvent (e.g., cold diethyl ether).[10]

  • Dialysis: For larger PEG molecules, dialysis against deionized water using an appropriate molecular weight cutoff (MWCO) membrane is effective for removing small molecule impurities.[11]

  • Column Chromatography: While less common for simple PEGylations due to the nature of the polymer, it can be used for more complex mixtures.[10]

Characterization of Azido PEG Linkers

Thorough characterization is essential to confirm the successful synthesis and purity of the azido PEG linker. A combination of spectroscopic techniques is typically employed.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a primary tool for confirming the presence of the azide group. The azide functional group exhibits a strong and sharp characteristic asymmetric stretching vibration in a relatively clear region of the infrared spectrum, typically between 2100 and 2150 cm⁻¹ .[12][13][14] The disappearance of the hydroxyl peak (broad band around 3400 cm⁻¹) from the starting PEG-OH and the appearance of the azide peak are strong indicators of a successful reaction.

Table 1: Key FTIR Vibrational Frequencies

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
O-H (alcohol)Stretching3200-3600 (broad)
C-H (alkane)Stretching2850-3000
-N₃ (azide) Asymmetric Stretch ~2100 (strong, sharp)
C=O (NHS ester)Stretching~1740, ~1780, ~1815
C-O (ether)Stretching1050-1150
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the modification of the PEG chain termini and to quantify the degree of functionalization.[3][4] The large signal from the repeating ethylene glycol units (-O-CH₂-CH₂-O-) typically appears as a broad multiplet around 3.64 ppm .[15] The key is to identify the signals of the protons on the carbon adjacent to the newly introduced functional group.

  • For an azido-terminated PEG, the methylene (B1212753) protons adjacent to the azide group (N₃-CH₂ -CH₂-) typically show a triplet at approximately 3.3-3.4 ppm .[9][15]

  • For the mesylate intermediate, the methylene protons adjacent to the mesyl group (-O-CH₂ -CH₂-OMs) appear further downfield, around 4.3 ppm .[9]

By comparing the integration of the terminal group's proton signals to the integration of the PEG backbone signal, the degree of functionalization can be calculated.[3]

Mass Spectrometry (MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for characterizing polymers like PEG.[16][17][18] It provides information on:

  • The absolute molecular weight of the PEG linker.

  • The molecular weight distribution (polydispersity).

  • Confirmation of the mass shift corresponding to the addition of the azide and other functional groups.

The resulting spectrum will show a distribution of peaks, each corresponding to a PEG chain of a different length, separated by the mass of the ethylene glycol repeating unit (44 Da).[19] Successful functionalization is confirmed by a shift in the entire peak distribution corresponding to the mass change of the end group.

Application: Protein PEGylation Workflow

Azido-PEG-NHS esters are commonly used for the PEGylation of proteins. The NHS ester reacts with primary amines (e.g., lysine (B10760008) residues) on the protein surface. The resulting azide-functionalized protein can then be used in subsequent click chemistry reactions.

Protein_PEGylation_Workflow protein Protein with surface amines (e.g., Lysine residues) reaction PEGylation Reaction - Amine-reactive conjugation - pH 7-9 buffer protein->reaction linker Azido-PEG-NHS Ester linker->reaction peg_protein Azido-PEG-Protein Conjugate reaction->peg_protein purification Purification (e.g., Size Exclusion Chromatography) to remove excess linker peg_protein->purification click_reaction Click Chemistry (CuAAC or SPAAC) purification->click_reaction alkyne_molecule Alkyne-functionalized molecule (e.g., drug, dye) alkyne_molecule->click_reaction final_conjugate Final Bioconjugate click_reaction->final_conjugate

References

The Strategic Role of the t-Butyl Ester Protecting Group in Advanced PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a cornerstone strategy in drug development, significantly enhancing the therapeutic properties of proteins, peptides, and small molecules. It improves drug solubility, extends circulating half-life, and reduces immunogenicity.[1][2] At the heart of advanced PEGylation techniques, particularly those requiring sequential or site-specific modifications, lies the strategic use of protecting groups. Among these, the tert-butyl (t-butyl) ester stands out for its unique chemical properties and pivotal role in enabling complex bioconjugation strategies. This guide provides a comprehensive overview of the t-butyl ester's function in PEGylation, detailing its chemistry, deprotection mechanisms, and practical application in experimental settings.

The Core Function: Enabling Orthogonal PEGylation Strategies

In the synthesis of complex bioconjugates, it is often necessary to perform sequential reactions at different sites on a molecule. This requires an "orthogonal" protecting group strategy, where one protecting group can be selectively removed under specific conditions without affecting other protecting groups.[3][4] The t-butyl ester is a critical component of such schemes, primarily when used in heterobifunctional PEG linkers.[5][6][7]

These linkers possess two different reactive termini, for example, a primary amine (-NH2) at one end and a carboxylic acid (-COOH) at the other. To allow for controlled, stepwise conjugation, the carboxylic acid is temporarily masked as a t-butyl ester (e.g., H₂N-PEG-COOtBu).[5][7] This strategy allows the free amine group to react first with a target molecule (e.g., through acylation or reductive amination).[8][9] Once this initial conjugation is complete and the product is purified, the t-butyl ester is selectively removed to reveal the carboxylic acid, which is then available for a second, distinct conjugation reaction. This orthogonal approach is fundamental to building precisely defined molecular architectures, such as antibody-drug conjugates (ADCs) or targeted drug delivery systems.[5]

cluster_palette Color Palette p1 Process Step p2 Molecule p3 Condition/Reagent p4 Outcome linker H₂N-PEG-COOtBu (Heterobifunctional Linker) step1 Step 1: First Conjugation (Amine Chemistry) linker->step1 mol1 Molecule 1 (e.g., Protein) mol1->step1 conjugate1 Molecule 1-NH-PEG-COOtBu (Intermediate Conjugate) step1->conjugate1 step2 Step 2: Deprotection conjugate1->step2 conjugate2 Molecule 1-NH-PEG-COOH (Activated Linker) step2->conjugate2 acid Acidic Conditions (e.g., TFA) acid->step2 step3 Step 3: Second Conjugation (Carboxyl Chemistry) conjugate2->step3 mol2 Molecule 2 (e.g., Targeting Ligand) mol2->step3 final Final Bioconjugate (Molecule 1-PEG-Molecule 2) step3->final

Caption: Orthogonal PEGylation workflow using a t-butyl ester protected linker.

Chemical Principles: Stability and Cleavage

The utility of the t-butyl ester protecting group stems from its distinct stability profile. It is highly resistant to a wide range of chemical conditions, including basic hydrolysis, nucleophilic attack, and catalytic hydrogenolysis.[10] This robustness ensures the integrity of the protected carboxylic acid while other chemical transformations are performed on the molecule.

However, the t-butyl ester is readily cleaved under acidic conditions via a mechanism that capitalizes on the formation of a highly stable tertiary carbocation.[5] This acid lability is the key to its function as a temporary protecting group.

The most common reagent for t-butyl ester cleavage is trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM).[10][11] The deprotection proceeds through a specific acid-catalyzed pathway:

  • Protonation: The carbonyl oxygen of the ester is protonated by the acid (e.g., TFA), increasing the electrophilicity of the carbonyl carbon.[5]

  • Carbocation Formation: The carbon-oxygen bond of the t-butyl group cleaves, releasing the carboxylic acid and forming a relatively stable tertiary t-butyl carbocation.[12]

  • Elimination: The t-butyl cation is subsequently deprotonated, typically by the conjugate base of the acid (e.g., trifluoroacetate), to form isobutene, a volatile gas.[12] This step regenerates the acid catalyst.[12]

The formation of a gaseous byproduct (isobutene) and the regeneration of the catalyst help drive the reaction to completion.[12]

cluster_palette Color Palette p1 Reactant/Product p2 Reagent/Catalyst p3 Intermediate p4 Process Step start R-CO-O-tBu (Protected Ester) step1 1. Protonation start->step1 h_plus H⁺ (from TFA) h_plus->step1 protonated Protonated Ester [R-C(=O⁺H)-O-tBu] step1->protonated step2 2. Cleavage protonated->step2 acid_prod R-COOH (Carboxylic Acid) step2->acid_prod tbutyl_cation t-Butyl Cation [(CH₃)₃C⁺] step2->tbutyl_cation step3 3. Elimination tbutyl_cation->step3 isobutene Isobutene (gas) [CH₂=C(CH₃)₂] step3->isobutene h_plus_regen H⁺ (regenerated) step3->h_plus_regen

Caption: Mechanism of acid-catalyzed deprotection of a t-butyl ester.

During acidolysis with TFA, the highly reactive t-butyl cation can cause side reactions, such as the alkylation of sensitive amino acid residues like tryptophan and methionine.[13] To prevent this, "scavengers" like water, thiophenol, or triisopropylsilane (B1312306) (TIS) are often added to the deprotection mixture to trap the carbocation.[13]

Deprotection Methods and Orthogonality

While strong acids like TFA are effective, their harshness can be detrimental to sensitive substrates. Consequently, various methods have been developed to deprotect t-butyl esters with varying degrees of selectivity and mildness. The choice of method is critical for compatibility with other protecting groups present in the molecule.

The t-butyl ester is a key partner in the widely used Fmoc/tBu orthogonal strategy in peptide synthesis and bioconjugation.[3][10] In this scheme:

  • Fmoc (9-fluorenylmethyloxycarbonyl): Protects amine groups and is removed under mild basic conditions (e.g., piperidine).[10]

  • tBu (t-butyl): Protects carboxyl groups (as t-butyl esters) and hydroxyl or thiol groups (as t-butyl ethers) and is removed under acidic conditions (e.g., TFA).[14]

This pairing allows for the selective deprotection of either amines or carboxylic acids without affecting the other, which is essential for building complex molecules.[10][15]

cluster_palette Color Palette p1 Protecting Group p2 Cleavage Condition p3 Result p4 Compatibility p5 Incompatibility tBu t-Butyl (tBu) Ester Acid Acid (TFA) tBu->Acid Cleaved Base Base (Piperidine) tBu->Base Stable H2 Hydrogenolysis (H₂/Pd) tBu->H2 Stable Fmoc Fmoc Fmoc->Acid Stable Fmoc->Base Cleaved Fmoc->H2 Stable Cbz Cbz Cbz->Acid Stable Cbz->Base Stable Cbz->H2 Cleaved

Caption: Orthogonality of t-Butyl ester with Fmoc and Cbz protecting groups.
Method Reagent(s) Typical Conditions Selectivity & Advantages Disadvantages & Considerations References
Strong Acidolysis Trifluoroacetic Acid (TFA)TFA/DCM (e.g., 1:1 v/v), Room Temp, 2-5 hFast, efficient, and high-yielding. Volatile byproducts are easily removed.Harsh conditions can cleave other acid-labile groups (e.g., Boc, Trt) and damage sensitive substrates. Requires scavengers.[10][11][16]
Lewis Acid Catalysis Zinc Bromide (ZnBr₂)ZnBr₂ (5 equiv.) in Dichloromethane (DCM)Milder than TFA. Can offer selectivity for t-butyl esters over some other acid-labile groups like Fmoc.N-Boc and N-trityl groups are often not stable and can be cleaved. Reaction can be slow (e.g., 24 h).[17][18][19]
Lewis Acid Catalysis Cerium(III) Chloride (CeCl₃·7H₂O) / NaICeCl₃·7H₂O, NaI in refluxing acetonitrileCan selectively cleave t-butyl esters in the presence of N-Boc groups, reversing the usual acid selectivity.Requires heating and specific pre-complexation of the reagents for optimal selectivity.[20]
Thermal Cleavage Protic Solvents (e.g., water, alcohols)High Temperature (120–240 °C) in a continuous flow reactorReagent-free ("green") method. High yields can be achieved.Requires specialized equipment (flow reactor). High temperatures may not be suitable for all substrates.[21][22]
Heterogeneous Catalysis Silica GelRefluxing Toluene (B28343)Mild and selective for t-butyl esters over t-butyl ethers and TMSE esters. Simple workup (filtration).Requires high temperatures (refluxing toluene).[23]
Table 1: Comparison of common deprotection methods for t-butyl esters.
Substrate Type Deprotection Conditions Yield Reference
Peptoid PolymerDichloromethane/TFA (1:1), RT, 5 h95%[16]
N-Fmoc Protected Amino AcidZnBr₂ in Dichloromethane72%[19]
POSS-t-butyl esterZnBr₂88%[19]
N-(PhF)amino acid t-butyl estersZnBr₂ (500 mol %) in DCM, RT, 24 hGood yields[18]
Amphoteric amino acid derivativesThermal (120-240°C), continuous flowGood to high yields[22]
Various t-butyl estersSilica gel in refluxing tolueneGood yields[23]
Table 2: Reported yields for t-butyl ester deprotection under various conditions.

Experimental Protocols

The following sections provide generalized methodologies for key experiments involving the use of t-butyl esters in a PEGylation context. Researchers should optimize these protocols for their specific substrates and scales.

This protocol is adapted from a procedure for synthesizing amino acid esters using tert-butyl acetate (B1210297).[16]

  • Preparation: Suspend the desired amino acid (1.0 equiv.) in tert-butyl acetate (approx. 10 volumes) in a round-bottom flask. Cool the suspension to 0 °C in an ice bath.

  • Acid Addition: Slowly add perchloric acid (HClO₄, 1.5 equiv.) to the cooled suspension with stirring.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 48 hours. The mixture should become a clear solution.

  • Workup: Wash the reaction mixture with water and 1.0 N HCl. Adjust the pH of the combined aqueous layers to ~9 with a 10% sodium carbonate (Na₂CO₃) solution.

  • Extraction: Extract the aqueous solution with dichloromethane (3 x volumes).

  • Isolation: Combine the organic phases, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the amino acid t-butyl ester, typically as an oil.

This protocol provides a general method for the complete and rapid cleavage of a t-butyl ester using TFA.[10][11][16]

  • Dissolution: Dissolve the t-butyl ester protected PEG-conjugate (1.0 equiv.) in a 1:1 (v/v) mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). A typical concentration is 0.1-0.2 M. If the substrate is sensitive to acid-catalyzed side reactions, add a scavenger such as water (2-5%) or triisopropylsilane (TIS, 2-5%).

  • Reaction: Stir the solution at room temperature for 2-5 hours.

  • Monitoring: Monitor the reaction progress by an appropriate analytical method, such as LC-MS or TLC, until the starting material is fully consumed.

  • Isolation: Remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • Purification: The resulting crude carboxylic acid can be purified by precipitation in a non-solvent (e.g., cold diethyl ether), chromatography, or dialysis, depending on the nature of the PEG-conjugate.

This protocol is based on a milder, more selective method for cleaving t-butyl esters, potentially in the presence of other sensitive groups.[18]

  • Preparation: Dissolve the t-butyl ester protected substrate (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add anhydrous zinc bromide (ZnBr₂, 5.0 equiv.) to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture for 24 hours at room temperature.

  • Monitoring: Monitor the reaction for the disappearance of starting material via TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by adding water. Stir for an additional 15-30 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer with additional DCM.

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid product for further purification.

Conclusion

The t-butyl ester protecting group is an indispensable tool in modern PEGylation chemistry. Its robust stability under a wide range of conditions, combined with its clean and efficient removal under specific acidic protocols, makes it ideal for sophisticated, multi-step bioconjugation strategies. By enabling orthogonal workflows, researchers can construct precisely defined therapeutic molecules with enhanced properties. A thorough understanding of the various deprotection methods—from harsh TFA to milder Lewis acid and thermal conditions—and their compatibility with other protecting groups is essential for any scientist or drug developer working to harness the full potential of PEGylation.

References

Technical Guide: Physicochemical Properties of Azido-PEG11-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG11-t-butyl ester is a heterobifunctional linker molecule increasingly utilized in the field of targeted protein degradation and bioconjugation. As a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex bioconjugates, a thorough understanding of its solubility and stability is critical for successful experimental design, formulation development, and ultimate therapeutic efficacy. This technical guide provides an in-depth overview of the solubility and stability of this compound, complete with experimental protocols and visual workflows to aid researchers in their applications.

The structure of this compound incorporates three key functional components: a terminal azide (B81097) group for "click chemistry" ligation, a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial separation, and a t-butyl ester protected carboxylic acid for subsequent conjugation following deprotection. The interplay of these functionalities dictates the molecule's behavior in various solvent systems and under different environmental conditions.

Solubility Profile

The solubility of a linker molecule is a crucial parameter that influences its handling, reactivity, and the overall properties of the resulting conjugate. The polyethylene glycol (PEG) chain in this compound significantly enhances its solubility in aqueous and many organic solvents.[1][2] The t-butyl ester group also contributes to improved solubility characteristics.[3]

SolventPredicted SolubilityNotes
Water SolubleThe hydrophilic PEG chain promotes solubility in aqueous buffers.[1][5]
Phosphate-Buffered Saline (PBS) SolubleExpected to be soluble under physiological pH conditions.
Dimethyl Sulfoxide (DMSO) Highly SolubleA common solvent for preparing stock solutions of PROTAC linkers.[4]
Dimethylformamide (DMF) Highly SolubleAnother common polar aprotic solvent for bioconjugation reactions.[5]
Dichloromethane (DCM) SolublePEG derivatives are generally soluble in chlorinated solvents.[5]
Chloroform SolubleSimilar to DCM, PEGs show good solubility in chloroform.[5]
Methanol / Ethanol SolubleGenerally soluble in lower alcohols, though potentially less so than in DMSO or DMF.[5]
Toluene Less SolubleSolubility may be limited but can be improved with gentle heating.[5]
Diethyl Ether InsolublePEGs are typically not soluble in ether.[5]

Stability Characteristics

The stability of this compound is governed by the chemical robustness of its azide, PEG, and t-butyl ester moieties. Understanding the factors that can lead to degradation is essential for proper storage, handling, and reaction optimization.

General Stability Considerations:
  • Storage: For long-term stability, it is recommended to store this compound as a solid at -20°C, protected from light and moisture.[6] Stock solutions in anhydrous solvents like DMSO or DMF should also be stored at low temperatures.[5]

  • Azide Group: Organic azides are generally stable under many laboratory conditions but can be sensitive to heat, light, and strong acids.[7] Exposure to reducing agents should also be avoided as they can convert the azide to an amine.

  • PEG Chain: The ether linkages in the PEG backbone are generally stable.[8] However, prolonged exposure to strong oxidizing conditions or extreme pH and high temperatures can lead to degradation.

  • t-Butyl Ester Group: The t-butyl ester serves as a protecting group for the carboxylic acid and is stable under neutral and basic conditions. It is, however, designed to be cleaved under acidic conditions, typically using trifluoroacetic acid (TFA), to reveal the free carboxylic acid for subsequent conjugation.[9][10]

Stability Profile Summary:
ConditionStabilityDegradation Pathway
Thermal ModerateThe azide group is the most thermally labile component and can decompose at elevated temperatures. The decomposition of organic azides is an exothermic process.[11][12]
Acidic (Strong) LowThe t-butyl ester is readily cleaved. Strong acids can also protonate the azide, potentially forming hazardous hydrazoic acid.[7][10]
Acidic (Mild) Moderate to LowGradual hydrolysis of the t-butyl ester may occur over time.
Neutral (pH ~7) HighThe molecule is expected to be stable at neutral pH.[7]
Basic (Mild/Strong) ModerateThe t-butyl ester is generally stable to basic conditions. However, the chloroalkane moiety, if present in a similar linker, can be susceptible to hydrolysis under alkaline conditions.[7]
Photostability Moderate to LowOrganic azides can be sensitive to light, particularly UV radiation, which can lead to the formation of reactive nitrenes.[7] It is advisable to protect the compound from light.
Reductive Conditions LowThe azide group can be reduced to an amine by common reducing agents (e.g., dithiothreitol, phosphines).
Oxidative Conditions ModerateThe PEG chain can be susceptible to oxidative degradation over time, especially in the presence of metal ions.

Experimental Protocols

To provide researchers with practical guidance, the following sections detail generalized protocols for the determination of solubility and stability of this compound.

Protocol 1: Kinetic Solubility Assay

This protocol outlines a high-throughput method to assess the kinetic solubility of a compound in an aqueous buffer, which is particularly relevant for early-stage drug discovery and formulation development.[13]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Addition to Buffer: Transfer a small, fixed volume of each DMSO solution (e.g., 2 µL) to a corresponding well of a 96-well plate containing the aqueous assay buffer (e.g., 198 µL of PBS, pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.

  • Analysis: Determine the solubility using one of the following methods:

    • Nephelometry: Measure the light scattering in each well. An increase in scattering indicates the presence of precipitated compound.

    • Direct UV Assay: After incubation, filter the solutions to remove any precipitate. Measure the UV absorbance of the clear filtrate and calculate the concentration based on a standard curve.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO dilute Serial Dilution in DMSO stock->dilute add_buffer Add to Aqueous Buffer (e.g., PBS) dilute->add_buffer incubate Incubate (e.g., 2h at 25°C) add_buffer->incubate nephelometry Nephelometry incubate->nephelometry Measure Light Scattering uv_assay Direct UV Assay incubate->uv_assay Filter & Measure Absorbance

Fig. 1: Experimental workflow for kinetic solubility determination.
Protocol 2: Stability Indicating Assay

This protocol describes a general method to assess the stability of this compound under various stress conditions, such as different pH values and temperatures.[9][14]

Methodology:

  • Sample Preparation: Prepare solutions of this compound at a known concentration in different buffers (e.g., pH 4, 7, and 9) and solvents of interest.

  • Stress Conditions:

    • pH Stability: Store the buffered solutions at a controlled temperature (e.g., 4°C, 25°C, and 40°C).

    • Thermal Stability: Store solutions in a stable solvent (e.g., DMSO) at various temperatures (e.g., 25°C, 40°C, 60°C).

    • Photostability: Expose a solution to a controlled light source according to ICH Q1B guidelines, with a control sample protected from light.

  • Time Points: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each sample.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method, preferably with both UV and mass spectrometry (LC-MS) detection. The analytical method should be capable of separating the intact parent compound from any potential degradation products.

  • Data Evaluation:

    • Quantify the percentage of the remaining intact this compound at each time point.

    • If significant degradation is observed, attempt to identify the major degradation products using mass spectrometry to understand the degradation pathways.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_sol Prepare Solutions in Different Buffers/Solvents ph_temp pH & Temperature prep_sol->ph_temp thermal Thermal prep_sol->thermal photo Photostability prep_sol->photo time_points Withdraw Aliquots at Defined Time Points ph_temp->time_points thermal->time_points photo->time_points lcms Analyze by LC-MS time_points->lcms data_eval Quantify Remaining Compound & Identify Degradants lcms->data_eval

Fig. 2: Workflow for stability indicating assay.

Signaling Pathways and Logical Relationships

The primary utility of this compound is in the construction of larger molecules, such as PROTACs. The logical workflow for its use in this context is depicted below.

G cluster_linker This compound cluster_reactions Conjugation Steps cluster_building_blocks PROTAC Components azide Azide (N3) peg PEG11 Spacer click_chem Click Chemistry (e.g., CuAAC or SPAAC) azide->click_chem tbutyl t-Butyl Ester deprotection Acidic Deprotection (e.g., TFA) tbutyl->deprotection protac PROTAC Molecule click_chem->protac amide_coupling Amide Bond Formation (e.g., EDC, HATU) deprotection->amide_coupling amide_coupling->protac poi_ligand POI Ligand (with alkyne) poi_ligand->click_chem e3_ligand E3 Ligase Ligand (with amine) e3_ligand->amide_coupling

Fig. 3: Logical workflow for the use of this compound in PROTAC synthesis.

Conclusion

This compound is a valuable tool for the construction of complex bioconjugates. Its favorable solubility profile, conferred by the PEG spacer, allows for its use in a variety of solvent systems. The stability of the molecule is generally good under standard laboratory conditions, with the primary considerations being the thermal and light sensitivity of the azide group and the acid-lability of the t-butyl ester. By following the outlined protocols, researchers can confidently assess the solubility and stability of this linker in their specific applications, paving the way for the successful development of novel therapeutics and research tools.

References

Mechanism of action for azido-terminated PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action for Azido-Terminated PEG Linkers

Introduction

Azido-terminated polyethylene (B3416737) glycol (PEG) linkers are instrumental in modern bioconjugation, serving as versatile tools for covalently attaching molecules in complex biological environments.[1][2] These heterobifunctional linkers combine the advantageous properties of a PEG spacer with the highly specific reactivity of a terminal azide (B81097) (N₃) group.[3][4] The PEG component is a hydrophilic, biocompatible, and non-immunogenic polymer that enhances the solubility and stability of conjugates, reduces aggregation, and provides a flexible spacer arm.[5][6][7] The azide group is a small, stable, and bioorthogonal functionality, meaning it does not react with native biological molecules, making it ideal for specific chemical ligations.[5][8]

This guide provides a detailed examination of the core mechanisms of action for azido-terminated PEG linkers, focusing on the primary conjugation chemistries. It is intended for researchers, scientists, and drug development professionals engaged in creating advanced bioconjugates, from antibody-drug conjugates (ADCs) to functionalized nanoparticles.

Core Mechanisms of Action: Key Conjugation Chemistries

The utility of the azido (B1232118) group lies in its ability to participate in a few highly efficient and selective bioorthogonal reactions. The most prominent of these are "click chemistry" reactions and the Staudinger ligation.[5][9]

Click Chemistry: Azide-Alkyne Cycloaddition

"Click chemistry" describes reactions that are high-yielding, modular, and create only inoffensive byproducts.[10][11] The premier example for azido-terminated linkers is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, which forms a stable five-membered triazole ring.[11][12] This reaction has two main variants used in bioconjugation.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most well-known click reaction.[5] It involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst.[10] The catalyst dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction and ensures the exclusive formation of the 1,4-disubstituted triazole regioisomer.[11] The resulting triazole linkage is exceptionally stable and mimics the properties of an amide bond.[12] This reaction is highly efficient, proceeds under mild aqueous conditions (pH 4-12), and tolerates a wide range of functional groups, making it a robust tool for bioconjugation.[11]

CuAAC_Mechanism cluster_reactants Reactants AzidoPEG Azido-PEG Linker (R1-PEG-N₃) Catalyst Cu(I) Catalyst (e.g., CuSO₄/reducing agent) AzidoPEG->Catalyst Alkyne Alkyne-modified Molecule (R2-C≡CH) Alkyne->Catalyst + Product Stable 1,2,3-Triazole Linkage (R1-PEG-[triazole]-R2) Catalyst->Product [3+2] Cycloaddition

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) pathway.

To address the cytotoxicity concerns associated with copper catalysts in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[13][14] This reaction is also known as copper-free click chemistry.[10] SPAAC utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), instead of a terminal alkyne.[1][13] The high ring strain of the cyclooctyne provides the necessary activation energy to drive the cycloaddition with an azide without a catalyst.[14][] SPAAC is highly biocompatible, proceeds efficiently at physiological conditions, and maintains the high selectivity of the azide-alkyne reaction, making it the preferred method for in vivo conjugation and live-cell labeling.[13][][16]

SPAAC_Mechanism cluster_reactants Reactants AzidoPEG Azido-PEG Linker (R1-PEG-N₃) Reaction Spontaneous Reaction (Copper-Free) AzidoPEG->Reaction StrainedAlkyne Strained Alkyne Molecule (e.g., R2-DBCO) StrainedAlkyne->Reaction + Product Stable Triazole Linkage (R1-PEG-[triazole]-R2) Reaction->Product [3+2] Cycloaddition

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) pathway.

Staudinger Ligation

The Staudinger ligation is another powerful bioorthogonal reaction for azides, though it is used less frequently for PEGylation than click chemistry.[5][9] This reaction occurs between an azide and a specifically engineered triarylphosphine, which contains an ortho-ester group (e.g., a methyl ester).[17] The initial reaction forms an aza-ylide intermediate, which then undergoes an intramolecular cyclization and hydrolysis sequence to form a stable amide bond, releasing nitrogen gas and the phosphine (B1218219) oxide byproduct.[17][18] The reaction is highly chemoselective and proceeds under mild, aqueous conditions, making it suitable for modifying sensitive biomolecules.[17][19]

Staudinger_Ligation cluster_reactants Reactants AzidoPEG Azido-PEG Linker (R1-PEG-N₃) Intermediate Aza-ylide Intermediate AzidoPEG->Intermediate Phosphine Engineered Phosphine (R2-Phosphine-Ester) Phosphine->Intermediate + Product Stable Amide Bond (R1-PEG-NH-CO-R2) Intermediate->Product Intramolecular Trapping & Hydrolysis ADC_Pathway ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Receptor ADC->Receptor 1. Binding Internalization Internalization (Endocytosis) Receptor->Internalization 2. Lysosome Lysosomal Trafficking Internalization->Lysosome 3. Release Linker Cleavage & Payload Release Lysosome->Release 4. Payload Cytotoxic Payload Release->Payload 5. Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 6. Action Workflow A 1. Reagent Preparation - Dissolve Linker in DMSO - Prepare Protein in Buffer B 2. Conjugation Reaction - Mix Protein and Linker - Incubate (e.g., 2h @ RT) A->B C 3. Purification - Remove Excess Linker (e.g., Desalting Column) B->C D 4. Characterization - SDS-PAGE - UV-Vis (DOL) - Mass Spectrometry C->D E Final Conjugate D->E

References

An In-depth Technical Guide to Click Chemistry with Azide-Functionalized PEGs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of click chemistry utilizing azide-functionalized polyethylene (B3416737) glycol (PEG), a cornerstone of modern bioconjugation and drug delivery. We will delve into the two primary forms of azide-alkyne cycloaddition, providing detailed experimental protocols, quantitative data for reaction optimization, and visualizations of both experimental workflows and a relevant biological signaling pathway.

Introduction to Click Chemistry and Azide-Functionalized PEGs

Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are rapid, high-yielding, and specific, occurring under mild, often aqueous, conditions.[1][2] The most prominent of these is the azide-alkyne cycloaddition, which forms a stable triazole linkage.[2]

Polyethylene glycol (PEG) is a biocompatible, hydrophilic polymer widely used in drug delivery to enhance the solubility, stability, and circulation half-life of therapeutic molecules while reducing their immunogenicity.[3][4] Functionalizing PEG with azide (B81097) (-N₃) groups creates a versatile tool for bioconjugation, allowing for the precise attachment of drugs, targeting ligands, or imaging agents to biomolecules.[3][5]

This guide will focus on the two main variants of the azide-alkyne click reaction:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to efficiently and regioselectively form a 1,4-disubstituted triazole.[6][7] It is known for its fast kinetics and high yields.[8]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that employs a strained cyclooctyne (B158145) to react with the azide.[9][10] The absence of a potentially toxic copper catalyst makes SPAAC ideal for applications in living systems.[9][11]

Quantitative Data for Reaction Optimization

The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for speed and efficiency with biocompatibility. The following tables summarize key quantitative parameters for both reaction types.

Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Parameters

ParameterTypical RangeNotes
Reaction Time 30 minutes - 16 hoursHighly dependent on reactants, catalyst, and ligand concentrations.[4][12]
Temperature Room Temperature - 70°CHigher temperatures can increase reaction rates but may affect biomolecule stability.[13][14]
Molar Excess of Alkyne 1:4 to 1:10 (Azide:Alkyne)A molar excess of one reagent can drive the reaction to completion.[12]
Copper(I) Catalyst 50 µM - 2 mMTypically from CuSO₄ with a reducing agent.[15]
Ligand THPTA or TBTAStabilizes the Cu(I) oxidation state and protects biomolecules.[12][16]
Reducing Agent Sodium Ascorbate (B8700270)Reduces Cu(II) to the active Cu(I) catalyst.[12]
Yield Often >90%High yields are a hallmark of CuAAC reactions.[8]
Second-Order Rate Constant ~10² - 10³ M⁻¹s⁻¹Generally faster than SPAAC.

Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction Parameters

ParameterTypical RangeNotes
Reaction Time 1 - 48 hoursGenerally slower than CuAAC, dependent on the cyclooctyne's ring strain.[17][18]
Temperature 4°C - 37°CCan be performed at physiological temperatures.[17][18]
Molar Excess of Cyclooctyne 2:1 to 20:1 (Cyclooctyne:Azide)A higher excess is often used to compensate for slower kinetics.[17][19]
Common Cyclooctynes DBCO, BCN, DIBOThe choice of cyclooctyne affects reaction kinetics.[9][19][]
Yield High, often quantitativeCan achieve high yields, especially with longer reaction times.[19]
Second-Order Rate Constant 1.2 x 10⁻³ - 62 M⁻¹s⁻¹Slower than CuAAC but sufficient for many biological applications.[21][22]

Experimental Protocols

The following are detailed, generalized protocols for performing CuAAC and SPAAC bioconjugation reactions with an azide-functionalized PEG.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing biomolecule to an azide-functionalized PEG.

Materials:

  • Alkyne-modified biomolecule

  • Azide-functionalized PEG (Azide-PEG)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Anhydrous DMSO (for dissolving hydrophobic molecules)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reactants:

    • Dissolve the alkyne-modified biomolecule in the reaction buffer to a desired final concentration (e.g., 1-10 mg/mL).

    • Dissolve the Azide-PEG in DMSO or the reaction buffer to create a stock solution (e.g., 10 mM).

  • Catalyst Premix:

    • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is common.[15] Let this mixture stand for a few minutes.

  • Reaction Setup:

    • In the reaction vessel containing the alkyne-biomolecule, add the Azide-PEG stock solution to achieve the desired molar excess (e.g., 5-10 fold).

    • Add the catalyst premix to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques like SDS-PAGE or mass spectrometry.

  • Purification:

    • Once the reaction is complete, purify the PEGylated biomolecule to remove unreacted PEG, catalyst, and other reagents using an appropriate method such as size-exclusion chromatography or dialysis.[12]

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of an azide-containing biomolecule to a cyclooctyne-functionalized PEG.

Materials:

  • Azide-modified biomolecule

  • Cyclooctyne-functionalized PEG (e.g., DBCO-PEG)

  • Reaction buffer (e.g., PBS, pH 7.4, azide-free)

  • Anhydrous DMSO (for dissolving hydrophobic molecules)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reactants:

    • Ensure the azide-modified biomolecule is in an amine-free and azide-free buffer like PBS.[9] Determine its concentration accurately.

    • Dissolve the DBCO-PEG in DMSO to prepare a stock solution (e.g., 10 mM).

  • Reaction Setup:

    • In a suitable reaction vessel, add the azide-modified biomolecule solution.

    • Add the DBCO-PEG stock solution to the biomolecule solution. A 2-4 fold molar excess of the DBCO-PEG is a good starting point.[9] The final DMSO concentration should ideally be kept below 5% (v/v) to maintain protein stability.[9]

  • Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[9] Reaction progress can be monitored by SDS-PAGE or mass spectrometry.[9]

  • Purification:

    • After the reaction is complete, remove the excess unreacted DBCO-PEG and any byproducts using size-exclusion chromatography or dialysis.[17]

Visualizations: Workflows and Signaling Pathways

Visual diagrams are essential for understanding complex processes. The following diagrams, created using the DOT language, illustrate the experimental workflows and a relevant signaling pathway.

Experimental Workflows

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst Premix cluster_reaction Reaction cluster_purification Purification & Analysis R1 Alkyne-Biomolecule in Buffer Mix Combine Reactants & Catalyst R1->Mix R2 Azide-PEG in DMSO/Buffer R2->Mix C1 CuSO4 Solution Premix Cu(I)-Ligand Complex C1->Premix C2 Ligand Solution (THPTA) C2->Premix Premix->Mix Start Add Sodium Ascorbate (Initiate Reaction) Mix->Start Incubate Incubate (RT, 1-4h) Start->Incubate Purify Size-Exclusion Chromatography Incubate->Purify Product Purified PEGylated Biomolecule Purify->Product

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification & Analysis R1 Azide-Biomolecule in Azide-Free Buffer Mix Combine Reactants R1->Mix R2 DBCO-PEG in DMSO R2->Mix Incubate Incubate (RT, 4-12h or 4°C, 12-24h) Mix->Incubate Purify Size-Exclusion Chromatography Incubate->Purify Product Purified PEGylated Biomolecule Purify->Product

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Signaling Pathway: HER2-Targeted Antibody-Drug Conjugate

Azide-functionalized PEGs are crucial in the development of antibody-drug conjugates (ADCs). In an ADC, a cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells, such as HER2 in breast cancer. The PEG linker enhances the ADC's solubility and stability. The following diagram illustrates the mechanism of action of a HER2-targeted ADC.

HER2_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Anti-HER2 ADC (Antibody-PEG-Drug) HER2 HER2 Receptor ADC->HER2 Binding Endosome Endosome HER2->Endosome Internalization Signaling PI3K/AKT & MAPK Signaling Pathways HER2->Signaling Blocks Dimerization & Downstream Signaling Lysosome Lysosome Endosome->Lysosome Fusion Drug Released Cytotoxic Drug Lysosome->Drug Linker Cleavage & Drug Release Apoptosis Apoptosis (Cell Death) Drug->Apoptosis Induces

Caption: Mechanism of a HER2-targeted antibody-drug conjugate (ADC).

Conclusion

Click chemistry with azide-functionalized PEGs provides a powerful and versatile platform for the development of advanced therapeutics and research tools. The choice between the rapid and efficient CuAAC and the biocompatible SPAAC allows researchers to tailor their conjugation strategy to the specific demands of their application. By understanding the quantitative parameters and following robust experimental protocols, scientists can effectively leverage this technology to create novel bioconjugates with enhanced properties for drug delivery, diagnostics, and beyond.

References

The Architecture of Stealth: A Technical Guide to the Physical and Chemical Characteristics of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the core physical and chemical characteristics of PEGylated compounds, tailored for researchers, scientists, and drug development professionals. Through the strategic attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, therapeutic molecules can be endowed with enhanced properties, leading to improved clinical outcomes. This document details the profound impact of PEGylation on molecular properties, offering a comprehensive overview of the analytical techniques used for characterization, complete with detailed experimental protocols and visual workflows to facilitate understanding and application in a laboratory setting.

The Physicochemical Transformation: How PEGylation Alters Molecular Properties

PEGylation is the process of covalently attaching PEG chains to a molecule, such as a protein, peptide, or small molecule drug.[1] This modification significantly alters the physicochemical properties of the parent molecule, leading to a range of therapeutic benefits.[2] The inert, non-toxic, and non-immunogenic nature of PEG makes it an ideal polymer for this application.[3]

The most immediate and profound effect of PEGylation is the increase in the hydrodynamic volume of the molecule.[3] This "shielding" effect, where the PEG chain and its associated water molecules form a protective layer, is central to many of the observed benefits.[4][5]

Increased Molecular Size and Hydrodynamic Radius

The covalent attachment of PEG chains directly increases the molecular weight of the compound.[2] More importantly, the large hydrodynamic volume of the PEG polymer in solution leads to a substantial increase in the effective size of the molecule.[3] This increased size is a key factor in reducing renal clearance, thereby prolonging the circulation half-life of the therapeutic.[2]

MoleculePEG Size (kDa)Degree of PEGylationNative Molecular Weight (kDa)PEGylated Molecular Weight (kDa)Native Hydrodynamic Radius (nm)PEGylated Hydrodynamic Radius (nm)Reference
Lysozyme20114.3~34.31.95.17-5.35[1][6]
Lysozyme20214.3~54.31.9-[6]
Lysozyme20314.3~74.31.9-[6]
Alpha-1 Antitrypsin5 (linear)152~57--[4]
Alpha-1 Antitrypsin20 (linear)152~72--[4]
Alpha-1 Antitrypsin40 (2-armed)152~92--[4]
Protein (~19 kDa)201~19~39--[1]
Enhanced Solubility and Stability

PEG is a hydrophilic polymer, and its conjugation to hydrophobic drugs or proteins can significantly enhance their solubility in aqueous environments.[3] This is particularly beneficial for the formulation and delivery of poorly soluble compounds. The protective PEG layer also shields the molecule from enzymatic degradation, increasing its stability in biological fluids.[7][8]

Reduced Immunogenicity and Antigenicity

The steric hindrance provided by the PEG chains can mask antigenic epitopes on the surface of therapeutic proteins, reducing their recognition by the immune system.[5][7] This leads to a decrease in immunogenicity and the formation of neutralizing antibodies, which can otherwise compromise the efficacy and safety of biologic drugs.[]

Pharmacokinetic Profile Modification

The alterations in physicochemical properties directly translate to significant changes in the pharmacokinetic (PK) profile of a drug. The primary goal of PEGylation is often to improve a drug's PK, leading to a more favorable dosing regimen and improved patient compliance.[8]

Prolonged Circulation Half-Life and Reduced Clearance

The increased hydrodynamic size of PEGylated molecules is a primary reason for their extended circulation time.[2] Molecules larger than the renal filtration threshold (typically around 70 kDa) are cleared more slowly by the kidneys.[3] PEGylation effectively increases the molecular size beyond this threshold, drastically reducing renal clearance.[2]

DrugPEG Size (kDa)Native Half-lifePEGylated Half-lifeChange in Half-lifeNative ClearancePEGylated ClearanceChange in ClearanceReference
Danazol (in nanoemulsion)21.09 ± 0.401 h1.66 ± 0.11 h~1.5x increase---[10]
Danazol (in nanoemulsion)51.09 ± 0.401 h1.48 ± 0.17 h~1.4x increase---[10]
Interferon alfa-2a40 (branched)~7-9 hours~77 hours~8-11x increase---[11]
Adenosine Deaminase5<30 minutes~48-72 hours>96x increase---[11]
Factor VIII60~12 hours~19 hours~1.6x increase---[5]

Experimental Protocols for Characterization

A thorough characterization of PEGylated compounds is crucial for ensuring product quality, consistency, and regulatory compliance.[12][13] This section provides detailed methodologies for key analytical techniques.

Size Exclusion Chromatography (SEC) for Determination of Molecular Size and Purity

SEC separates molecules based on their hydrodynamic volume. It is a fundamental technique for assessing the extent of PEGylation, detecting aggregation, and determining the purity of the conjugate.[]

Protocol:

  • System Preparation:

    • Equilibrate a suitable SEC column (e.g., TSKgel G3000SWXL) with a mobile phase appropriate for the protein and PEG, typically a phosphate-buffered saline (PBS) solution.[15]

    • Ensure the system, including the pump, injector, and detectors (UV, RI, and light scattering), is stable and free of air bubbles.[1]

  • Sample Preparation:

    • Prepare the PEGylated protein sample in the mobile phase at a known concentration.

    • Prepare standards of the non-PEGylated protein and free PEG for comparison.

  • Chromatographic Run:

    • Inject a defined volume of the sample onto the column.

    • Run the separation using an isocratic elution at a constant flow rate (e.g., 0.5 mL/min).[1]

  • Data Analysis:

    • Monitor the elution profile using UV absorbance (typically at 280 nm for proteins) and refractive index (for PEG).[16]

    • Use a multi-angle light scattering (MALS) detector to determine the absolute molecular weight of the eluting species without the need for column calibration.

    • Analyze the chromatograms to identify peaks corresponding to the PEGylated conjugate, unreacted protein, free PEG, and any aggregates. The elution volume will be inversely proportional to the hydrodynamic size.[15]

Mass Spectrometry (MS) for Confirmation of PEGylation and Identification of PEGylation Sites

Mass spectrometry provides precise mass information, confirming the covalent attachment of PEG and helping to identify the specific amino acid residues that have been modified.[12]

Protocol:

  • Sample Preparation:

    • For intact mass analysis, dilute the PEGylated protein in a suitable solvent, often containing a small amount of organic acid (e.g., formic acid).

    • For peptide mapping to identify PEGylation sites, the protein must be denatured, reduced, alkylated, and then digested with a specific protease (e.g., trypsin or Lys-C).[17]

  • LC-MS/MS Analysis:

    • Separate the intact protein or the peptide digest using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Introduce the eluent directly into the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).[12][18]

    • For intact analysis, acquire full MS spectra. The resulting spectrum will show a distribution of charge states for the heterogeneous PEGylated protein.[19]

    • For peptide mapping, acquire MS/MS data on the eluting peptides. The instrument will isolate a peptide ion and fragment it to produce a tandem mass spectrum that reveals the amino acid sequence.[17]

  • Data Analysis:

    • Deconvolute the intact mass spectrum to determine the molecular weight distribution of the PEGylated protein.[19]

    • Analyze the peptide mapping data by searching the MS/MS spectra against the known protein sequence. Peptides containing a mass shift corresponding to the PEG moiety (or a fragment thereof) indicate a PEGylation site. In-source fragmentation can be used to generate smaller, more easily analyzable PEGylated peptide fragments.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule and can be used to characterize the structure of PEGylated compounds and quantify them in biological fluids.[20][21]

Protocol:

  • Sample Preparation:

    • Dissolve the PEGylated compound in a suitable deuterated solvent (e.g., D2O or DMSO-d6).[22] The choice of solvent is critical for resolving specific peaks.

    • Ensure the sample concentration is sufficient for obtaining a good signal-to-noise ratio.[20]

  • NMR Data Acquisition:

    • Acquire a one-dimensional (1D) proton (¹H) NMR spectrum. The large number of equivalent protons in the PEG backbone gives a characteristic, intense signal around 3.6 ppm.[21]

    • Specific signals from the linker chemistry and the protein can also be observed.

  • Data Analysis:

    • Integrate the characteristic PEG peak to quantify the amount of PEGylated material in a sample, even in complex biological matrices like blood or serum.[21]

    • Analyze the chemical shifts and coupling patterns of other signals to confirm the structure of the linker and to assess any changes in the protein's tertiary structure upon PEGylation.

Visualizing Workflows and Pathways

To further aid in the understanding of the processes involved in the study of PEGylated compounds, the following diagrams have been generated using the DOT language.

Experimental_Workflow_for_PEGylated_Protein_Characterization cluster_C Techniques for Purity cluster_D Techniques for MW/Size cluster_E Techniques for Structure A PEGylation Reaction (Protein + Activated PEG) B Purification (e.g., IEX, HIC) A->B Reaction Mixture C Purity & Aggregation Analysis B->C Purified Conjugate D Molecular Weight & Size Confirmation B->D E Structural Integrity & PEGylation Site ID B->E F In Vitro & In Vivo Functional Assays C->F Characterized Conjugate C1 SEC-MALS C->C1 C2 SDS-PAGE C->C2 D->F D1 LC-MS D->D1 D2 DLS D->D2 E->F E1 Peptide Mapping (MS/MS) E->E1 E2 NMR Spectroscopy E->E2 G Final PEGylated Product F->G Validated Product

Caption: Experimental workflow for the characterization of PEGylated proteins.

Pharmacokinetic_Advantage_of_PEGylation Start Drug Administration Native Native Drug Start->Native PEGylated PEGylated Drug Start->PEGylated Clearance Rapid Renal Clearance & Enzymatic Degradation Native->Clearance High Susceptibility ReducedClearance Reduced Renal Clearance & Steric Protection PEGylated->ReducedClearance Low Susceptibility ShortHL Short Half-Life & Frequent Dosing Clearance->ShortHL LongHL Prolonged Half-Life & Less Frequent Dosing ReducedClearance->LongHL Outcome Improved Therapeutic Outcome ShortHL->Outcome LongHL->Outcome

Caption: Logical flow demonstrating the pharmacokinetic advantages of PEGylation.

Signaling_Pathway_Inhibition Receptor Cell Surface Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Activates TF Transcription Factor Kinase2->TF Activates Gene Gene Expression TF->Gene Response Cellular Response Gene->Response Drug Small Molecule Inhibitor Drug->Kinase1 Inhibits PEGDrug PEGylated Inhibitor PEGDrug->Kinase1 Inhibits PK Improved Pharmacokinetics PEGDrug->PK

Caption: Signaling pathway inhibition by a native vs. a PEGylated drug.

References

An In-depth Technical Guide to PROTAC Linkers and Their Components

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules are engineered to hijack the ubiquitin-proteasome system (UPS), offering a paradigm shift from traditional occupancy-driven inhibitors to an event-driven, catalytic mechanism of action.[1][2] A PROTAC molecule consists of three fundamental components: a ligand that binds to the target Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[2][3]

The mechanism involves the PROTAC molecule simultaneously binding to the POI and an E3 ligase, forming a ternary complex.[1] This induced proximity triggers the E3 ligase to transfer ubiquitin molecules to the surface of the POI.[1][4] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC is released to engage another target protein molecule, acting in a catalytic manner.[1][4] While the two ligands determine the specificity for the target and the E3 ligase, the linker is far from a passive spacer. It plays a critical and active role in determining the overall efficacy, selectivity, and physicochemical properties of the PROTAC.[1][5]

cluster_PROTAC PROTAC Molecule cluster_Proteins Cellular Machinery Warhead Warhead (Binds to POI) Linker Linker Warhead->Linker POI Protein of Interest (POI) Warhead->POI Binds Anchor Anchor (Recruits E3 Ligase) Linker->Anchor E3 E3 Ubiquitin Ligase Anchor->E3 Binds

Caption: The core components of a PROTAC molecule and their respective targets.

Core Components of a PROTAC

A PROTAC's architecture is modular, comprising a warhead, an anchor, and a linker.

  • Warhead (POI-binding Ligand): This component is responsible for recognizing and binding to the target protein designated for degradation.[2] The design of the warhead often leverages known small-molecule inhibitors that have established affinity and specificity for the target.[4] However, even ligands with weak binding affinity can be effective, as the stability of the ternary complex can compensate.[4]

  • Anchor (E3 Ligase-binding Ligand): The anchor moiety recruits a component of the ubiquitin-proteasome system, typically an E3 ubiquitin ligase.[4] The most commonly recruited E3 ligases in PROTAC development are Cereblon (CRBN) and von Hippel-Lindau (VHL).[1][2] The choice of E3 ligase can influence the degradation profile and specificity of the PROTAC.[6]

  • Linker: The linker connects the warhead and the anchor. Its composition, length, rigidity, and attachment points are critical variables that profoundly influence the formation and stability of the ternary complex, as well as the PROTAC's overall drug-like properties, including solubility and cell permeability.[5][7]

Classification and Properties of PROTAC Linkers

The linker is a key determinant of a PROTAC's biological activity.[1] Linker design has evolved from simple flexible chains to more complex and rigid structures to optimize performance.[5] Linkers can be broadly categorized as flexible or rigid.[1][3]

Flexible Linkers

These are the most common types of linkers, especially in early-stage PROTAC development, due to their synthetic accessibility.[1]

  • Alkyl Chains: These are simple hydrocarbon chains that provide a high degree of conformational flexibility.[1] While synthetically tractable, they are often hydrophobic, which can negatively impact aqueous solubility.[3] Approximately 30% of linkers in a database of over 400 degraders were composed solely of alkyl chains.[5]

  • Polyethylene Glycol (PEG) Chains: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are widely used to improve the hydrophilicity and solubility of PROTAC molecules.[1][3] Their flexibility allows the PROTAC to adopt multiple conformations, increasing the likelihood of forming a productive ternary complex.[1] Statistical analysis shows that PEG motifs are the most common, with about 55% of reported PROTACs using a PEG-based linker.[5][8]

Rigid Linkers

Rigid linkers are employed to reduce the entropic penalty associated with ternary complex formation and to improve selectivity.[1] By restricting the conformational freedom, these linkers can pre-organize the PROTAC into a bioactive conformation.[1]

  • Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings introduce conformational constraints.[1][3] Triazoles, often synthesized via copper-catalyzed "click chemistry," are metabolically stable and are found in about 6% of reported linkers.[5][]

  • Heterocyclic Scaffolds: Saturated heterocycles like piperazine (B1678402) and piperidine (B6355638) (each found in ~4% of linkers) are incorporated to add rigidity.[5] These structures can also enhance water solubility and metabolic stability, leading to improved pharmacokinetic profiles.[3]

Data Presentation: Quantitative Impact of Linker Properties

The optimization of a PROTAC's linker is a multi-parameter process where length, composition, and attachment points are fine-tuned to achieve maximal degradation efficacy.

Table 1: Impact of Linker Length on PROTAC Efficacy

Linker length is a critical parameter. A linker that is too short can cause steric clashes preventing the formation of the ternary complex, while one that is too long may not effectively bring the POI and E3 ligase into proximity for ubiquitination.[7]

Target ProteinLinker TypeLinker Length (atoms)Efficacy (DC₅₀)Efficacy (Dₘₐₓ)Observations
Estrogen Receptor (ERα)[10][11]PEG-based9140 µM (IC₅₀)Not ReportedPotency increased with linker length.
Estrogen Receptor (ERα)[2][10][11]PEG-based1626 µM (IC₅₀)Not ReportedThe 16-atom linker was identified as optimal for ER degradation.[2][10][11]
TBK1[5]Alkyl/Ether< 12No degradationNo degradationLinkers shorter than 12 atoms showed no activity.[5]
TBK1[5]Alkyl/Ether213 nM96%Potent degradation was observed for linkers between 12 and 29 atoms.[5]
TBK1[5]Alkyl/Ether29292 nM76%A decrease in potency was seen with the longest linker.[5]
PI3K/mTOR (GP262)[12]C8 Alkyl842-227 nM (PI3K) / 45 nM (mTOR)71-89% (PI3K) / 75% (mTOR)A flexible alkyl linker demonstrated superior degradation efficiency.[12]

DC₅₀: Concentration for 50% maximal degradation. Dₘₐₓ: Maximum percentage of degradation.

Table 2: Properties of Common PROTAC Linker Motifs

The chemical composition of the linker dictates the physicochemical properties of the PROTAC, influencing solubility, cell permeability, and metabolic stability.[1][7]

Linker MotifKey PropertiesAdvantagesDisadvantages
Alkyl Chains Hydrophobic, flexible, synthetically accessible.[3]Easy to synthesize and modify length.[1]Poor aqueous solubility; may lead to high lipophilicity and poor permeability.[1][3]
PEG Chains Hydrophilic, flexible, improves solubility.[3][13]Enhances solubility and biocompatibility; easy to vary length systematically.[1][8]Can have reduced metabolic stability; may be more challenging to synthesize.[3]
Triazoles Rigid, planar, metabolically stable.[3]Formed via efficient click chemistry; improves metabolic stability and reduces oxidative degradation.[3][]Less flexible, which may limit productive ternary complex conformations.[1]
Piperazine/Piperidine Rigid, can improve solubility.[3]Introduces rigidity; enhances water solubility and metabolic stability.[3]More synthetically challenging to incorporate than flexible linkers.[1]

Experimental Protocols

The development of a potent PROTAC involves chemical synthesis followed by rigorous biological evaluation to confirm its mechanism of action.

Protocol 1: General PROTAC Synthesis via Click Chemistry

This protocol outlines a convergent approach for synthesizing a PROTAC library, which is useful for rapidly exploring different linker lengths and compositions.[5][14]

  • Functionalization of Ligands:

    • Synthesize or procure the warhead (POI ligand) with a terminal alkyne group.

    • Synthesize or procure the anchor (E3 ligase ligand) with a terminal azide (B81097) group. The positions for functionalization should be solvent-exposed to avoid disrupting binding to their respective proteins.[7]

  • Synthesis of Linker Intermediate (Optional): If a more complex linker is desired, an azide-functionalized linker can be coupled to the E3 ligase ligand first. For example, dissolve the E3 ligase ligand and an azide-PEG-acid linker in a solvent like DMF. Add coupling reagents (e.g., HATU, DIPEA) and stir at room temperature. Monitor completion by LC-MS and purify the intermediate by HPLC.[14]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • Dissolve equimolar amounts of the alkyne-functionalized warhead and the azide-functionalized anchor in a solvent mixture (e.g., t-BuOH/H₂O).[14]

    • Add a copper(I) catalyst source, such as copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate.[14]

    • Stir the reaction at room temperature until LC-MS analysis indicates the consumption of starting materials.

  • Purification:

    • Purify the final PROTAC product using preparative reverse-phase HPLC.

    • Confirm the identity and purity of the final compound by LC-MS and NMR spectroscopy.

Protocol 2: Evaluation of Protein Degradation by Western Blot

Western blotting is the standard method to quantify the reduction of a target protein in cells following PROTAC treatment.[10]

  • Cell Culture and Treatment:

    • Plate cells (e.g., MCF7 for ERα, MDA-MB-231 for PI3K/mTOR) in 6-well plates and allow them to adhere overnight.[10][12]

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0-5 µM) or a vehicle control (e.g., DMSO) for a specified time (typically 24 hours).[12]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the soluble proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to normalize for protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the POI band intensity to the loading control. Calculate DC₅₀ and Dₘₐₓ values.

Protocol 3: Confirmation of Ternary Complex Formation via Co-Immunoprecipitation (Co-IP)

Co-IP is used to provide direct evidence that the PROTAC induces the formation of the POI-PROTAC-E3 ligase complex.[12]

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC or vehicle control as described above.

    • Lyse the cells in a non-denaturing IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysates with protein A/G agarose (B213101) beads.

    • Incubate the cleared lysate with an antibody against the POI (or E3 ligase) overnight at 4°C to form antibody-protein complexes.

    • Add protein A/G agarose beads to capture the immune complexes.

  • Washing and Elution:

    • Wash the beads several times with IP lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Analyze the eluted samples by Western blot using antibodies against the E3 ligase (or POI) and a ubiquitin-specific antibody to detect polyubiquitination of the target. An increased signal for the E3 ligase and ubiquitin in the POI immunoprecipitate from PROTAC-treated cells confirms the mechanism.[12]

Visualizations of Pathways and Workflows

PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub Ubiquitin Transfer Ternary->Ub Recycle PROTAC Recycled Ternary->Recycle PolyUb Polyubiquitinated POI Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degradation Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

cluster_Design Design & Synthesis cluster_Eval In Vitro & Cellular Evaluation Start Identify POI Ligand & E3 Ligase Ligand Design Design Linker Library (Vary Length & Composition) Start->Design Synth Synthesize PROTACs (e.g., Click Chemistry) Design->Synth Screen Primary Screen: Western Blot for Degradation (DC50, Dmax) Synth->Screen Confirm Mechanism Confirmation: Co-IP for Ternary Complex Screen->Confirm Optimize Lead Optimization Confirm->Optimize Optimize->Design Iterate

References

Methodological & Application

Application Notes and Protocols for Azido-PEG11-t-butyl ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG11-t-butyl ester is a heterobifunctional linker that has become an invaluable tool in the field of bioconjugation. Its unique structure, featuring a terminal azide (B81097) group, a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer, and a t-butyl ester protected carboxylic acid, offers a versatile platform for the precise engineering of complex biomolecular architectures. The azide moiety allows for highly specific and efficient conjugation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry". The PEG spacer enhances aqueous solubility and can reduce non-specific interactions of the resulting conjugate. The t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected under mild acidic conditions to enable subsequent conjugation to primary amines, for example, in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

These application notes provide detailed protocols for the use of this compound in a typical bioconjugation workflow, including the initial click chemistry reaction, deprotection of the t-butyl ester, and subsequent amide bond formation.

Data Presentation

The following tables summarize key quantitative data for the experimental protocols described below. These values represent typical ranges and should be optimized for specific applications.

Table 1: Reaction Conditions for CuAAC and SPAAC

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Alkyne Partner Terminal AlkyneStrained Alkyne (e.g., DBCO, BCN)
This compound:Alkyne Molar Ratio 1:1 to 1:51:1 to 1:3
Catalyst CuSO₄/Sodium Ascorbate (B8700270), THPTA (ligand)None
Solvent Aqueous buffer (e.g., PBS, pH 7.4), DMSO or DMF (co-solvent)Aqueous buffer (e.g., PBS, pH 7.4), DMSO or DMF (co-solvent)
Temperature Room Temperature4°C to 37°C
Reaction Time 1 - 4 hours1 - 12 hours
Typical Yield >90%>90%

Table 2: t-Butyl Ester Deprotection Conditions

ParameterCondition
Reagent Trifluoroacetic Acid (TFA)
Solvent Dichloromethane (DCM)
TFA Concentration 20-50% (v/v) in DCM
Temperature 0°C to Room Temperature
Reaction Time 30 minutes - 2 hours
Typical Yield >95%

Table 3: Amide Coupling Conditions (Post-Deprotection)

ParameterCondition
Reactants Azido-PEG11-COOH, Amine-containing molecule
Coupling Agents EDC/NHS or HATU
Solvent Anhydrous DMF or DMSO
Temperature Room Temperature
Reaction Time 4 - 24 hours
Typical Yield 70-90%

Table 4: Purification and Characterization Parameters

TechniqueParameters
Size-Exclusion Chromatography (SEC) Column: Dependent on molecular weight of conjugateMobile Phase: PBS or similar aqueous buffer
Reverse-Phase HPLC (RP-HPLC) Column: C4 or C18Mobile Phase A: 0.1% TFA in WaterMobile Phase B: 0.1% TFA in AcetonitrileGradient: Optimized for separation of starting materials and product
Mass Spectrometry (MS) ESI-MS to confirm the mass of the conjugate
NMR Spectroscopy ¹H NMR to confirm the disappearance of the t-butyl signal (~1.4 ppm) after deprotection and the appearance of new signals corresponding to the conjugated moieties.

Experimental Protocols

Protocol 1: Conjugation of this compound via CuAAC

This protocol describes the conjugation of this compound to a protein containing a terminal alkyne.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 500 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 250 mM in water)

  • Desalting column (e.g., PD-10) for purification

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in a minimal amount of DMF or DMSO to prepare a concentrated stock solution (e.g., 100 mM).

    • Prepare a fresh solution of sodium ascorbate.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in the reaction buffer.

    • Add the this compound stock solution to achieve a 5- to 10-fold molar excess over the protein. Ensure the final concentration of the organic solvent is below 10% to prevent protein denaturation.

    • Add the THPTA stock solution to a final concentration of 5 mM.

    • Add the CuSO₄ stock solution to a final concentration of 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 10 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or SDS-PAGE.

  • Purification:

    • Purify the PEGylated protein from excess reagents using a desalting column or size-exclusion chromatography (SEC).

  • Characterization:

    • Confirm the successful conjugation by mass spectrometry (observing the expected mass increase) and SDS-PAGE (observing a shift in the protein band).

Protocol 2: Deprotection of the t-Butyl Ester

This protocol describes the removal of the t-butyl protecting group to yield the free carboxylic acid.

Materials:

  • Lyophilized this compound conjugate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Nitrogen or Argon gas

  • Diethyl ether, cold

Procedure:

  • Reaction Setup:

    • Dissolve the lyophilized conjugate in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add TFA to the solution to a final concentration of 20-50% (v/v). The optimal concentration should be determined empirically to ensure complete deprotection without degrading the biomolecule.

  • Incubation:

    • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by LC-MS, looking for the disappearance of the starting material and the appearance of the product with a mass decrease corresponding to the loss of the t-butyl group (56 Da).

  • Work-up and Purification:

    • Remove the DCM and TFA under a stream of nitrogen or by rotary evaporation.

    • Precipitate the deprotected product by adding cold diethyl ether.

    • Centrifuge the mixture and decant the ether. Repeat the ether wash to remove residual TFA.

    • Dry the product under vacuum. The resulting Azido-PEG11-carboxylic acid conjugate can be used in the next step without further purification.

Protocol 3: Amide Bond Formation with the Deprotected Carboxylic Acid

This protocol describes the conjugation of the newly formed carboxylic acid to a primary amine-containing molecule.

Materials:

  • Dried Azido-PEG11-carboxylic acid conjugate

  • Amine-containing molecule

  • Anhydrous DMF or DMSO

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Diisopropylethylamine (DIPEA) (if using HATU)

  • Purification system (e.g., RP-HPLC)

Procedure:

  • Activation of Carboxylic Acid (EDC/NHS method):

    • Dissolve the dried Azido-PEG11-carboxylic acid conjugate in anhydrous DMF or DMSO.

    • Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS.

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amide Bond Formation:

    • Add the amine-containing molecule (typically a 1.1 to 1.5-fold molar excess) to the activated ester solution.

    • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction by LC-MS.

  • Alternative Activation and Coupling (HATU method):

    • Dissolve the dried Azido-PEG11-carboxylic acid conjugate and the amine-containing molecule in anhydrous DMF or DMSO.

    • Add a 1.2-fold molar excess of HATU and a 2-fold molar excess of DIPEA.

    • Stir the reaction mixture at room temperature for 2-4 hours.

  • Purification:

    • Purify the final bioconjugate using an appropriate method such as RP-HPLC or SEC to remove unreacted starting materials and coupling reagents.

  • Characterization:

    • Characterize the final product by mass spectrometry to confirm the expected molecular weight and by other relevant analytical techniques (e.g., functional assays).

Mandatory Visualization

Bioconjugation_Workflow start Biomolecule (with alkyne) click_reaction Click Chemistry (CuAAC or SPAAC) start->click_reaction linker This compound linker->click_reaction conjugate1 Biomolecule-PEG11-t-butyl ester click_reaction->conjugate1 Formation of Triazole Linkage deprotection TFA Deprotection conjugate1->deprotection conjugate2 Biomolecule-PEG11-COOH deprotection->conjugate2 Formation of Carboxylic Acid amide_coupling Amide Coupling (EDC/NHS or HATU) conjugate2->amide_coupling amine_molecule Amine-containing Molecule amine_molecule->amide_coupling final_product Final Bioconjugate amide_coupling->final_product Formation of Amide Bond

Caption: Experimental workflow for bioconjugation using this compound.

PROTAC_Synthesis_Signaling cluster_synthesis PROTAC Synthesis cluster_moa Mechanism of Action poi_ligand Protein of Interest (POI) Ligand (with alkyne) click_reaction Click Chemistry poi_ligand->click_reaction linker This compound linker->click_reaction intermediate1 POI Ligand-PEG11-t-butyl ester click_reaction->intermediate1 deprotection TFA Deprotection intermediate1->deprotection intermediate2 POI Ligand-PEG11-COOH deprotection->intermediate2 amide_coupling Amide Coupling intermediate2->amide_coupling e3_ligand E3 Ligase Ligand (with amine) e3_ligand->amide_coupling protac PROTAC Molecule amide_coupling->protac ternary_complex Ternary Complex (POI-PROTAC-E3 Ligase) protac->ternary_complex poi Protein of Interest (POI) poi->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination ternary_complex->ubiquitination proteasome Proteasomal Degradation ubiquitination->proteasome POI Degradation

Caption: Synthesis and mechanism of action of a PROTAC using an Azido-PEG11-linker.

Step-by-Step Guide for Protein Labeling with Azido-PEG11-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the covalent labeling of proteins using the heterobifunctional linker, Azido-PEG11-t-butyl ester. This process involves a multi-step approach to first conjugate the PEG linker to the protein via a stable amide bond, followed by a bioorthogonal "click" chemistry reaction to attach a molecule of interest. This methodology is a cornerstone in modern chemical biology and drug development, enabling the precise modification of proteins for a wide range of applications, including proteomics, diagnostics, and therapeutics.

The this compound linker offers several advantages. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and stability of the resulting conjugate while minimizing steric hindrance. The azide (B81097) group serves as a bioorthogonal handle, allowing for a highly specific and efficient reaction with an alkyne-functionalized molecule, even in complex biological mixtures. The t-butyl ester acts as a protecting group for a carboxylic acid, which, once deprotected and activated, can readily react with primary amines (e.g., lysine (B10760008) residues) on the surface of a protein.

Principle of the Labeling Strategy

The overall workflow for protein labeling with this compound is a two-stage process:

Stage 1: Amine-Reactive Conjugation. This stage involves the modification of the this compound to make it reactive towards primary amines on the target protein. This is achieved through a three-step chemical modification of the linker itself:

  • Deprotection: The t-butyl ester protecting group is removed from the PEG linker to expose a terminal carboxylic acid.

  • Activation: The carboxylic acid is then activated, typically by converting it into an N-hydroxysuccinimide (NHS) ester.

  • Conjugation: The resulting NHS-activated Azido-PEG11 linker is then reacted with the protein, forming a stable amide bond with accessible primary amines (lysine residues and the N-terminus).

Stage 2: Bioorthogonal Click Chemistry. The azide-functionalized protein from Stage 1 can now be selectively reacted with a molecule of interest that has been functionalized with an alkyne group. This is achieved through one of two highly efficient "click" chemistry reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is extremely efficient but requires a copper catalyst, which can be toxic to living cells. It is ideal for in vitro applications.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) for the reaction. Its biocompatibility makes it suitable for both in vitro and in vivo applications.

Experimental Protocols

Stage 1: Preparation and Amine-Reactive Conjugation of Azido-PEG11-linker

This section details the chemical modification of the this compound to prepare it for protein conjugation.

2.1.1. Deprotection of this compound

This protocol describes the removal of the t-butyl ester protecting group to yield Azido-PEG11-carboxylic acid.

  • Materials:

  • Procedure:

    • Dissolve the this compound in a 1:1 mixture of dichloromethane and trifluoroacetic acid.

    • Stir the solution at room temperature for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the DCM and TFA under reduced pressure using a rotary evaporator.

    • Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Azido-PEG11-carboxylic acid.

2.1.2. Activation of Azido-PEG11-carboxylic acid to Azido-PEG11-NHS ester

This protocol describes the conversion of the carboxylic acid to an amine-reactive NHS ester.[1]

  • Materials:

    • Azido-PEG11-carboxylic acid

    • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-Hydroxysuccinimide (NHS)

    • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Azido-PEG11-carboxylic acid in anhydrous DMF or DCM.

    • Add NHS (1.1 equivalents) and DCC or EDC (1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4-12 hours.

    • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate.

    • The resulting solution containing the Azido-PEG11-NHS ester can be used directly in the next step or the solvent can be removed under vacuum. The NHS ester is moisture-sensitive and should be used immediately or stored under anhydrous conditions.[2][3][4]

2.1.3. Conjugation of Azido-PEG11-NHS ester to the Target Protein

This protocol details the labeling of the protein with the activated PEG linker.[2][3][4]

  • Materials:

    • Target protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

    • Azido-PEG11-NHS ester (freshly prepared or from a reliable commercial source)

    • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

    • Desalting column or dialysis cassette for purification

  • Procedure:

    • Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer such as phosphate-buffered saline (PBS) at pH 7.2-8.0.[2][4] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer.[2][3][4]

    • Dissolve the Azido-PEG11-NHS ester in a small amount of anhydrous DMF or DMSO immediately before use to create a stock solution (e.g., 10 mM).[2]

    • Add a 5- to 20-fold molar excess of the Azido-PEG11-NHS ester stock solution to the protein solution.[3] The optimal ratio may need to be determined empirically.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[2][4]

    • (Optional) Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.

    • Purify the azide-labeled protein from excess, unreacted PEG linker and byproducts using a desalting column or dialysis against a suitable buffer.

Stage 2: Bioorthogonal Click Chemistry

This section provides protocols for both CuAAC and SPAAC reactions to conjugate an alkyne-containing molecule to the azide-labeled protein.

2.2.1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for in vitro labeling.[5][6]

  • Materials:

    • Azide-labeled protein

    • Alkyne-functionalized molecule of interest

    • Copper(II) sulfate (CuSO₄)

    • Sodium ascorbate (B8700270)

    • Copper ligand (e.g., THPTA or TBTA)

    • Degassed buffer (e.g., PBS, pH 7.4)

  • Procedure:

    • Prepare a stock solution of the alkyne-functionalized molecule in a suitable solvent (e.g., DMSO).

    • In a reaction tube, combine the azide-labeled protein with a 2- to 10-fold molar excess of the alkyne-functionalized molecule.

    • Prepare a fresh premix of CuSO₄ and the copper ligand in degassed buffer. A 5:1 ligand to copper ratio is often used.[5]

    • Add the copper/ligand premix to the protein-alkyne mixture. The final concentration of copper is typically in the range of 50-200 µM.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (final concentration 1-5 mM).

    • Incubate the reaction for 1-4 hours at room temperature.

    • Purify the final protein conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove the catalyst and excess reagents.

2.2.2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is suitable for both in vitro and in vivo labeling.[7][][9]

  • Materials:

    • Azide-labeled protein

    • Cyclooctyne-functionalized molecule of interest (e.g., DBCO, BCN)

    • Amine-free buffer (e.g., PBS, pH 7.4)

  • Procedure:

    • Prepare a stock solution of the cyclooctyne-functionalized molecule in a suitable solvent (e.g., DMSO).

    • In a reaction tube, combine the azide-labeled protein with a 2- to 10-fold molar excess of the cyclooctyne-functionalized molecule.

    • Incubate the reaction for 1-12 hours at room temperature or at 4°C for 12-24 hours.[7] Reaction times may vary depending on the specific cyclooctyne used.

    • Purify the final protein conjugate using a desalting column, dialysis, or size-exclusion chromatography.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the protein labeling process.

Table 1: Recommended Reaction Conditions for Amine-Reactive Conjugation

ParameterRecommended ValueNotes
Protein Concentration 1-10 mg/mLHigher concentrations can improve reaction efficiency.
Buffer Amine-free (e.g., PBS)Buffers containing primary amines like Tris will compete with the reaction.[2][3][4]
pH 7.2 - 8.5Optimal pH for NHS ester reaction with primary amines.[10]
Molar Excess of PEG-NHS 5 to 20-foldThe optimal ratio depends on the protein and desired degree of labeling.[3]
Reaction Time 30-60 min (RT) or 2 hours (on ice)Longer incubation times may be needed for less reactive proteins.[2][4]
Reaction Temperature Room Temperature or 4°CLower temperatures can help maintain protein stability.

Table 2: Comparison of Click Chemistry Reactions

FeatureCuAACSPAAC
Catalyst Copper(I)None (strain-promoted)
Biocompatibility Lower (copper toxicity)High
Reaction Rate Very FastFast (depends on cyclooctyne)
Typical Molar Excess of Alkyne 2 to 10-fold2 to 10-fold
Typical Reaction Time 1-4 hours1-12 hours
Primary Application In vitro conjugationIn vitro and in vivo labeling

Visualization of Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

experimental_workflow cluster_stage1 Stage 1: Amine-Reactive Conjugation cluster_stage2 Stage 2: Bioorthogonal Click Chemistry deprotection Deprotection of This compound activation Activation to Azido-PEG11-NHS ester deprotection->activation Carboxylic Acid Intermediate conjugation Conjugation to Target Protein activation->conjugation Amine-Reactive Linker purification1 Purification of Azide-Labeled Protein conjugation->purification1 Crude Labeled Protein click_reaction Click Reaction with Alkyne-Molecule purification1->click_reaction Azide-Labeled Protein purification2 Purification of Final Conjugate click_reaction->purification2

Caption: Overall experimental workflow for protein labeling.

click_chemistry_pathways cluster_cuaac CuAAC Pathway cluster_spaac SPAAC Pathway start Azide-Labeled Protein + Alkyne-Molecule cuaac_reagents Add CuSO4, Ligand, & Sodium Ascorbate start->cuaac_reagents spaac_reagents Add Cyclooctyne (e.g., DBCO, BCN) start->spaac_reagents cuaac_product Final Conjugate (Triazole Linkage) cuaac_reagents->cuaac_product spaac_product Final Conjugate (Triazole Linkage) spaac_reagents->spaac_product

Caption: Comparison of CuAAC and SPAAC click chemistry pathways.

References

Applications of Azido-PEG11-t-butyl Ester in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG11-t-butyl ester is a heterobifunctional linker molecule integral to the advancement of sophisticated drug delivery systems. Its unique architecture, featuring a terminal azide (B81097) group, a flexible 11-unit polyethylene (B3416737) glycol (PEG) spacer, and a protected carboxylic acid in the form of a t-butyl ester, offers a versatile platform for the conjugation of a wide array of molecules. The PEG spacer enhances aqueous solubility and biocompatibility, while the terminal functional groups provide orthogonal reactivity for multi-step conjugation schemes. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in leveraging this compound for the development of next-generation therapeutics, including antibody-drug conjugates (ADCs), targeted nanoparticles, and PROTACs.

Key Applications

The primary utility of this compound lies in its ability to covalently link different molecular entities with high specificity and efficiency.

  • Surface Modification of Nanoparticles: The azide terminus allows for the "clicking" of the PEG linker onto alkyne-functionalized nanoparticles via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This process, known as PEGylation, improves the colloidal stability of nanoparticles, reduces immunogenicity, and prolongs circulation times in vivo.[1][2] The t-butyl ester can then be deprotected to reveal a carboxylic acid, which can be used to conjugate targeting ligands, drugs, or imaging agents.

  • Development of Antibody-Drug Conjugates (ADCs): In ADC construction, the azide group can be used to attach the linker to a payload molecule that has been modified with an alkyne. The deprotected carboxylic acid can then be activated to form a stable amide bond with lysine (B10760008) residues on the antibody surface. The PEG spacer ensures that the cytotoxic payload is sufficiently distanced from the antibody to minimize interference with antigen binding.

  • Synthesis of PROTACs: Proteolysis Targeting Chimeras (PROTACs) are molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein. This compound can serve as the central linker connecting the target-binding moiety and the E3 ligase-binding moiety.

  • Bioconjugation of Peptides and Oligonucleotides: The linker can be used to improve the pharmacokinetic properties of therapeutic peptides and oligonucleotides through PEGylation.

Data Presentation: Characterization of Functionalized Nanoparticles

The following tables provide representative quantitative data from studies utilizing methodologies analogous to those employing this compound for the functionalization of nanoparticles.

Table 1: Physicochemical Properties of PEGylated Nanoparticles

Nanoparticle FormulationMean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare Nanoparticles150 ± 5.20.25-25.4 ± 1.8
PEGylated Nanoparticles184 ± 6.10.15-10.2 ± 1.5
Drug-Loaded PEGylated Nanoparticles210 ± 7.50.18-8.5 ± 1.2

Data is illustrative and compiled from analogous systems.

Table 2: Drug Loading and Release Characteristics

ParameterValue
Drug Loading Capacity (%)15.5
Entrapment Efficiency (%)60-95
Cumulative Drug Release (%)
24 hours at pH 7.420-30
24 hours at pH 5.560-70

Data is illustrative and compiled from analogous systems.

Experimental Protocols

Protocol 1: Functionalization of Alkyne-Modified Nanoparticles with this compound via CuAAC

This protocol describes the covalent attachment of this compound to nanoparticles displaying terminal alkyne groups.

Materials:

  • Alkyne-modified nanoparticles (e.g., liposomes, polymeric micelles)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Amicon® Ultra centrifugal filters for purification

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of THPTA in deionized water.

    • Prepare a 300 mM stock solution of sodium ascorbate in deionized water immediately before use.

  • Conjugation Reaction:

    • In a microcentrifuge tube, disperse the alkyne-modified nanoparticles in PBS at a concentration of 1 mg/mL.

    • Add the THPTA stock solution to the nanoparticle suspension to a final concentration of 1 mM. Vortex briefly.

    • Add the CuSO₄ stock solution to a final concentration of 0.5 mM. Vortex briefly.

    • Add a 10-fold molar excess of the this compound stock solution relative to the alkyne groups on the nanoparticles.

    • Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 10 mM.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle shaking, protected from light.

  • Purification:

    • Purify the PEGylated nanoparticles by repeated centrifugation using Amicon® Ultra centrifugal filters to remove unreacted linker and copper catalyst.

    • Wash the nanoparticles three times with PBS.

    • Resuspend the purified this compound functionalized nanoparticles in PBS for storage at 4°C.

Protocol 2: Deprotection of the t-butyl Ester Group

This protocol describes the acid-catalyzed removal of the t-butyl protecting group to expose the terminal carboxylic acid.

Materials:

  • This compound functionalized nanoparticles from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Reaction Setup:

    • Lyophilize the purified nanoparticle suspension to obtain a dry powder.

    • Resuspend the dried nanoparticles in a 1:1 (v/v) mixture of DCM and TFA. The concentration of nanoparticles should be approximately 5-10 mg/mL.

  • Deprotection Reaction:

    • Stir the solution at room temperature for 2-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry of a small aliquot if possible.

  • Work-up and Purification:

    • Evaporate the DCM and TFA under a stream of nitrogen or using a rotary evaporator.

    • Resuspend the residue in deionized water and wash twice with DCM in a separatory funnel to remove organic impurities.

    • Lyophilize the aqueous layer to obtain the deprotected, carboxyl-terminated PEGylated nanoparticles.

    • Resuspend in PBS for further conjugation steps.

Protocol 3: Conjugation of a Targeting Ligand to Carboxyl-Terminated Nanoparticles

This protocol details the coupling of an amine-containing targeting ligand (e.g., a peptide) to the deprotected nanoparticles using EDC/NHS chemistry.

Materials:

  • Carboxyl-terminated PEGylated nanoparticles from Protocol 2

  • Amine-containing targeting ligand

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydroxylamine (B1172632) solution (50 mM) for quenching

Procedure:

  • Activation of Carboxylic Acid Groups:

    • Disperse the carboxyl-terminated nanoparticles in MES buffer at 1 mg/mL.

    • Prepare fresh 10 mg/mL solutions of EDC and NHS in MES buffer.

    • Add a 5-fold molar excess of EDC and a 10-fold molar excess of NHS to the nanoparticle suspension.

    • Incubate at room temperature for 30 minutes with gentle stirring to activate the carboxyl groups.

  • Conjugation to Targeting Ligand:

    • Dissolve the amine-containing targeting ligand in PBS.

    • Add the targeting ligand solution to the activated nanoparticle suspension (typically a 1.5 to 2-fold molar excess of ligand over nanoparticles).

    • Adjust the pH of the reaction mixture to 7.4 with PBS.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench any unreacted NHS-esters by adding hydroxylamine solution to a final concentration of 10 mM and incubating for 15 minutes.

    • Purify the ligand-conjugated nanoparticles using centrifugal filtration or dialysis to remove unreacted ligand and coupling reagents.

    • Resuspend the final product in a suitable buffer for storage and in-vitro/in-vivo testing.

Visualizations

experimental_workflow_nanoparticle_functionalization Experimental Workflow for Nanoparticle Functionalization cluster_0 Step 1: PEGylation via Click Chemistry cluster_1 Step 2: Deprotection cluster_2 Step 3: Ligand Conjugation start Alkyne-Modified Nanoparticle process1 CuAAC Reaction (CuSO4, NaAsc, THPTA) start->process1 reagent1 This compound reagent1->process1 product1 PEGylated Nanoparticle (t-butyl protected) process1->product1 process2 Acid Hydrolysis product1->process2 reagent2 TFA/DCM reagent2->process2 product2 Carboxyl-Terminated PEGylated Nanoparticle process2->product2 process3 EDC/NHS Coupling product2->process3 reagent3 Targeting Ligand (R-NH2) reagent3->process3 final_product Targeted Drug Delivery System process3->final_product

Caption: Workflow for nanoparticle functionalization.

logical_relationship_linker Logical Relationship of this compound Functionalities cluster_azide Azide Functionality cluster_peg PEG Spacer Functionality cluster_ester t-butyl Ester Functionality linker This compound Azide (N3) PEG11 Spacer t-butyl Ester azide_react Reacts with Alkyne, BCN, DBCO linker:f0->azide_react peg_prop Properties: - Hydrophilic - Flexible - Biocompatible linker:f1->peg_prop ester_prop Protected Carboxylic Acid linker:f2->ester_prop azide_app Applications: - Nanoparticle Attachment - Payload Conjugation azide_react->azide_app peg_effect Effects: - Increased Solubility - Reduced Immunogenicity - Prolonged Circulation peg_prop->peg_effect ester_react Deprotection (Acidic Conditions) ester_prop->ester_react ester_product Reveals -COOH ester_react->ester_product ester_app Applications: - Ligand Conjugation - Protein Attachment ester_product->ester_app

References

Application Notes and Protocols for Click Chemistry with Azido-PEG11-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Azido-PEG11-t-butyl ester in click chemistry reactions, a powerful tool for bioconjugation, drug development, and materials science. This document outlines the two primary methods for azide-alkyne cycloaddition: the copper(I)-catalyzed reaction (CuAAC) and the metal-free strain-promoted reaction (SPAAC). Detailed protocols, data presentation, and workflow diagrams are included to facilitate successful experimental design and execution.

Introduction

This compound is a heterobifunctional linker that combines a reactive azide (B81097) group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a t-butyl protected carboxyl group.[1] The azide moiety enables covalent conjugation to alkyne-containing molecules via "click" chemistry, a set of reactions known for their high efficiency, selectivity, and biocompatibility.[2][3] The PEG spacer enhances aqueous solubility and reduces steric hindrance, making this linker ideal for biological applications.[4][5] The t-butyl ester provides a latent carboxylic acid functionality that can be deprotected under acidic conditions post-conjugation, allowing for further modification or altering the charge of the final conjugate.[6][7]

This reagent is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where precise linking of a target-binding molecule and an effector molecule is crucial.[5]

There are two main types of click chemistry reactions applicable to this compound:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to rapidly and regioselectively form a stable 1,4-disubstituted triazole linkage between a terminal alkyne and an azide.[3][8]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) which reacts spontaneously with an azide, making it highly suitable for applications in living systems where copper toxicity is a concern.[1][5][9]

Key Experimental Considerations

Successful click chemistry reactions with this compound depend on several factors, including the choice of reaction (CuAAC or SPAAC), the nature of the alkyne-containing substrate, and the reaction conditions.

Workflow for Click Chemistry Conjugation

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis cluster_deprotection Optional Deprotection reagent_prep Prepare Stock Solutions (this compound, Alkyne, Catalysts) mix Mix Reactants reagent_prep->mix substrate_prep Prepare Substrate (e.g., protein, small molecule) substrate_prep->mix incubate Incubate (Time & Temperature) mix->incubate purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify characterize Characterize Product (e.g., LC-MS, NMR) purify->characterize deprotect t-Butyl Ester Deprotection (e.g., TFA) characterize->deprotect final_product Final Conjugate with Free Carboxylic Acid deprotect->final_product

Caption: General experimental workflow for click chemistry conjugation.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the CuAAC reaction between this compound and a terminal alkyne-containing molecule.

Materials:

  • This compound

  • Terminal alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer.

  • Organic Solvent (if needed): DMSO or DMF

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO or water.

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA (water-soluble) or TBTA (soluble in DMSO/t-BuOH) ligand.[10]

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-functionalized molecule to the reaction buffer.

    • Add this compound to the reaction mixture. A 1.1 to 2-fold molar excess of the azide is often used.[10]

    • Prepare the catalyst premix by combining the CuSO₄ stock solution and the ligand stock solution (a 1:5 copper to ligand ratio is common).[10] Let it sit for a few minutes.

    • Add the catalyst premix to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. Reaction progress can be monitored by LC-MS.

  • Purification:

    • Purify the PEGylated conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents and catalyst.

Quantitative Data for CuAAC Reactions
ParameterTypical RangeNotes
Alkyne:Azide Molar Ratio 1:1.1 to 1:2An excess of the azide can drive the reaction to completion.[10]
Copper Catalyst (CuSO₄) 50 - 250 µMLower concentrations are preferred for biological samples to minimize toxicity.[10]
Ligand (THPTA/TBTA) 250 - 1250 µMA 5-fold excess relative to the copper catalyst is recommended to stabilize Cu(I) and protect biomolecules.[10]
Reducing Agent (Sodium Ascorbate) 1 - 5 mMA significant excess is needed to maintain copper in its active Cu(I) state.[4][10]
Reaction Time 0.5 - 4 hoursTypically complete within this timeframe at room temperature.[8]
Reaction Temperature Room Temperature (20-25°C)Mild temperatures are sufficient for this efficient reaction.
Typical Yields >90%CuAAC is known for its high reaction yields.[11]

CuAAC Reaction Pathway

CuAAC Azide This compound Product 1,4-Disubstituted Triazole Product Azide->Product + Alkyne Terminal Alkyne Substrate Alkyne->Product + Catalyst Cu(I) Catalyst (from CuSO4 + NaAsc) Catalyst->Product catalyzes

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) pathway.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free reaction between this compound and a strained alkyne (e.g., DBCO or BCN).

Materials:

  • This compound

  • DBCO or BCN-functionalized molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer.

  • Organic Solvent (if needed): Anhydrous DMSO or DMF.

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO or water.

    • Prepare a 10 mM stock solution of the DBCO or BCN-functionalized molecule in a compatible solvent.

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve the strained alkyne-functionalized molecule in the reaction buffer.

    • Add the this compound stock solution to the reaction mixture. A molar excess of 2-4 fold of the azide linker is a good starting point.[1] The final concentration of the organic solvent should be kept low (<10%) to avoid denaturation if working with proteins.[1]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours.[1] Reaction times can be shorter (e.g., 2 hours at room temperature) depending on the reactivity of the specific strained alkyne.[1]

  • Purification:

    • Remove excess, unreacted this compound and other small molecules by size-exclusion chromatography or dialysis.

Quantitative Data for SPAAC Reactions
ParameterTypical RangeNotes
Strained Alkyne:Azide Molar Ratio 1:2 to 1:20A larger excess of the azide may be needed to drive the reaction to completion, especially with less reactive cyclooctynes.[5]
Reaction Time 1 - 48 hoursHighly dependent on the specific strained alkyne used (DBCO is generally faster than BCN) and reactant concentrations.[5][12]
Reaction Temperature 4°C to 37°CThe reaction proceeds efficiently at physiological temperatures.[5]
Typical Yields HighSPAAC reactions generally provide high yields of the conjugated product.[1]

SPAAC Reaction Pathway

SPAAC Azide This compound Product Triazole Product (Mixture of Regioisomers) Azide->Product + StrainedAlkyne Strained Alkyne (DBCO or BCN) StrainedAlkyne->Product Spontaneous

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) pathway.

Protocol 3: t-Butyl Ester Deprotection

This protocol describes the removal of the t-butyl protecting group to reveal the carboxylic acid.

Materials:

  • PEGylated conjugate with t-butyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup:

    • Dissolve the t-butyl ester-containing conjugate in a solution of 50% TFA in DCM.[13]

  • Incubation:

    • Stir the reaction mixture at room temperature for 2-5 hours.[14] Monitor the reaction by LC-MS to confirm the deprotection.

  • Work-up:

    • Evaporate the TFA and DCM under a stream of nitrogen or by rotary evaporation.

    • The residue can be co-evaporated with a solvent like toluene (B28343) to remove residual TFA.

    • The resulting product with the free carboxylic acid can be used without further purification or purified by HPLC if necessary.

Purification and Characterization

The purification of PEGylated compounds can be challenging due to their increased polarity and potential for streaking on silica (B1680970) gel chromatography.

  • Purification Techniques:

    • Size-Exclusion Chromatography (SEC): Effective for separating the higher molecular weight PEGylated conjugate from smaller, unreacted starting materials.

    • Dialysis: Useful for removing small molecule impurities from macromolecular conjugates.

    • Reverse-Phase HPLC (RP-HPLC): Can be used for purification, but may require optimization of the mobile phase, often using gradients of acetonitrile (B52724) in water with an additive like TFA.

  • Characterization Methods:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): The primary tool for confirming the successful conjugation and determining the molecular weight of the product.[15][16]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the formation of the triazole ring and the overall structure of the conjugate, especially for smaller molecules.[17]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Reaction Yield (CuAAC) Inactive catalyst (Cu(II) formation)Ensure fresh sodium ascorbate is used. Increase the concentration of the stabilizing ligand. Degas solutions to remove oxygen.
Steric hindranceIncrease reaction time and/or temperature. Consider using a longer PEG linker.
Low Reaction Yield (SPAAC) Low reactivity of strained alkyneIncrease the molar excess of the azide. Increase reaction time and/or temperature. Switch to a more reactive cyclooctyne (e.g., DBCO).
Degradation of strained alkyneEnsure the strained alkyne has been stored properly and is not degraded.
Side Reactions (CuAAC) Oxidation of sensitive biomoleculesUse a higher concentration of a stabilizing ligand like THPTA. Add a radical scavenger like aminoguanidine.[10]
Incomplete Deprotection Insufficient reaction time or TFA concentrationIncrease the reaction time or use a higher concentration of TFA. Monitor by LC-MS until completion.

By following these detailed application notes and protocols, researchers can effectively utilize this compound for a wide range of click chemistry applications, enabling the synthesis of novel conjugates for advancing research and drug development.

References

Deprotection of Azido-PEG11-t-butyl Ester: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the efficient deprotection of protecting groups is a critical step in the synthesis of complex molecules. This document provides a detailed protocol for the deprotection of the t-butyl ester in Azido-PEG11-t-butyl ester to yield Azido-PEG11-acid, a valuable bifunctional linker used in bioconjugation and the development of therapeutics like Proteolysis Targeting Chimeras (PROTACs).

This compound is a click chemistry linker that features an azide (B81097) group for reaction with alkynes and a t-butyl ester protected carboxylic acid.[1][2] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous media.[1] The removal of the t-butyl group is essential to unmask the carboxylic acid for subsequent conjugation reactions. The most common method for this deprotection is treatment with trifluoroacetic acid (TFA).[3]

Reaction Mechanism and Considerations

The deprotection of a t-butyl ester with TFA proceeds through an acid-catalyzed elimination mechanism.[3] The reaction is initiated by the protonation of the carbonyl oxygen of the ester by TFA. This is followed by the cleavage of the carbon-oxygen bond, resulting in the formation of a stable tertiary carbocation (t-butyl cation) and the desired carboxylic acid.[3] The t-butyl cation can then be deprotonated to form the volatile gas isobutylene (B52900) or react with the trifluoroacetate (B77799) anion.[3][4][5] Using an excess of TFA ensures the reaction proceeds to completion.[3][4][5]

While generally a high-yielding reaction, the presence of acid-sensitive functional groups in the molecule requires careful consideration of the reaction conditions.[3] For substrates containing acid-labile protecting groups, alternative deprotection methods using reagents like ZnBr2 might be explored for better chemoselectivity.[6]

Experimental Protocol

This protocol outlines a general procedure for the deprotection of this compound using trifluoroacetic acid.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (DCM)

  • Diethyl ether

  • Petroleum ether

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve this compound in dichloromethane (DCM) in a round-bottom flask. A common solvent ratio is a 1:1 mixture of DCM and TFA.[7]

  • Deprotection Reaction: Add trifluoroacetic acid (TFA) to the solution. The reaction is typically stirred at room temperature.[3][7]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until all the starting material is consumed.[3] Reaction times can vary but are generally in the range of 3 to 5 hours.[3][7]

  • Work-up:

    • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[3][7]

    • The residue can be co-evaporated with a solvent like toluene (B28343) to ensure complete removal of TFA.

  • Purification:

    • Dissolve the resulting crude residue in a minimal amount of a suitable solvent such as dichloromethane or diethyl ether.[3][7]

    • Induce precipitation of the product, Azido-PEG11-acid, by adding a non-polar solvent like petroleum ether.[3]

    • Wash the precipitate with the non-polar solvent to remove any remaining impurities.

    • Dry the purified product under vacuum. For some applications, the crude product may be used directly in the next step without further purification.[7]

Safety Precautions:

  • Trifluoroacetic acid is a strong, corrosive acid. Handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.[3]

Quantitative Data Summary

The deprotection of t-butyl esters using TFA is generally a high-yielding reaction. The following table summarizes typical quantitative data for this type of transformation. Please note that specific yields can be substrate-dependent and may require optimization of reaction conditions.

ParameterTypical ValueNotes
Reaction Time 2 - 5 hoursMonitored by TLC or LC-MS.
Reaction Temperature Room Temperature
Yield > 90%Highly dependent on substrate and purification method.[3]
Purity > 95%Determined by NMR, LC-MS, or other analytical techniques.

Visualizing the Workflow and Application

To better illustrate the experimental process and the subsequent application of the deprotected product, the following diagrams are provided.

Deprotection_Workflow cluster_workflow Experimental Workflow start Start: this compound in DCM add_tfa Add Trifluoroacetic Acid (TFA) start->add_tfa react Stir at Room Temperature (2-5 hours) add_tfa->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Solvent Removal (Rotary Evaporation) monitor->workup Reaction Complete purify Precipitation & Washing workup->purify end End: Purified Azido-PEG11-acid purify->end

Caption: Experimental workflow for the deprotection of this compound.

The resulting Azido-PEG11-acid is a key building block in the synthesis of various bioconjugates. Its bifunctional nature allows for the linkage of two different molecular entities. A prominent application is in the construction of PROTACs, which are designed to induce the degradation of specific target proteins.

PROTAC_Signaling_Pathway cluster_protac PROTAC Application protac PROTAC (Azido-PEG11-acid as linker) poi Target Protein of Interest (POI) protac->poi binds e3_ligase E3 Ubiquitin Ligase protac->e3_ligase binds ternary_complex Ternary Complex (POI-PROTAC-E3 Ligase) poi->ternary_complex e3_ligase->ternary_complex ubiquitination Ubiquitination of POI ternary_complex->ubiquitination facilitates proteasome Proteasome ubiquitination->proteasome targets for degradation POI Degradation proteasome->degradation

Caption: Role of Azido-PEG11-acid linker in PROTAC-mediated protein degradation.

References

Experimental conditions for conjugating peptides with PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental conditions for conjugating peptides with polyethylene (B3416737) glycol (PEG) linkers. The following sections detail the most common conjugation chemistries, provide step-by-step protocols, and summarize key reaction parameters.

Introduction to Peptide PEGylation

PEGylation is a widely utilized bioconjugation technique that involves the covalent attachment of polyethylene glycol (PEG) chains to peptide molecules.[1][2] This process can significantly enhance the therapeutic properties of peptides by:

  • Increasing solubility , particularly for hydrophobic peptides.[2]

  • Prolonging circulating half-life by reducing renal clearance.[2][3]

  • Masking antigenic sites , thereby reducing the immunogenicity of the peptide.[2]

  • Protecting against proteolytic degradation .[2]

The selection of an appropriate PEGylation strategy is critical and depends on the available functional groups on the peptide, the desired site of PEG attachment, and the intended application of the final conjugate.[4] Key factors that influence the efficiency and outcome of the PEGylation reaction include the choice of PEG reagent, the molar ratio of PEG to peptide, reaction pH, temperature, and reaction time.[5]

Common Peptide PEGylation Chemistries

The most prevalent methods for peptide PEGylation target specific amino acid residues, primarily the N-terminal α-amino group and the ε-amino group of lysine (B10760008) residues, or the sulfhydryl group of cysteine residues.[3][6] Click chemistry has also emerged as a highly efficient and specific method for PEGylation.[7][8]

Amine-Reactive PEGylation (via NHS Esters)

This is one of the most common PEGylation strategies, targeting the primary amines on a peptide.[3][9] The reaction involves an N-hydroxysuccinimidyl (NHS) ester-activated PEG which reacts with the amino groups to form a stable amide bond.[9][10]

Reaction Scheme:

G cluster_reagents Reagents cluster_products Products peptide Peptide-NH₂ peg_peptide Peptide-NH-CO-PEG peptide->peg_peptide + PEG-NHS peg_nhs PEG-O-CO-NHS peg_nhs->peg_peptide nhs NHS peg_peptide->nhs + NHS

Caption: Amine-reactive PEGylation using an NHS ester.

Thiol-Reactive PEGylation (via Maleimide)

This method provides a more site-specific approach to PEGylation by targeting the sulfhydryl group of cysteine residues.[2] A PEG-maleimide derivative reacts with the thiol group to form a stable thioether bond.[11][12]

Reaction Scheme:

G cluster_reagents Reagents cluster_products Product peptide Peptide-SH peg_peptide Peptide-S-PEG-Maleimide peptide->peg_peptide + PEG-Maleimide peg_maleimide PEG-Maleimide peg_maleimide->peg_peptide

Caption: Thiol-reactive PEGylation using a maleimide (B117702) linker.

Click Chemistry

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly specific and efficient method for PEGylation.[13][14] This approach requires the peptide to be functionalized with an azide (B81097) or alkyne group, and the PEG linker with the corresponding reactive partner.[15] The reaction forms a stable triazole linkage.[7][13]

Reaction Scheme:

G cluster_reagents Reagents cluster_products Product peptide_azide Peptide-N₃ peg_peptide Peptide-Triazole-PEG peptide_azide->peg_peptide + PEG-Alkyne peg_alkyne PEG-Alkyne peg_alkyne->peg_peptide catalyst Cu(I) catalyst catalyst->peg_peptide

Caption: PEGylation via CuAAC Click Chemistry.

Experimental Protocols

Protocol 1: Amine-Reactive PEGylation of a Peptide using PEG-NHS Ester

Materials:

  • Peptide with at least one primary amine group

  • PEG-NHS Ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[9]

  • 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-8.0 (amine-free)[9][16]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[17]

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns)[10]

Procedure:

  • Peptide Preparation: Dissolve the peptide in 0.1 M PBS (pH 7.2-8.0) to a final concentration of 1-10 mg/mL.[10]

  • PEG-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM solution of PEG-NHS Ester in anhydrous DMSO or DMF.[9][10] The NHS-ester is moisture-sensitive and hydrolyzes quickly.[10]

  • Conjugation Reaction: Add a 20-fold molar excess of the PEG-NHS Ester solution to the peptide solution.[9][16] Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume.[9][16]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[10][16]

  • Quenching: Stop the reaction by adding a quenching buffer to consume any unreacted PEG-NHS ester.

  • Purification: Remove unreacted PEG-NHS ester and byproducts by dialysis or size-exclusion chromatography.[10]

  • Characterization: Analyze the PEGylated peptide using techniques such as SDS-PAGE, HPLC, and mass spectrometry to confirm conjugation and purity.

Protocol 2: Thiol-Reactive PEGylation of a Peptide using PEG-Maleimide

Materials:

  • Cysteine-containing peptide

  • PEG-Maleimide

  • PEGylation Buffer (e.g., PBS, pH 7.0-7.5, thiol-free)[11]

  • Optional: Reducing agent (e.g., TCEP) if the peptide has internal disulfide bonds that need to be reduced.

  • Purification system (e.g., size-exclusion chromatography, dialysis)[11][12]

Procedure:

  • Peptide Preparation: Dissolve the peptide in degassed PEGylation buffer (pH 7.0-7.5) to a concentration of 1-10 mg/mL.

  • (Optional) Reduction of Disulfide Bonds: If necessary, add a 10-100x molar excess of TCEP to the peptide solution and incubate for 20-30 minutes at room temperature to reduce disulfide bonds.

  • PEG-Maleimide Solution Preparation: Prepare a stock solution of PEG-Maleimide in the PEGylation buffer.[11]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the peptide solution.[11][12]

  • Incubation: Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[11][12][18]

  • Purification: Purify the PEGylated peptide using size-exclusion chromatography or dialysis to remove unreacted PEG-Maleimide and peptide.[11][12]

  • Characterization: Confirm the conjugation and assess the purity of the product using methods like HPLC, SDS-PAGE, and mass spectrometry.

Summary of Experimental Conditions

ParameterAmine-Reactive (NHS Ester)Thiol-Reactive (Maleimide)Click Chemistry (CuAAC)
Target Residue N-terminus, LysineCysteineAzide/Alkyne modified residue
pH 7.0 - 9.0[9][10]7.0 - 7.5[11]Wide range, typically near neutral
Temperature Room temp or 4°C[10][16]Room temp or 4°C[11][12]Room temperature to 70°C[14]
Reaction Time 30-60 min (RT) or 2h (4°C)[10][16]2-4 h (RT) or overnight (4°C)[11][12]Varies (minutes to hours)
Molar Ratio (PEG:Peptide) ~20:1[9][16]10:1 to 20:1[11][12]Near stoichiometric (e.g., 1:1)
Common Solvents PBS, DMF, DMSO[9]PBS (thiol-free)[11]Aqueous buffers, organic co-solvents[14]

Experimental Workflow

The general workflow for peptide PEGylation involves several key stages, from initial reagent preparation to the final characterization of the conjugated product.

G cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing peptide_prep Peptide Preparation (Dissolution, Reduction) conjugation Conjugation Reaction (Mixing, Incubation) peptide_prep->conjugation peg_prep PEG Linker Preparation (Dissolution) peg_prep->conjugation quenching Quenching (Optional) conjugation->quenching purification Purification (SEC, IEX, Dialysis) quenching->purification characterization Characterization (HPLC, MS, SDS-PAGE) purification->characterization storage Storage characterization->storage

Caption: General workflow for peptide PEGylation.

Purification and Characterization

Following the conjugation reaction, a heterogeneous mixture containing the desired PEGylated peptide, unreacted peptide, excess PEG reagent, and reaction byproducts is typically obtained.[] Therefore, robust purification and characterization methods are essential.

  • Purification:

    • Size-Exclusion Chromatography (SEC): Effective for separating molecules based on their hydrodynamic radius, making it ideal for removing unreacted small molecules from the larger PEGylated product.[20]

    • Ion-Exchange Chromatography (IEX): Separates molecules based on charge. PEGylation can alter the surface charge of a peptide, allowing for the separation of different PEGylated species and unreacted peptide.[]

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A powerful technique for both purification and analysis, separating based on hydrophobicity.[]

    • Dialysis/Ultrafiltration: Useful for removing small molecule impurities.[20]

  • Characterization:

    • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Provides a visual confirmation of an increase in molecular weight upon PEGylation.

    • Mass Spectrometry (MS): Confirms the covalent attachment of the PEG linker and can be used to determine the degree of PEGylation.

    • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product and quantify the extent of conjugation.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information about the PEGylated peptide.[1]

References

Application Notes and Protocols for Surface Modification Using Azido-PEG Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of materials, nanoparticles, and biomolecules is a foundational technique in modern drug development, diagnostics, and biomedical research. A key strategy in this field is PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains, which enhances solubility, improves stability against degradation, reduces immunogenicity, and prolongs in vivo circulation times.[1] Azido-PEG derivatives are a highly versatile class of reagents that combine the benefits of PEGylation with the power of "click chemistry."

The terminal azide (B81097) group (–N₃) on these derivatives serves as a robust and highly specific chemical handle.[2][3] It allows for covalent conjugation to molecules containing an alkyne group through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or to strained cyclooctynes via the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).[2][4][5] These bioorthogonal reactions are exceptionally efficient, specific, and proceed under mild conditions, making them ideal for creating well-defined conjugates with sensitive biological molecules.[1][5]

This document provides detailed application notes and experimental protocols for utilizing various azido-PEG derivatives in surface modification and bioconjugation, targeted at researchers, scientists, and drug development professionals.

Core Concepts and Applications

The Dual Functionality of Azido-PEG Derivatives

Azido-PEG linkers are heterobifunctional molecules, meaning they possess two different reactive groups.[6][7]

  • Surface/Molecule Reactive Group: This group (e.g., NHS ester, Maleimide (B117702), Thiol, Silane) allows for the initial attachment of the PEG linker to a specific functional group on the surface or biomolecule.

  • Azide Group (–N₃): This terminal group remains inert during the initial attachment and is available for subsequent, highly specific "click" reactions.[8]

The PEG spacer itself provides a hydrophilic shield that can enhance the colloidal stability of nanoparticles, reduce non-specific protein adsorption, and increase the bioavailability of conjugated therapeutics.[2][9]

Key Applications:
  • Targeted Drug Delivery: Functionalizing nanoparticles, liposomes, or drug carriers with targeting ligands (e.g., antibodies, peptides) to improve drug delivery to specific cells or tissues.[4][5][9]

  • Biosensors and Diagnostics: Covalently immobilizing antibodies, DNA probes, or enzymes onto sensor surfaces for the specific detection of analytes.[10][11]

  • Bioconjugation: Labeling proteins, peptides, and other biomolecules with probes like fluorophores or for creating antibody-drug conjugates (ADCs).[8][12]

  • Cell Culture Engineering: Modifying surfaces with cell-adhesive ligands (e.g., RGD peptides) to promote specific cell attachment and growth.[11]

  • Non-Viral Gene Delivery: Creating gene carriers with enhanced stability and targeting capabilities.[5]

Experimental Protocols

Protocol 1: Surface Functionalization of Silicon/Glass with Azido-PEG-Silane

This protocol describes the creation of a self-assembled monolayer (SAM) of an azide-terminated silane (B1218182) on a silicon-based surface, creating a robust platform for subsequent conjugations.[11]

Materials:

  • Silicon wafers or glass slides

  • Sulfuric acid (H₂SO₄, 98%) and Hydrogen peroxide (H₂O₂, 30%) for Piranha solution (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care. )

  • Anhydrous toluene (B28343)

  • Azide-terminated silane (e.g., (3-azidopropyl)triethoxysilane)

  • Deionized (DI) water

  • High-purity nitrogen gas

Procedure:

  • Surface Cleaning and Hydroxylation:

    • Immerse substrates in freshly prepared Piranha solution (3:1 mixture of H₂SO₄:H₂O₂) for 30-60 minutes at room temperature.

    • Remove substrates carefully and rinse extensively with DI water.

    • Dry the substrates under a stream of high-purity nitrogen. The surface should now be hydrophilic.

  • Silanization:

    • Prepare a 1-2% (v/v) solution of the azide-terminated silane in anhydrous toluene in a sealed container.

    • Immerse the cleaned, dried substrates in the silane solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C in a moisture-free environment.

    • Remove the substrates and rinse with toluene to remove excess silane, followed by ethanol (B145695) and finally DI water.

    • Dry the substrates again with a stream of nitrogen.

  • Curing (Optional but Recommended):

    • Bake the coated substrates in an oven at 110°C for 30-60 minutes to promote covalent bond formation.

  • Storage:

    • Store the azide-functionalized substrates in a desiccator until use.[11]

Protocol 2: Labeling Proteins with Azido-PEG Derivatives

This protocol details the introduction of an azide handle onto a protein using either an amine-reactive or thiol-reactive Azido-PEG linker.

Sub-protocol 2A: Labeling Primary Amines with Azido-PEG-NHS Ester

This method targets the N-terminus and the epsilon-amine of lysine (B10760008) residues.[8]

Materials:

  • Protein solution (1-5 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).[13]

  • Azido-PEG-NHS Ester (e.g., Azido-PEG4-NHS Ester).

  • Anhydrous DMSO or DMF.

  • Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0).

  • Desalting column or dialysis cassette with an appropriate molecular weight cutoff (MWCO).

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange.[13]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the Azido-PEG-NHS Ester in anhydrous DMSO.[8] NHS esters are moisture-sensitive.[8][13]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the Azido-PEG-NHS ester solution to the protein solution.[13][14] The final DMSO concentration should ideally not exceed 10%.[15]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[13][14]

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes on ice.[14]

  • Purification: Remove excess, unreacted reagent using a desalting column or dialysis against PBS.[8][15]

  • Characterization & Storage: Determine the concentration of the purified azide-labeled protein. Store under conditions optimal for the unlabeled protein.

Sub-protocol 2B: Labeling Free Thiols with Azido-PEG-Maleimide

This method targets free sulfhydryl groups from cysteine residues. The maleimide group is highly reactive toward thiols at a pH of 6.5-7.5.[15][16]

Materials:

  • Protein solution (1-5 mg/mL) in a sulfhydryl-free buffer (e.g., PBS, pH 6.5-7.0) containing 5-10 mM EDTA.[15]

  • Reducing agent (if necessary, e.g., TCEP).

  • Azido-PEG-Maleimide kit (typically supplied as two components: Azido-PEG-amine and Maleimide-NHS ester).[17]

  • Anhydrous DMSO or DMF.

  • Desalting column or dialysis cassette.

Procedure:

  • Protein Reduction (if needed): If the protein has disulfide bonds, reduce them by incubating with ~20 mM TCEP for 30 minutes. Remove the excess TCEP via a desalting column, exchanging into the reaction buffer.[15][16]

  • Reagent Preparation: Prepare the Azido-PEG-Maleimide stock solution in situ immediately before use, as it is not stable for storage.[7][17] Follow the kit manufacturer's instructions, which typically involves reacting the Azido-PEG-amine with the Maleimide-NHS ester in anhydrous DMSO or DMF for ~30 minutes.[7][16][17]

  • Labeling Reaction:

    • Add a 20-fold molar excess of the freshly prepared maleimide reagent to the protein sample.[15][16]

    • Incubate for 1-4 hours at room temperature or 2-8 hours at 4°C.[15][16]

  • Purification: Remove the excess reagent by desalting or dialysis.[15][16]

Protocol 3: Conjugation to Azide-Functionalized Surfaces via Click Chemistry

Once a surface, nanoparticle, or biomolecule is functionalized with azide groups, it is ready for conjugation with an alkyne-containing molecule of interest.

Sub-protocol 3A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-functionalized substrate/nanoparticle/biomolecule in a suitable buffer (e.g., PBS).

  • Alkyne-containing molecule of interest.

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 10 mM in water).

  • Sodium Ascorbate (B8700270) stock solution (e.g., 100 mM in water, prepared fresh).

  • Copper ligand (optional, e.g., THPTA or TBTA) to stabilize the Cu(I) ion.

Procedure:

  • Reaction Setup: In a reaction tube, combine the azide-functionalized material and the alkyne-containing molecule. The molar ratio of alkyne to azide will depend on the desired degree of functionalization.[2]

  • Click Reaction:

    • Add the sodium ascorbate solution, followed by the CuSO₄ solution.[2]

    • A typical final concentration is 1 mM sodium ascorbate and 0.1 mM CuSO₄.[2] If using a ligand, pre-mix it with the CuSO₄ solution.

    • Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing.[2]

  • Purification: Purify the functionalized product by centrifugation, magnetic separation (for magnetic nanoparticles), or desalting/dialysis to remove the copper catalyst, excess ascorbate, and unreacted alkyne-molecule.[2]

Sub-protocol 3B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free method is ideal for applications involving live cells or where copper toxicity is a concern.[5][18][19]

Materials:

  • Azide-functionalized substrate/nanoparticle/biomolecule.

  • DBCO (Dibenzocyclooctyne)-functionalized molecule of interest.

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Reaction Setup: Dissolve the azide-functionalized and DBCO-functionalized components in the reaction buffer.

  • Click Reaction:

    • Mix the two components. A 1.5- to 3-fold molar excess of the DBCO-conjugate is often recommended.[20][21]

    • Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight.[20][21][22] Reaction times can be longer for larger molecules.[20]

  • Purification: If necessary, purify the final conjugate using an appropriate method (e.g., size exclusion chromatography, dialysis) to remove any unreacted starting material.[20][22]

Data Presentation

Table 1: Typical Reaction Parameters for Surface Modification and Conjugation
Reaction TypeReagentsMolar Excess (Reagent:Substrate)pHTemp.TimeKey Considerations
Amine Labeling Azido-PEG-NHS Ester 10-50 fold[13][14]7.2 - 8.5[8]RT or 4°C30 min - 2 hr[13][14]Use amine-free buffers (e.g., PBS). NHS esters are moisture sensitive.[8][13]
Thiol Labeling Azido-PEG-Maleimide ~20 fold[15][16]6.5 - 7.5[16]RT or 4°C1 - 8 hr[15][16]Buffer should be free of thiols. Maleimide reagent must be prepared fresh.[17]
CuAAC Alkyne, CuSO₄, Na-Ascorbate1:1 to 10:1 (Alkyne:Azide)4.0 - 12.0RT1 - 4 hr[2]Sodium ascorbate must be prepared fresh. Copper can be cytotoxic.
SPAAC DBCO -reagent1.5 - 3 fold[20][21]7.0 - 8.0[21]4°C - 37°C[20]2 - 24 hr[20]Copper-free, suitable for in vivo applications. Avoid azide-containing buffers.[20]
Table 2: Characterization Data for Azide-Functionalized Surfaces
Characterization TechniquePurposeExpected Result for Successful Azide Functionalization
Contact Angle Goniometry Verify change in surface hydrophobicity after silanization.[11]An increase in the static water contact angle compared to the clean, hydroxylated substrate.[11]
X-ray Photoelectron Spectroscopy (XPS) Confirm the chemical composition and presence of the azide group.[11][23]A high-resolution scan of the N 1s region shows two characteristic peaks: one around 404-405 eV (central nitrogen) and a larger one around 400-401 eV (terminal nitrogens).[11]
Fourier-Transform Infrared Spectroscopy (FTIR) Detect the characteristic vibration of the azide group.[2]A sharp, characteristic peak for the azide (N₃) asymmetric stretch appears around 2100 cm⁻¹.[2][24]

Mandatory Visualizations

G cluster_prep Step 1: Preparation cluster_func Step 2: Functionalization cluster_conj Step 3: Conjugation cluster_char Step 4: Analysis Surf Surface / Nanoparticle / Biomolecule Immob Immobilize Azido-PEG Derivative Surf->Immob e.g., NHS Ester, Maleimide, Silane Click Perform 'Click Chemistry' (CuAAC or SPAAC) Immob->Click Add Alkyne or DBCO-Molecule Char Purification & Characterization Click->Char e.g., XPS, FTIR, Functional Assay

Workflow for Surface Modification using Azido-PEG.

G cluster_reactants cluster_products Azide R1—N=N⁺=N⁻ Catalyst  Cu(I) Catalyst (e.g., CuSO₄ + Na-Ascorbate) Plus1 + Alkyne H—C≡C—R2 Triazole 1,4-disubstituted Triazole Ring Catalyst->Triazole

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

G cluster_reactants2 cluster_products2 Azide2 R1—N=N⁺=N⁻ Reaction Spontaneous Reaction (No Catalyst) Plus2 + DBCO DBCO—R2 (Strained Alkyne) Triazole2 Stable Triazole Linkage Reaction->Triazole2

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

G cluster_peg end_node end_node q_node q_node start Target Surface Functional Group? q1 Primary Amines (-NH₂) start->q1 nhs Use Azido-PEG-NHS Ester q1->nhs Yes q2 Free Thiols (-SH) q1->q2 No q_click Are living cells or in vivo systems involved? nhs->q_click maleimide Use Azido-PEG-Maleimide q2->maleimide Yes q3 Hydroxyls (-OH on Si/Glass) q2->q3 No maleimide->q_click silane Use Azido-PEG-Silane q3->silane Yes other Other Methods (e.g., Thiol-Au) q3->other No silane->q_click other->q_click spaac Use SPAAC (DBCO) q_click->spaac Yes cuaac Use CuAAC (CuSO₄) q_click->cuaac No

Decision tree for selecting a conjugation strategy.

References

Application Notes and Protocols for Nanoparticle Functionalization Using Azido-PEG11-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced diagnostics, and novel therapeutic agents. Azido-PEG11-t-butyl ester is a heterobifunctional linker that offers a versatile platform for nanoparticle surface modification. This molecule features a polyethylene (B3416737) glycol (PEG) spacer with eleven ethylene (B1197577) glycol units, which imparts hydrophilicity and biocompatibility, thereby reducing non-specific protein adsorption and prolonging circulation times. The terminal azide (B81097) (N3) group serves as a handle for "click chemistry," enabling the efficient and specific conjugation of targeting ligands, imaging agents, or therapeutic molecules. The t-butyl ester group provides a protected carboxylic acid functionality that can be deprotected under acidic conditions to reveal a terminal carboxyl group for further modification or to alter the nanoparticle's surface charge.

These application notes provide a comprehensive overview of the utility of this compound in the functionalization of gold nanoparticles (AuNPs) as a model system. Detailed protocols for nanoparticle modification, subsequent bioconjugation via click chemistry, and deprotection of the t-butyl ester are provided, along with methods for characterization at each stage.

Key Features and Applications

  • Enhanced Biocompatibility and Stability: The PEG11 spacer creates a hydrophilic shell around the nanoparticle, which can improve colloidal stability and minimize opsonization and clearance by the reticuloendothelial system (RES).

  • Versatile Bioconjugation: The azide terminus allows for highly efficient and bio-orthogonal conjugation with alkyne-modified molecules via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) click chemistry.[1]

  • Controlled Surface Chemistry: The t-butyl ester group offers a protected form of a carboxylic acid. This allows for the initial functionalization and subsequent conjugation reactions to be performed without interference from a negatively charged surface. The terminal carboxylic acid can be revealed at a later stage to modulate the nanoparticle's properties or for further bioconjugation.

Experimental Protocols

This section details the protocols for the functionalization of gold nanoparticles with this compound, followed by a click chemistry reaction to attach a model fluorescent dye, and subsequent deprotection of the t-butyl ester.

Protocol 1: Functionalization of Gold Nanoparticles with Thiol-Modified this compound

This protocol describes the attachment of the PEG linker to the surface of gold nanoparticles via a thiol-gold bond. For this purpose, a thiol-modified version of the linker (HS-PEG11-Azido-t-butyl ester) is required.

Materials:

  • Citrate-stabilized gold nanoparticles (20 nm) in aqueous solution

  • HS-PEG11-N3-t-butyl ester

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nuclease-free water

  • Centrifuge and appropriate tubes

Procedure:

  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of HS-PEG11-N3-t-butyl ester in nuclease-free water.

    • Determine the molar concentration of the gold nanoparticle stock solution using UV-Vis spectroscopy by measuring the absorbance at the surface plasmon resonance peak (around 520 nm for 20 nm AuNPs) and using the appropriate extinction coefficient.

  • PEGylation of AuNPs:

    • To the citrate-stabilized AuNP solution, add the HS-PEG11-N3-t-butyl ester solution to achieve a final molar ratio of approximately 10,000 PEG molecules per nanoparticle. This high molar excess drives the ligand exchange reaction.

    • Gently mix the solution and allow it to react for at least 12 hours at room temperature with gentle stirring to ensure complete surface coverage.

  • Purification of Azido-Functionalized AuNPs (AuNP-N3):

    • Centrifuge the reaction mixture to pellet the functionalized AuNPs. The required centrifugation speed and time will depend on the nanoparticle size (e.g., 12,000 x g for 20 minutes for 20 nm AuNPs).

    • Carefully remove the supernatant containing excess, unreacted PEG linker.

    • Resuspend the nanoparticle pellet in fresh PBS (pH 7.4).

    • Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of unbound PEG.

    • After the final wash, resuspend the purified AuNP-N3 pellet in the desired buffer (e.g., PBS) for storage or immediate use in the next step.

Protocol 2: Conjugation of an Alkyne-Modified Fluorophore via CuAAC Click Chemistry

This protocol describes the conjugation of an alkyne-containing molecule (e.g., Alkyne-Fluor 545) to the azide-functionalized nanoparticles.

Materials:

  • Purified AuNP-N3 from Protocol 1

  • Alkyne-Fluor 545 (or other alkyne-modified molecule)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper-stabilizing ligand)

  • Nuclease-free water

  • Centrifuge and appropriate tubes

Procedure:

  • Preparation of Click Chemistry Reagents:

    • Prepare a 10 mM stock solution of Alkyne-Fluor 545 in DMSO or water.

    • Prepare a 20 mM stock solution of CuSO4 in nuclease-free water.

    • Prepare a 100 mM stock solution of sodium ascorbate in nuclease-free water. This solution should be made fresh just before use.

    • (Optional) Prepare a 50 mM stock solution of THPTA in nuclease-free water.

  • Click Reaction:

    • In a microcentrifuge tube, add the purified AuNP-N3 solution.

    • Add the alkyne-fluorophore solution to achieve a 5-10 fold molar excess relative to the estimated number of azide groups on the nanoparticle surface.

    • (Optional) If using THPTA, add it to the mixture to a final concentration of 5-fold excess relative to CuSO4.

    • Add the CuSO4 solution to a final concentration of 100-500 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

    • Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing, protected from light.

  • Purification of Fluorophore-Conjugated AuNPs (AuNP-Fluor):

    • Purify the functionalized nanoparticles by centrifugation as described in Protocol 1 to remove the copper catalyst, excess ascorbate, and unreacted alkyne-fluorophore.

    • Repeat the washing steps until the supernatant is clear and colorless.

    • Resuspend the final AuNP-Fluor pellet in the desired buffer.

Protocol 3: Deprotection of the t-Butyl Ester Group

This protocol describes the removal of the t-butyl protecting group to expose the terminal carboxylic acid.

Materials:

  • Purified AuNP-Fluor from Protocol 2 (or AuNP-N3 from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Centrifuge and appropriate tubes (ensure they are compatible with TFA and DCM)

Procedure:

  • Lyophilization (Optional but Recommended):

    • For efficient reaction in an organic solvent, lyophilize the purified nanoparticle solution to obtain a dry powder.

  • Deprotection Reaction:

    • Resuspend the nanoparticle pellet or powder in DCM.

    • Add TFA to the nanoparticle suspension to a final concentration of 20-50% (v/v).

    • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by analyzing a small aliquot (after quenching and solvent removal) using techniques like FT-IR to observe the disappearance of the t-butyl ester peak and the appearance of the carboxylic acid peak.

  • Purification of Carboxyl-Terminated AuNPs (AuNP-COOH):

    • Remove the DCM and TFA under a stream of nitrogen or by rotary evaporation. Caution: TFA is corrosive and volatile; handle in a fume hood.

    • Wash the resulting nanoparticle residue by repeated cycles of resuspension in a suitable buffer (e.g., PBS) and centrifugation to remove residual TFA and t-butyl byproducts.

    • After the final wash, resuspend the purified AuNP-COOH in the desired aqueous buffer.

Data Presentation

The following tables summarize the expected quantitative data from the characterization of the nanoparticles at each stage of functionalization. The values provided are illustrative and may vary depending on the specific nanoparticle core material, size, and reaction conditions.

Table 1: Physicochemical Characterization of Functionalized Gold Nanoparticles

Nanoparticle SampleHydrodynamic Diameter (nm) (DLS)Zeta Potential (mV)Surface Plasmon Resonance (λmax, nm)
Citrate-AuNP (20 nm)22 ± 2-35 ± 5520
AuNP-N3 (t-butyl ester)35 ± 3-15 ± 4522
AuNP-Fluor (t-butyl ester)38 ± 4-12 ± 4523
AuNP-COOH36 ± 3-45 ± 6522

Table 2: Quantification of Surface Ligands

Nanoparticle SampleMethodParameter MeasuredTypical Value
AuNP-N3TGAWeight loss (%)15-25%
qNMRGrafting Density (PEG chains/nm²)1-5
AuNP-FluorFluorescence SpectroscopyFluorophore molecules per NP50-200
AuNP-COOHTitration/Zeta PotentialSurface Charge DensitySignificantly more negative than AuNP-N3

Visualization of Experimental Workflow and Concepts

Experimental Workflow

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization cluster_conjugation Bioconjugation (Click Chemistry) cluster_deprotection Surface Modification AuNP Citrate-Stabilized Gold Nanoparticles PEGylation PEGylation with HS-PEG11-N3-t-butyl ester AuNP->PEGylation Purification1 Purification (Centrifugation) PEGylation->Purification1 AuNP_N3 Azido-Functionalized AuNP (AuNP-N3) Click CuAAC Reaction with Alkyne-Fluorophore AuNP_N3->Click Purification1->AuNP_N3 Purification2 Purification (Centrifugation) Click->Purification2 AuNP_Fluor Fluorophore-Conjugated AuNP (AuNP-Fluor) Deprotection TFA-mediated t-Butyl Ester Deprotection AuNP_Fluor->Deprotection Purification2->AuNP_Fluor Purification3 Purification (Solvent Removal & Washing) Deprotection->Purification3 AuNP_COOH Carboxyl-Terminated AuNP (AuNP-COOH) Purification3->AuNP_COOH

Caption: Workflow for nanoparticle functionalization.

Click Chemistry Conjugation

Caption: Copper-catalyzed azide-alkyne cycloaddition.

Deprotection of t-Butyl Ester

Caption: Acid-mediated deprotection of t-butyl ester.

Cellular Uptake and Signaling

The functionalization of nanoparticles with PEG is known to influence their interaction with cells. Generally, PEGylation reduces non-specific cellular uptake by minimizing protein adsorption (opsonization), which in turn reduces recognition by phagocytic cells of the immune system. However, by incorporating targeting ligands (e.g., antibodies, peptides, or small molecules) via the azide "click" handle, these "stealth" nanoparticles can be directed to specific cell types, enhancing their uptake through receptor-mediated endocytosis.

The signaling pathways activated upon nanoparticle uptake are highly dependent on the nature of the nanoparticle, the targeting ligand, and the cell type. For instance, if a nanoparticle is functionalized with a ligand that targets a growth factor receptor, its binding and subsequent internalization could trigger downstream signaling cascades such as the MAPK/ERK or PI3K/Akt pathways, which are involved in cell proliferation, survival, and differentiation. The ability to control the surface chemistry with this compound allows for the precise attachment of ligands that can modulate these cellular processes for therapeutic benefit.

signaling_pathway NP Targeted Nanoparticle (e.g., AuNP-Ligand) Receptor Cell Surface Receptor NP->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Signaling Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Signaling Activation Endosome Endosome Endocytosis->Endosome Response Cellular Response (e.g., Proliferation, Apoptosis) Signaling->Response

Caption: Receptor-mediated uptake and signaling.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. A critical component of an ADC is the linker, which connects the antibody to the cytotoxic payload. The choice of linker profoundly influences the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index. Polyethylene glycol (PEG) linkers have become increasingly prevalent in ADC design due to their unique properties that can overcome challenges associated with hydrophobic payloads and improve the overall performance of the conjugate.[1][2][3]

The inclusion of PEG linkers in ADC construction offers several key advantages:

  • Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, poor solubility, and rapid clearance from circulation. Hydrophilic PEG linkers can mitigate these issues, enabling the use of higher drug-to-antibody ratios (DARs) without compromising the physicochemical properties of the ADC.[4][5][6]

  • Improved Pharmacokinetics: The hydrophilic nature of PEG can create a "hydration shell" around the payload, increasing the hydrodynamic radius of the ADC.[4][5] This can lead to reduced renal clearance, a longer plasma half-life, and consequently, greater accumulation of the ADC in tumor tissues.[][8]

  • Reduced Immunogenicity: The PEG chain can shield the cytotoxic payload and potentially immunogenic epitopes on the antibody from the immune system, thereby reducing the risk of an immune response.[6][]

  • Steric Hindrance: The flexible PEG chain can provide steric hindrance, preventing intermolecular aggregation of ADCs, especially at high DARs.[9]

The length and architecture of the PEG linker are critical parameters that can be fine-tuned to optimize the ADC's properties. Monodisperse, or discrete, PEG linkers with a defined number of PEG units are often preferred over polydisperse mixtures to ensure the production of homogeneous ADCs with consistent and predictable pharmacological profiles.[3][6]

These application notes provide a comprehensive guide to the synthesis of ADCs using PEG linkers, including detailed experimental protocols and a summary of the impact of PEG linker length on ADC performance.

Data Presentation: Impact of PEG Linker Length on ADC Performance

The length of the PEG chain is a critical design parameter that requires careful consideration to balance improved pharmacokinetics and stability with maintaining potent cytotoxicity. The optimal length is often specific to the antibody, payload, and target.[1]

Table 1: Effect of PEG Linker Length on In Vitro Cytotoxicity
PEG Linker LengthFold Reduction in Cytotoxicity (Compared to no PEG)ADC SystemReference
4 kDa4.5-foldAffibody-MMAE Conjugate[10]
10 kDa22-foldAffibody-MMAE Conjugate[10]

Note: This data highlights that in some systems, particularly with smaller targeting moieties like affibodies, longer PEG chains can lead to a decrease in in vitro potency.[3]

Table 2: Effect of PEG Linker Length on Pharmacokinetics (PK)
PEG Linker LengthHalf-Life (t½)Clearance RateADC SystemReference
No PEG19.6 min-Affibody-MMAE Conjugate
4 kDa49.2 min (2.5-fold increase)-Affibody-MMAE Conjugate
10 kDa219.0 min (11.2-fold increase)-Affibody-MMAE Conjugate
PEG8-Slower clearance than shorter PEGsGlucuronide-MMAE linker[5]
PEG12-No significant advantage over PEG8Glucuronide-MMAE linker[5]
PEG24-No significant advantage over PEG8Glucuronide-MMAE linker[5]

Note: Generally, increasing PEG linker length leads to a longer plasma half-life and slower clearance. However, there may be a point of diminishing returns where longer chains do not provide significant further PK advantages.[5][11]

Table 3: Effect of PEG Linker Length on In Vivo Efficacy
PEG Linker LengthTumor Growth InhibitionADC SystemTumor ModelReference
No PEG11%-L540cy xenograft[11]
PEG2 / PEG435-45%-L540cy xenograft[11]
PEG8 / PEG12 / PEG2475-85%-L540cy xenograft[11]

Note: The improved pharmacokinetic properties conferred by longer PEG linkers often translate to enhanced in vivo efficacy due to increased tumor accumulation.[3][11]

Experimental Protocols

The synthesis of an ADC with a PEG linker is a multi-step process that requires careful execution and characterization at each stage. The following protocols provide a general framework for cysteine-based conjugation, a common method for ADC synthesis.

Protocol 1: Antibody Reduction (Partial)

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody (e.g., IgG1) to generate free thiol groups for conjugation.

Materials and Reagents:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water or PBS)

  • Reaction Buffer (e.g., PBS with 1 mM EDTA, pH 7.4)

  • Desalting columns (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Prepare the mAb solution at a concentration of 1-10 mg/mL in the reaction buffer.

  • TCEP Addition: Add a calculated molar excess of TCEP to the antibody solution. A typical starting point is a 2-3 molar equivalent of TCEP per mole of antibody to achieve an average of 4 free thiols per antibody. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Desalting: Immediately after incubation, remove excess TCEP using a pre-equilibrated desalting column. Elute the reduced antibody with the reaction buffer.

  • Concentration Determination: Determine the concentration of the reduced antibody using a UV-Vis spectrophotometer at 280 nm.

Protocol 2: ADC Conjugation

This protocol outlines the conjugation of the reduced antibody with a maleimide-activated PEG-payload linker.

Materials and Reagents:

  • Reduced antibody from Protocol 1

  • Maleimide-PEG-Payload linker dissolved in a compatible organic solvent (e.g., DMSO)

  • Reaction Buffer (e.g., PBS with 1 mM EDTA, pH 7.4)

  • Quenching reagent (e.g., N-acetylcysteine)

Procedure:

  • Linker-Payload Preparation: Prepare a stock solution of the Maleimide-PEG-Payload linker in DMSO.

  • Conjugation Reaction: Add a slight molar excess (e.g., 1.2-1.5 equivalents per free thiol) of the Maleimide-PEG-Payload solution to the reduced antibody solution. The final concentration of the organic solvent should typically be kept below 10% (v/v) to maintain antibody stability.

  • Incubation: Gently mix and incubate the reaction at room temperature or 4°C for 1-4 hours. The optimal time and temperature should be determined for each specific ADC.

  • Quenching: Add a molar excess of a quenching reagent like N-acetylcysteine to cap any unreacted maleimide (B117702) groups on the ADC and excess linker-payload. Incubate for an additional 30 minutes.

Protocol 3: ADC Purification

Purification is essential to remove unreacted payload, linker, and potential aggregates. Size Exclusion Chromatography (SEC) is a common method for this purpose.[]

Materials and Reagents:

  • Crude ADC solution from Protocol 2

  • Size Exclusion Chromatography (SEC) system and column (e.g., Superdex 200 or similar)

  • Purification Buffer (e.g., PBS, pH 7.4)

Procedure:

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the purification buffer.

  • Sample Loading: Load the crude ADC solution onto the column.

  • Elution: Elute the ADC with the purification buffer at a predetermined flow rate.

  • Fraction Collection: Collect fractions corresponding to the monomeric ADC peak, which will be the first major peak to elute.

  • Pooling and Concentration: Pool the fractions containing the purified ADC and concentrate if necessary using an appropriate method (e.g., spin filtration).

Protocol 4: ADC Characterization - Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a widely used method to determine the DAR and the distribution of drug-loaded species.[13][]

Materials and Reagents:

  • Purified ADC from Protocol 3

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in Mobile Phase A.

  • HPLC Method:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject the ADC sample.

    • Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes) to elute the different ADC species.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • The chromatogram will show a series of peaks corresponding to the antibody with different numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4, DAR6, DAR8).

    • Integrate the area of each peak.

    • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)

Visualizations

General ADC Synthesis Workflow

ADC_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization mAb Monoclonal Antibody Reduced_mAb Reduced Antibody (with free thiols) mAb->Reduced_mAb Partial Reduction (e.g., TCEP) Crude_ADC Crude ADC Reduced_mAb->Crude_ADC Conjugation Linker_Payload Maleimide-PEG-Payload Linker_Payload->Crude_ADC Purified_ADC Purified ADC Crude_ADC->Purified_ADC Size Exclusion Chromatography (SEC) Characterized_ADC Characterized ADC Purified_ADC->Characterized_ADC DAR Analysis (HIC) Purity (SEC) Mass Spec

Caption: A general workflow for the synthesis, purification, and characterization of an ADC.

DAR Analysis by Hydrophobic Interaction Chromatography (HIC)

HIC_DAR_Analysis ADC_Sample Purified ADC Sample HPLC_System HPLC System ADC_Sample->HPLC_System Injection HIC_Column HIC Column Chromatogram Chromatogram with DAR Peaks HIC_Column->Chromatogram Elution HPLC_System->HIC_Column Mobile Phase Gradient Data_Analysis Data Analysis & DAR Calculation Chromatogram->Data_Analysis

Caption: Workflow for determining the Drug-to-Antibody Ratio (DAR) using HIC.

Role of PEG Linkers in Improving ADC Properties

PEG_Linker_Benefits cluster_challenges Challenges with Hydrophobic Payloads cluster_benefits Benefits of PEGylation ADC Antibody-Drug Conjugate PEG_Linker PEG Linker ADC->PEG_Linker incorporates Improved_Solubility Improved Solubility PEG_Linker->Improved_Solubility provides hydrophilicity Longer_HalfLife Longer Half-Life (PK) PEG_Linker->Longer_HalfLife increases hydrodynamic size Reduced_Aggregation Reduced Aggregation PEG_Linker->Reduced_Aggregation provides steric hindrance Aggregation Aggregation Rapid_Clearance Rapid Clearance Poor_Solubility Poor Solubility Higher_DAR_Possible Higher DAR Possible Improved_Solubility->Higher_DAR_Possible

References

Application Notes and Protocols: Creating Hydrogels Using Azide-Alkyne Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the creation of hydrogels using azide-alkyne cycloaddition chemistry. This powerful "click chemistry" approach offers a versatile and efficient method for hydrogel fabrication with applications ranging from tissue engineering to controlled drug delivery. The protocols cover both copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition, highlighting the advantages and considerations for each method.

Introduction to Azide-Alkyne Cycloaddition for Hydrogel Formation

Azide-alkyne cycloaddition is a highly specific and efficient reaction that forms a stable triazole linkage between an azide-functionalized and an alkyne-functionalized molecule.[1][2] This reaction can be used to crosslink polymer chains, forming a hydrogel network. The two main modalities are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is extremely efficient and high-yielding but requires a copper(I) catalyst, which can have toxicity concerns for biological applications.[1][2] Careful purification is necessary to remove residual copper.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free approach utilizes a strained cyclooctyne (B158145) to react with an azide (B81097).[1][2] The absence of a toxic metal catalyst makes SPAAC highly attractive for biomedical applications, including in situ hydrogel formation in the presence of cells.[3][4]

The choice between CuAAC and SPAAC depends on the specific application, with SPAAC being favored for applications requiring high biocompatibility.[2]

Key Applications

Azide-alkyne cycloaddition-based hydrogels are valuable in various biomedical fields:

  • Drug Delivery: The hydrogel matrix can encapsulate therapeutic agents, allowing for sustained and controlled release.[5][6][7]

  • 3D Cell Culture and Tissue Engineering: The biocompatible nature of these hydrogels, particularly those formed via SPAAC, allows for the encapsulation of cells to create 3D tissue constructs for research and regenerative medicine.[8][9]

  • Bioprinting: The rapid and controllable gelation kinetics of click chemistry are well-suited for the development of bio-inks for 3D bioprinting of complex tissue structures.[9]

Experimental Protocols

Protocol 1: Synthesis of Azide-Functionalized Polymers

A common method for introducing azide groups is through the modification of existing functional groups on a polymer backbone, such as hydroxyl or halide groups.[10]

Materials:

  • Halide-terminated polymer (e.g., bromo-terminated poly(ethylene glycol)) (1 equivalent)

  • Sodium azide (NaN₃) (3-5 equivalents)

  • Polar aprotic solvent (e.g., DMF or DMAc)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Non-solvent for precipitation (e.g., cold diethyl ether or hexane)

Procedure:

  • Dissolve the halide-terminated polymer in a polar aprotic solvent like DMF or DMAc.[10]

  • Add sodium azide (3-5 equivalents) to the polymer solution.[10]

  • Stir the reaction mixture at room temperature for 24-48 hours. For less reactive halides, the temperature can be increased to 40-60°C.[10]

  • After the reaction is complete, dilute the mixture with a solvent such as THF or DCM.[10]

  • Wash the solution multiple times with deionized water to remove excess NaN₃ and the solvent.[10]

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.[10]

  • Filter the solution and precipitate the polymer in a suitable non-solvent (e.g., cold diethyl ether or hexane).[10]

  • Collect the polymer by filtration and dry under vacuum.[10]

  • Characterize the azide-functionalized polymer using techniques such as FTIR and NMR spectroscopy to confirm the presence of the azide group.

Protocol 2: Synthesis of Alkyne-Functionalized Polymers

Alkyne functionalities can be introduced into polymers through various synthetic routes, including melt polycondensation.[11]

Materials:

  • Serinol (1 mmol)

  • Methyl 5-hexynoate (1 mmol)

  • Ethyl acetate

  • Methanol

Procedure for Alkyne-Functionalized Monomer Synthesis:

  • Add equimolar amounts of serinol and methyl 5-hexynoate to a round-bottom flask.[11]

  • Stir the mixture under a nitrogen atmosphere for 25 hours.[11]

  • Recrystallize the crude product from ethyl acetate.[11]

  • Purify the product via flash chromatography (ethyl acetate/methanol) to yield a white solid.[11]

  • This alkyne-functionalized monomer can then be used in polymerization reactions (e.g., melt polycondensation with diacids and diols) to create an alkyne-functionalized polyester.[11]

Protocol 3: Hydrogel Formation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the formation of a hydrogel by mixing solutions of azide- and alkyne-functionalized polymers.

Materials:

  • Azide-functionalized polymer (e.g., PEG-azide)

  • Strained alkyne-functionalized polymer (e.g., PEG-dibenzocyclooctyne, DBCO)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Prepare separate stock solutions of the azide-functionalized and alkyne-functionalized polymers in PBS.

  • To form the hydrogel, mix the two polymer solutions in a 1:1 stoichiometric ratio of azide to alkyne groups.[12]

  • The mixture will begin to gel within seconds to minutes at room temperature.[12][13] Gelation time can be tuned by varying the polymer concentration and the number of functional groups per polymer chain.[13]

  • For cell encapsulation, resuspend the desired cells in one of the polymer solutions before mixing.[12]

Data Presentation

Table 1: Mechanical and Physical Properties of SPAAC Hydrogels
Polymer SystemPolymer Concentration (% w/v)Young's Modulus (kPa)Gelation TimeSwelling Ratio (Mass)Degradation Time (in PBS, pH 7.4)
PEG-azide / PEG-DIBAC5-4.5 min--
PEG-azide / PEG-DIBAC10-1.5 min--
PEG-azide / PEG-DIBAC20-30 s--
PEG-azide / PEG-dibenzocyclooctyneVaried1 - 1810 - 60 s45 - 761 - 35 days
Azide-chitosan / Alkyne-PEGVariedup to ~44 (G')4 - 55 min--
Azide-dextran / AzadibenzocyclooctyneVaried~2 - 6 (G')as quick as 1.1 min--

DIBAC: aza-dibenzocyclooctyne. G': Storage Modulus. Data compiled from multiple sources.[8][12][13]

Table 2: Drug Release from Azide-Alkyne Cycloaddition Hydrogels
Hydrogel SystemEncapsulated DrugRelease MechanismKey Findings
Dipeptide hydrogel with azide capsDoxorubicin"Click-to-dissolve" via alkene-azide 1,3-dipolar cycloadditionAddition of a strained alkene triggers gel-to-solution transition and drug release.
PEG-based hydrogelGeneral small moleculesDiffusion through hydrogel pores and hydrogel degradationDrug release rate is predictable and tunable based on the linker chemistry.

Data compiled from multiple sources.[6][7]

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_hydrogel Hydrogel Formation cluster_application Application azide_synth Synthesis of Azide-Functionalized Polymer mixing Mixing of Polymer Solutions (Azide + Alkyne) azide_synth->mixing alkyne_synth Synthesis of Alkyne-Functionalized Polymer alkyne_synth->mixing gelation Hydrogel Formation (Crosslinking) mixing->gelation drug_loading Drug Encapsulation gelation->drug_loading cell_encap Cell Encapsulation gelation->cell_encap characterization Characterization (Mechanical, Swelling, Degradation) gelation->characterization in_vitro In Vitro Studies (Drug Release, Cell Viability) drug_loading->in_vitro cell_encap->in_vitro in_vivo In Vivo Studies in_vitro->in_vivo

Caption: Experimental workflow for creating and testing azide-alkyne cycloaddition hydrogels.

logical_relationship cluster_polymers Precursor Polymers cluster_reaction Click Reaction cluster_hydrogel Resulting Hydrogel cluster_properties Tunable Properties p1 Azide-Functionalized Polymer reaction Azide-Alkyne Cycloaddition (CuAAC or SPAAC) p1->reaction p2 Alkyne-Functionalized Polymer p2->reaction hydrogel Crosslinked Hydrogel Network reaction->hydrogel props Mechanical Strength Degradation Rate Swelling Ratio Drug Release Profile hydrogel->props drug_delivery_pathway cluster_formulation Hydrogel Formulation cluster_administration Administration cluster_release Drug Release Mechanisms cluster_action Therapeutic Action hydrogel Drug-Loaded Hydrogel (via in situ encapsulation) admin Injectable or Implantable Delivery hydrogel->admin diffusion Diffusion through Hydrogel Pores admin->diffusion degradation Hydrogel Degradation admin->degradation target Drug Reaches Target Site diffusion->target degradation->target effect Sustained Therapeutic Effect target->effect

References

Troubleshooting & Optimization

How to improve the yield of Azido-PEG11-t-butyl ester reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of Azido-PEG11-t-butyl ester synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common and efficient method for synthesizing this compound is a two-step process. The first step involves preparing a PEGylated intermediate with a good leaving group, such as a tosylate (Ts) or mesylate (Ms), from a commercially available hydroxyl-PEG-ester. The second step is a nucleophilic substitution reaction where the leaving group is displaced by an azide (B81097) anion (N₃⁻), typically from sodium azide (NaN₃), to form the final product.

Q2: My reaction yield is consistently low. What are the most common causes?

Low yields can stem from several factors throughout the experimental process. The most frequent issues include:

  • Incomplete Reaction: Insufficient reaction time, low temperature, or poor reagent stoichiometry.

  • Purity of Reagents: Use of wet solvents or reagents, or impure starting materials (e.g., the tosylated PEG precursor).

  • Side Reactions: Competing elimination reactions or hydrolysis of the t-butyl ester.

  • Product Degradation: Exposure of the t-butyl ester to acidic conditions during workup can cause cleavage.[1]

  • Inefficient Purification: Loss of product during extraction or column chromatography.

Q3: I suspect my reagents are the problem. What are the key quality checks?

For optimal results, ensure the following:

  • Solvent: Use anhydrous (dry) solvents, particularly for the azidation step. Dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) are common choices. Water can lead to side reactions and hydrolysis.

  • Sodium Azide (NaN₃): Use a fresh, dry bottle of sodium azide. This reagent is hygroscopic and its potency can decrease with improper storage.

  • Tosyl-PEG11-t-butyl ester (Starting Material): Verify the purity of your starting material by ¹H NMR and LC-MS before starting the reaction. Ensure it is thoroughly dried to remove any residual moisture or solvent from its synthesis.

Q4: What are the optimal reaction conditions for the azidation step?

The optimal conditions involve balancing reaction rate with the minimization of side products. A good starting point is to use a 1.5 to 3-fold molar excess of sodium azide relative to the tosylated PEG precursor. The reaction is typically performed in anhydrous DMF at a temperature between 60-80°C. Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time, which can range from 12 to 24 hours.

Q5: My ¹H NMR spectrum shows unexpected peaks. What are the likely side products?

Common side products include:

  • Elimination Product: Formation of an alkene at the end of the PEG chain. This is more likely at higher reaction temperatures.

  • Hydrolyzed Ester: If any acidic conditions were inadvertently introduced, the t-butyl ester can be cleaved to the corresponding carboxylic acid.[1][2] The t-butyl ester group is known to be highly stable under neutral and basic conditions but is labile to acid.[1]

  • Unreacted Starting Material: If the reaction did not go to completion, you will see peaks corresponding to your initial tosylated PEG.

Q6: How can I prevent the cleavage of the t-butyl ester group?

The t-butyl ester is sensitive to acid. To prevent its hydrolysis:

  • Ensure all reagents and solvents are free of acidic impurities.

  • During the aqueous workup, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize any potential acidity and quench the reaction.

  • Avoid using strong acids at any stage of the workup or purification.[1]

Q7: What is the most effective method for purifying the final product?

Flash column chromatography on silica (B1680970) gel is the standard method for purifying this compound.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate (B1210297) in hexanes is typically effective. For example, starting with 20% ethyl acetate/hexanes and gradually increasing the polarity to 50-70% ethyl acetate. The exact gradient should be determined by TLC analysis.

  • Monitoring: Use TLC plates with a suitable stain (e.g., potassium permanganate) to visualize the PEG-containing compounds, as they may not be UV-active.

Q8: What are the critical safety precautions when working with azides?

  • Toxicity: Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Explosion Hazard: While the target molecule itself has low risk, concentrated organic azides can be explosive, especially upon heating or contact with heavy metals. Avoid using metal spatulas with sodium azide.

  • Acid Contact: Contact between sodium azide and acid generates highly toxic and explosive hydrazoic acid (HN₃) gas. Always quench azide-containing reactions and waste with a mild base.

Troubleshooting Guide

The following table summarizes common issues and recommended actions to improve reaction outcomes.

Issue Potential Cause Recommended Solution
Low Conversion (High Starting Material Remaining) 1. Insufficient reaction time or temperature. 2. Low molar excess of sodium azide. 3. Inactive sodium azide (wet or old).1. Increase reaction time and/or temperature (e.g., from 60°C to 80°C). Monitor by TLC/LC-MS. 2. Increase the molar excess of NaN₃ to 3-5 equivalents. 3. Use a fresh, dry bottle of sodium azide.
Presence of Multiple Side Products 1. Reaction temperature is too high, causing elimination. 2. Presence of water in the reaction.1. Lower the reaction temperature and increase the reaction time. 2. Use anhydrous solvents and ensure all glassware is oven-dried.
Loss of t-butyl Ester Group 1. Accidental introduction of acid during reaction or workup.1. Ensure all reagents are neutral or basic. 2. Use saturated sodium bicarbonate for the aqueous wash. 3. Use a neutral or slightly basic solvent system for chromatography.
Difficult Purification (Product Smearing on Column) 1. The PEG chain is interacting strongly with the silica gel. 2. Inappropriate solvent system.1. Try deactivating the silica gel with 1% triethylamine (B128534) in the eluent. 2. Optimize the solvent system using TLC. A small amount of methanol (B129727) (1-2%) in dichloromethane (B109758) can sometimes improve peak shape.

Experimental Protocol: Synthesis from Tosyl-PEG11-t-butyl ester

This protocol provides a general methodology for the azidation step.

Materials:

  • Tosyl-PEG11-t-butyl ester (1.0 eq)

  • Sodium Azide (NaN₃) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (230-400 mesh)

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve Tosyl-PEG11-t-butyl ester (1.0 eq) in anhydrous DMF (approx. 0.1 M concentration).

  • Add Reagent: Add sodium azide (3.0 eq) to the solution in one portion.

  • Reaction: Heat the reaction mixture to 70°C and stir under a nitrogen atmosphere.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., 50% EtOAc/Hexanes) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

    • Combine the organic layers and wash twice with saturated NaHCO₃ solution, followed by once with brine.

    • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a clear oil.

Visualized Workflows

reaction_workflow start Start: Tosyl-PEG11-t-butyl ester reaction Azidation Reaction - NaN3, Anhydrous DMF - 70°C, 12-24h start->reaction 1. Reagents workup Aqueous Workup - EtOAc Extraction - NaHCO3 / Brine Wash reaction->workup 2. Quench & Extract purification Purification - Dry over MgSO4 - Concentrate - Silica Gel Chromatography workup->purification 3. Isolate Crude product Final Product: This compound purification->product 4. Purify

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_guide problem Problem: Low Reaction Yield cause1 Incomplete Reaction problem->cause1 cause2 Side Products Formed problem->cause2 cause3 Product Degradation problem->cause3 sol1a Increase Reaction Time/Temp cause1->sol1a Check sol1b Increase NaN3 Stoichiometry cause1->sol1b Check sol1c Use Fresh/Dry Reagents cause1->sol1c Check sol2a Lower Reaction Temperature cause2->sol2a Action sol2b Use Anhydrous Solvents cause2->sol2b Action sol3a Ensure Neutral/Basic Workup (use NaHCO3 wash) cause3->sol3a Action

Caption: Troubleshooting logic for addressing low yields in the azidation reaction.

References

Technical Support Center: Troubleshooting Low Reactivity of Azide Groups in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low reactivity of azide (B81097) groups in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

Frequently Asked Questions (FAQs)

Q1: My CuAAC reaction is failing or giving very low yields. What are the most common causes?

Several factors can lead to an incomplete or low-yielding click reaction. The most common culprits include:

  • Inactive Copper Catalyst: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[1]

  • Steric Hindrance: The azide or alkyne functional group may be located in a sterically congested environment within your molecule, making it inaccessible to the catalytic complex.[2][3] This is a common issue with large biomolecules.[4]

  • Interfering Substances: Components in your reaction buffer, such as chelating agents (e.g., Tris buffer, EDTA) or thiols (e.g., DTT, cysteine residues), can sequester the copper catalyst and inhibit the reaction.[1][5][6]

  • Degraded Reagents: The reducing agent, typically sodium ascorbate (B8700270), is prone to oxidation and should be prepared fresh for each experiment.[1] The azide compound itself might also be unstable under certain conditions.[7]

  • Suboptimal Concentrations: Click reactions are concentration-dependent; very dilute solutions can result in poor yields and slow reaction rates.[1]

Q2: How can I ensure my copper catalyst remains active throughout the reaction?

Maintaining the catalytically active Cu(I) oxidation state is crucial for a successful CuAAC reaction.[2] Here are several strategies:

  • Use a Stabilizing Ligand: Nitrogen-based ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or the more water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the Cu(I) ion, prevent oxidation, and increase reaction rates.[8][9][10] A 5:1 ligand-to-copper ratio is often recommended.[1]

  • Prepare Fresh Reducing Agent: Always use a freshly prepared aqueous solution of a reducing agent like sodium ascorbate to generate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄).[1][11]

  • Degas Solvents: To minimize the oxidation of Cu(I) by dissolved oxygen, degas all solvents and solutions by sparging with an inert gas (e.g., argon or nitrogen) before use.[10]

  • Work Under Inert Atmosphere: For highly sensitive or prolonged reactions, performing the entire experiment in a glovebox under an inert atmosphere provides the best protection against oxygen.[10]

Q3: Can the solvent choice impact the low reactivity of my azide?

Yes, the solvent can significantly affect reaction rates and yields.[10] While CuAAC is robust and works in a variety of solvents, mixtures of water and organic co-solvents like DMSO, DMF, or t-BuOH are common.[4][11][12] Water has been shown to act as a catalyst in some cases, accelerating the reaction.[13][14] If your substrates have poor solubility, adding a co-solvent like DMSO can improve solvation and expose the reactive groups, which is particularly helpful for biomolecules that may have buried reactive sites.[4][5]

Q4: My azide is on a large protein. Could steric hindrance be the problem?

Yes, steric hindrance is a significant challenge, especially in bioconjugation.[2] If the azide group is buried within the folded structure of a protein or other large biomolecule, it may be inaccessible to the alkyne and the copper catalyst.[4]

  • Solution: Try adding denaturing or solvating agents like DMSO to your reaction mixture.[4] Modest increases in temperature (if your biomolecule can tolerate it) can also increase conformational flexibility, potentially exposing the hindered azide.[5] Extending the linker arm on your azide or alkyne reagent can also help overcome steric hindrance.[3]

Q5: I suspect my buffer contains interfering substances. What should I do?

Certain buffer components can inhibit the CuAAC reaction.

  • Amine-containing buffers like Tris should be avoided as the amine groups can chelate the copper catalyst.[1][5] Phosphate-buffered saline (PBS) or HEPES are generally recommended alternatives.[15][16]

  • Thiols , such as DTT or cysteine residues in proteins, can also interfere. If possible, remove them via dialysis or buffer exchange before starting the reaction.[1]

  • Other metal chelators like EDTA will strongly bind copper and must be removed from the sample.[11]

Q6: Can sodium azide (NaN₃) used as a preservative interfere with my reaction?

Yes, sodium azide can interfere with both CuAAC and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. It competes with your azide-functionalized molecule for the alkyne, thereby reducing the efficiency of your desired conjugation.[17] SPAAC reactions are particularly sensitive, with efficiency dropping dramatically even at low NaN₃ concentrations (0.03 wt%).[17] It is crucial to avoid using NaN₃ as a preservative in buffers intended for click chemistry.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving common issues related to low azide reactivity.

Guide 1: Systematic Troubleshooting of Low Reaction Yield

This guide follows a logical workflow to identify the root cause of low product yield.

Troubleshooting_Workflow start Low or No Product Yield check_reagents 1. Verify Reagent Quality & Stability start->check_reagents check_catalyst 2. Assess Catalyst System check_reagents->check_catalyst Reagents OK solution_reagents Solution: - Use fresh Sodium Ascorbate. - Verify azide/alkyne integrity. check_reagents->solution_reagents Issue Found check_conditions 3. Evaluate Reaction Conditions check_catalyst->check_conditions Catalyst OK solution_catalyst Solution: - Degas solvents. - Add/increase ligand (THPTA). - Ensure correct reagent order. check_catalyst->solution_catalyst Issue Found check_substrate 4. Investigate Substrate Issues check_conditions->check_substrate Conditions OK solution_conditions Solution: - Increase reactant concentrations. - Add co-solvent (e.g., DMSO). - Optimize pH (7-9). - Change buffer (avoid Tris). check_conditions->solution_conditions Issue Found solution_substrate Solution: - Add denaturant for biomolecules. - Remove interfering groups (thiols). - Use longer linker on substrate. check_substrate->solution_substrate Issue Found

Caption: Systematic workflow for troubleshooting low click reaction yields.
Guide 2: Optimizing Reactions with Biomolecules

Bioconjugation presents unique challenges due to the complexity and sensitivity of proteins, nucleic acids, and other biological macromolecules.

Problem: Low labeling efficiency of a protein with an azide-containing probe.

  • Copper Sequestration: Proteins can have metal-binding motifs (e.g., His-tags, cysteine-rich regions) that sequester the copper catalyst.[2][4]

    • Solution A: Increase the concentration of the copper-ligand complex. You may need up to 2-3 equivalents relative to a His-tag.[2]

    • Solution B: Add a sacrificial metal ion like Zn(II) or Ni(II) to occupy the metal-binding sites, leaving the copper free to catalyze the reaction.[4][6]

  • Oxidative Damage: The combination of Cu(I) and sodium ascorbate can generate reactive oxygen species (ROS) that may damage the biomolecule, particularly residues like histidine.[2][5]

    • Solution: Use a copper-stabilizing ligand (e.g., THPTA) in excess (e.g., 5 equivalents relative to copper). The ligand accelerates the reaction and acts as a sacrificial reductant, protecting the biomolecule.[6] Adding aminoguanidine (B1677879) can also help intercept byproducts from ascorbate oxidation.[5]

  • Inaccessibility of the Azide Group: The azide may be buried in the protein's interior.

    • Solution: Perform the reaction in the presence of a mild denaturant or a solvating agent like DMSO to increase the accessibility of the azide.[4]

Data Presentation
Table 1: Typical Starting Conditions for CuAAC Reactions

This table provides recommended starting concentrations and ratios for optimizing a standard CuAAC reaction. Conditions may vary depending on the specific substrates.[11]

ComponentConcentration / RatioNotes
Azide Substrate1.0 equivalent---
Alkyne Substrate1.0 - 2.0 equivalentsFor bioconjugation, a 2 to 10-fold excess of the smaller molecule (probe) is often used to drive the reaction to completion.[1][4]
Copper(II) Source0.01 - 0.05 equivalents (1-5 mol%)CuSO₄·5H₂O is commonly used.[11]
Reducing Agent0.2 - 0.5 equivalents (20-50 mol%)Sodium ascorbate is the most common choice. A 3 to 10-fold excess over copper is typical.[11][15]
Ligand (e.g., THPTA)5 equivalents relative to CopperA ligand-to-copper ratio of 5:1 is recommended to protect biomolecules from oxidative damage.[5][6]
Solventt-BuOH/H₂O (1:1), DMSO/H₂O, PBS, HEPESChoice depends on substrate solubility. pH should be in the 6.5-8.0 range for bioconjugation.[5][11][15]
TemperatureRoom TemperatureCan be increased (e.g., to 37°C) for sluggish reactions if substrates are stable.[5]
Table 2: Impact of Sodium Azide (NaN₃) Preservative on Reaction Efficiency

This data illustrates how the presence of NaN₃ as a contaminant can significantly reduce the degree of labeling (DOL) in both CuAAC and SPAAC reactions.

NaN₃ ConcentrationCuAAC Reaction Efficiency (DOL)SPAAC Reaction Efficiency (DOL)
0%1.001.00
0.03%0.850.15
0.3%0.600.05
3%0.200.05
Data adapted from a study investigating the effect of NaN₃ on protein labeling efficiency.[17]
Experimental Protocols
Protocol 1: General Procedure for a Small Molecule CuAAC Reaction

This protocol provides a starting point for the click reaction between a small molecule azide and alkyne.[11]

  • Preparation:

    • In one vial, dissolve the azide (1.0 eq.) and the terminal alkyne (1.0-1.2 eq.) in a suitable solvent (e.g., 1:1 mixture of t-BuOH and water).

    • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 eq.).

    • In a third vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq.).

  • Reaction:

    • To the stirred solution of the azide and alkyne, add the sodium ascorbate solution.

    • Add the CuSO₄ solution to initiate the reaction.

    • Stir the reaction mixture at room temperature.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or HPLC.

    • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • If residual copper is a concern, wash the crude product with an aqueous solution of a chelating agent like EDTA.[11]

Protocol 2: CuAAC Protocol for Protein Labeling

This protocol is optimized for bioconjugation, incorporating a stabilizing ligand to protect the protein.[6]

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Avoid Tris buffers.

    • Prepare a stock solution of the azide-containing probe (e.g., a fluorescent dye) in DMSO.

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

    • Prepare a fresh stock solution of aminoguanidine (optional, to scavenge ascorbate byproducts).

    • Prepare a premixed catalyst solution by combining a CuSO₄ stock (e.g., 20 mM) and a THPTA ligand stock (e.g., 50 mM).

  • Reaction Assembly (Order of Addition is Critical):

    • In a microcentrifuge tube, combine the alkyne-protein solution and the azide probe. Aim for a final protein concentration of at least 2 µM and a 2- to 10-fold molar excess of the azide probe.[1][4]

    • Add the premixed CuSO₄/THPTA solution.

    • Add the aminoguanidine solution (optional).

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Incubation and Purification:

    • Mix the solution gently by inverting the tube and incubate at room temperature for 1-2 hours. For sensitive biomolecules, the reaction can proceed at 4°C overnight.[15]

    • Stop the reaction by adding EDTA.

    • Remove excess reagents and copper by dialysis, size-exclusion chromatography, or buffer exchange.

Visualizations
Catalyst Activity and Deactivation Pathways

This diagram illustrates the central role of the Cu(I) catalyst and the factors that can lead to its deactivation, thereby inhibiting the click reaction.

Catalyst_Pathway Cu_II Cu(II) Source (e.g., CuSO4) Cu_I Active Cu(I) Catalyst Cu_II->Cu_I Reduction CuAAC_Cycle Productive CuAAC Cycle (Triazole Formation) Cu_I->CuAAC_Cycle Catalyzes Inactive_Complex Inactive Cu Complex Cu_I->Inactive_Complex Deactivation CuAAC_Cycle->Cu_I Oxidation Oxidation (O2) Oxidation->Cu_I Inhibits Chelation Chelation (Tris, EDTA, Thiols) Chelation->Cu_I Inhibits Reducing_Agent Reducing Agent (Sodium Ascorbate) Reducing_Agent->Cu_II Ligand Stabilizing Ligand (THPTA) Ligand->Cu_I Protects & Accelerates

Caption: Factors influencing the activity of the Cu(I) catalyst in CuAAC reactions.
Decision Logic: Addressing Steric Hindrance

This diagram outlines the decision-making process when low reactivity is suspected to be caused by steric hindrance around the azide group.

Steric_Hindrance_Logic problem Low Reactivity Suspected: Steric Hindrance? temp Increase Temperature? problem->temp denaturant Add Co-solvent/Denaturant? temp->denaturant No check_stability Is Substrate Thermally Stable? temp->check_stability Yes linker Redesign Substrate? denaturant->linker No check_solubility Is Substrate Soluble? denaturant->check_solubility Yes check_feasibility Is Redesign Feasible? linker->check_feasibility Yes solution_temp Run at 37°C solution_denaturant Add 5-20% DMSO solution_linker Synthesize with longer PEG/alkyl linker check_stability->denaturant No check_stability->solution_temp Yes check_solubility->linker No check_solubility->solution_denaturant Yes check_feasibility->solution_linker Yes

Caption: Decision tree for troubleshooting sterically hindered azide groups.

References

Technical Support Center: Optimizing Azido-PEG11-t-butyl ester Conjugations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH for conjugation reactions involving Azido-PEG11-t-butyl ester. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and efficient conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary conjugation methods for this compound?

A1: this compound is designed for "click chemistry" and can be used in two main types of conjugation reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to connect the azide (B81097) group of the PEG linker to a terminal alkyne on the target molecule.[1][2]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant where the azide reacts with a strained cyclooctyne, such as DBCO or BCN, without the need for a metal catalyst.[1][3]

Q2: What is the most critical pH consideration when using this linker?

A2: The most critical factor is balancing the optimal pH for the specific conjugation reaction (CuAAC or SPAAC) with the chemical stability of the t-butyl ester group. The t-butyl ester is sensitive to acidic conditions and can be cleaved, exposing a carboxylic acid.[4][5] Therefore, maintaining a neutral to alkaline pH is crucial to preserve the integrity of the linker.

Q3: At what pH is the t-butyl ester group unstable?

A3: The t-butyl ester group is highly stable under neutral and basic conditions but is labile and prone to hydrolysis under acidic conditions.[4][6] Exposure to strong acids or even moderately acidic buffers (pH < 6) for prolonged periods can lead to the cleavage of the t-butyl group, which may be undesirable for the intended application.

Q4: What is the recommended pH range for a CuAAC reaction with this linker?

A4: While CuAAC reactions can proceed over a wide pH range (typically 4-12), a neutral to slightly basic pH is recommended when using an acid-sensitive linker like this compound.[7] A starting pH of 7.0 to 7.5 in buffers like PBS or HEPES is generally a safe and effective choice.[8]

Q5: What is the recommended pH for a SPAAC reaction with this linker?

A5: For SPAAC reactions, the kinetics are often pH-dependent, with higher pH values generally leading to increased reaction rates.[9][10] Studies have shown that pH values from 7.0 to 10.0 can be effective.[9][10] The choice of buffer is also important; for instance, HEPES buffer at pH 7 has been shown to yield higher reaction rates than PBS at the same pH.[9] Given the stability of the t-butyl ester in basic conditions, optimizing towards a slightly alkaline pH (e.g., 7.5-8.5) can enhance reaction speed without compromising the linker's integrity.

Troubleshooting Guide

Problem: Low or no yield of the conjugated product.

This is a common issue that can often be traced back to reaction conditions, particularly pH. Use the following guide and the logic diagram below to troubleshoot your experiment.

Potential Cause 1: Suboptimal Reaction pH

  • For CuAAC: If the pH is too low (e.g., < 6.5), the reaction rate may be slower. More critically, acidic conditions risk cleaving the t-butyl ester. If the pH is too high (e.g., > 9), copper precipitation can occur, inactivating the catalyst.

  • For SPAAC: If the pH is too low (e.g., < 7.0), the reaction kinetics can be significantly slower.[9][11] Since the t-butyl ester is stable at higher pH, consider increasing the pH to 8.0 or 8.5 to improve the rate.

Potential Cause 2: Incompatible Buffer System

  • For CuAAC: Avoid buffers that can chelate copper, such as citrate (B86180) or buffers containing high concentrations of EDTA. Also, avoid buffers with primary amines like Tris, as they can potentially react with other functional groups if present.

  • For SPAAC: While more tolerant of buffer composition, the reaction rate can still be influenced by the buffer type.[9] If yields are low in PBS, consider switching to HEPES or borate (B1201080) buffers.

Potential Cause 3: Reagent Degradation

  • Cu(I) Oxidation (for CuAAC): The active Cu(I) catalyst is easily oxidized to the inactive Cu(II) state. Ensure a reducing agent like sodium ascorbate (B8700270) is used in sufficient excess (e.g., 3- to 10-fold) and that solutions are freshly prepared.[7]

  • Hydrolysis of Linker: If the this compound was inadvertently exposed to acidic conditions during storage or handling, the t-butyl ester may have been partially or fully hydrolyzed.

Data Presentation

Table 1: Recommended Starting pH Ranges for Conjugation Reactions

Reaction TypeRecommended Starting pHKey Considerations
CuAAC 7.0 - 7.5Balances reaction efficiency with t-butyl ester stability. Avoids copper precipitation at high pH.
SPAAC 7.5 - 8.5Higher pH generally increases reaction rate. t-Butyl ester is stable in this range.

Table 2: Illustrative Effect of pH and Buffer on SPAAC Reaction Rates

This table summarizes trends observed in literature. Actual rates are system-dependent.

BufferpHRelative Reaction RateReference
PBS7.0Base Rate[9]
HEPES7.0Higher than PBS[9][10]
Borate8.5Significantly Higher[9]
Borate10.0Highest[9]

Experimental Protocols

Protocol 1: General Protocol for CuAAC Conjugation

  • Reagent Preparation:

    • Dissolve the alkyne-containing biomolecule in a suitable buffer (e.g., 100 mM HEPES or PBS, pH 7.2).

    • Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 100 mM).

    • Prepare a fresh stock solution of Sodium Ascorbate (e.g., 100 mM in water).

    • Prepare a stock solution of Copper(II) Sulfate (CuSO₄) (e.g., 50 mM in water).

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the alkyne-biomolecule solution.

    • Add the this compound stock solution to achieve the desired final concentration (typically 1.5-5 equivalents).

    • Add the Sodium Ascorbate solution (final concentration ~5 mM).

    • Initiate the reaction by adding the CuSO₄ solution (final concentration ~1 mM).

    • Gently mix and allow the reaction to proceed at room temperature for 1-4 hours, or overnight at 4°C. Protect from light if working with fluorescent molecules.

  • Purification:

    • Purify the resulting conjugate using an appropriate method for your biomolecule, such as size exclusion chromatography (SEC), dialysis, or HPLC, to remove excess reagents and catalyst.

Protocol 2: General Protocol for SPAAC Conjugation

  • Reagent Preparation:

    • Dissolve the strained-alkyne (e.g., DBCO)-containing biomolecule in a suitable buffer (e.g., 100 mM HEPES, pH 8.0).

    • Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 100 mM).

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the DBCO-biomolecule solution.

    • Add the this compound stock solution to achieve the desired final concentration (typically 1.5-3 equivalents).

    • Gently mix and allow the reaction to proceed at room temperature for 2-12 hours. The reaction can also be performed at 37°C to increase the rate or at 4°C for extended periods if the biomolecule is sensitive.

  • Purification:

    • Purify the resulting conjugate using a method appropriate for your biomolecule (e.g., SEC, dialysis, HPLC) to remove unreacted PEG linker.

Visualizations

G start Start: Reagent Preparation A Combine Reactants in Optimized Buffer (pH 7-8.5) start->A Dissolve Biomolecule & PEG Linker process process decision decision output output B Incubate (RT or 37°C) A->B Initiate Reaction (Add Catalyst for CuAAC) C Purify Conjugate (e.g., SEC, HPLC) B->C Monitor Progress (e.g., LC-MS, SDS-PAGE) D Analysis & Storage C->D Characterize Final Product

Caption: A typical experimental workflow for bioconjugation reactions.

G start Problem: Low Conjugation Yield q1 Is reaction pH within optimal range? start->q1 q2 Is buffer system compatible? q1->q2  Yes a1 Adjust pH: CuAAC: 7.0-7.5 SPAAC: 7.5-8.5 q1->a1 No   q3 Are reagents fresh and non-degraded? q2->q3  Yes a2 Change Buffer: Avoid chelators for CuAAC. Try HEPES for SPAAC. q2->a2 No   a3 Prepare fresh reagents: - Sodium Ascorbate (CuAAC) - Linker/Biomolecule Stocks q3->a3 No   end Further Optimization Needed q3->end  Yes (Consider stoichiometry or reaction time) G reagent reagent intermediate intermediate product product catalyst catalyst Azide R1-N3 (this compound) Complex Copper-Acetylide Intermediate Azide->Complex Alkyne R2-C≡CH (Alkyne-Biomolecule) Alkyne->Complex Cu1 Cu(I) Cu1->Complex Triazole 1,4-Disubstituted Triazole (Conjugated Product) Complex->Triazole Cycloaddition Triazole->Cu1 Catalyst Regeneration

References

Technical Support Center: Preventing Protein Aggregation During PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with protein aggregation during the PEGylation process.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

Protein aggregation during PEGylation can be triggered by a combination of factors related to the protein itself, the PEG reagent, and the reaction conditions. Key causes include:

  • Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules together, leading to the formation of large aggregates.[1]

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1]

  • Suboptimal Reaction Conditions: Deviations from optimal pH, temperature, and buffer composition can compromise protein stability, exposing hydrophobic regions that promote aggregation.[1][2]

  • PEG-Protein Interactions: The interaction between the PEG polymer and the protein surface can sometimes induce conformational changes that lead to aggregation. The length of the PEG chain can influence these interactions.[1][3]

  • Poor Reagent Quality: Impurities or a high percentage of diol in a monofunctional PEG reagent can cause unintended cross-linking.[1]

Q2: How can I detect and quantify protein aggregation?

Several analytical techniques are available to monitor and quantify protein aggregation:

  • Size Exclusion Chromatography (SEC): This is a widely used method that separates molecules based on their size. Aggregates will elute earlier than the monomeric PEGylated protein.[1][4][5][6]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is effective in detecting the presence of larger aggregates.[1][7]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): When run under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to cross-linked protein aggregates.[1][4]

Q3: Can the choice of PEG reagent influence aggregation?

Yes, the properties of the PEG reagent are critical. The architecture (linear vs. branched), molecular weight, and reactivity of the PEG can all impact aggregation.[2][8][9] For instance, branched PEGs may offer better shielding of the protein surface, potentially reducing aggregation and immunogenicity.[2][8] Using monofunctional PEG reagents is crucial to avoid the intermolecular cross-linking that can occur with bifunctional linkers.[1]

Troubleshooting Guides

Issue 1: Visible precipitation or cloudiness in the reaction mixture.

This is a clear indication of significant protein aggregation.

Troubleshooting Workflow:

start Precipitation Observed optimize Optimize Reaction Conditions start->optimize excipients Add Stabilizing Excipients optimize->excipients If aggregation persists resolve Aggregation Minimized optimize->resolve Successful rate Control Reaction Rate excipients->rate If aggregation persists excipients->resolve Successful strategy Consider Alternative PEGylation Strategy rate->strategy If aggregation persists rate->resolve Successful strategy->resolve Successful

Caption: Troubleshooting workflow for observed protein precipitation.

Step-by-Step Guide:

  • Optimize Reaction Conditions: Systematically evaluate and optimize key reaction parameters. This is the first and most critical step.[1]

    • Protein Concentration: Lower the protein concentration to reduce intermolecular interactions.[1][10]

    • pH: Adjust the pH of the reaction buffer. Proteins are often least soluble at their isoelectric point (pI), so moving the pH away from the pI can improve solubility.[10][11][12]

    • Temperature: Perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate and potentially improve protein stability.[1]

    • PEG:Protein Molar Ratio: Test a range of molar ratios to find the optimal balance between PEGylation efficiency and aggregation.[2]

  • Incorporate Stabilizing Excipients: If optimizing reaction conditions is not sufficient, add stabilizing excipients to the reaction buffer.

    • Sugars and Polyols: Sucrose, trehalose, and glycerol (B35011) can act as protein stabilizers.[1][13][14]

    • Amino Acids: Arginine and glycine (B1666218) are known to suppress protein aggregation.[1][13][15]

    • Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can prevent surface-induced aggregation.[1][13][16]

  • Control the Reaction Rate: A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking.

    • Lower Temperature: As mentioned, performing the reaction at 4°C will slow down the reaction rate.[1]

    • Stepwise Addition of PEG: Add the activated PEG reagent in smaller aliquots over time instead of all at once.[1]

  • Consider Alternative PEGylation Strategies: If aggregation persists, it may be necessary to explore different approaches.

    • Different PEG Chemistry: Investigate PEG reagents with different reactive groups that target other amino acid residues (e.g., cysteine-specific PEGylation).[17][18]

    • Site-Directed PEGylation: If possible, use protein engineering to introduce a specific PEGylation site in a region of the protein that is less prone to aggregation.[18][19]

Issue 2: SEC analysis shows high molecular weight species, but no visible precipitation.

This indicates the formation of soluble aggregates, which can still be detrimental to the therapeutic efficacy and safety of the protein.

Logical Relationship Diagram:

suboptimal_conditions Suboptimal Reaction Conditions instability Protein Conformational Instability suboptimal_conditions->instability crosslinking Intermolecular Cross-linking soluble_aggregates Formation of Soluble Aggregates crosslinking->soluble_aggregates instability->soluble_aggregates hmw_sec High Molecular Weight Species Detected by SEC soluble_aggregates->hmw_sec

Caption: Causes leading to the formation of soluble aggregates.

Troubleshooting Steps:

  • Review and Refine Reaction Conditions: Even in the absence of visible precipitation, the reaction conditions may not be optimal. Re-evaluate the parameters from Issue 1, Step 1. A design of experiments (DoE) approach can be highly effective in identifying the optimal conditions.[20]

  • Analyze PEG Reagent Quality: Ensure the PEG reagent is of high quality and truly monofunctional. Contamination with bifunctional PEG is a common cause of soluble aggregate formation.[1]

  • Employ Aggregation Suppressors: Introduce stabilizing excipients as detailed in the table below. Arginine, in particular, is known to be effective at suppressing the formation of soluble aggregates.[1][15]

Data and Protocols

Table 1: Common Stabilizing Excipients to Prevent Aggregation
Excipient CategoryExampleTypical ConcentrationMechanism of Action
Sugars/Polyols Sucrose, Trehalose5-10% (w/v)Preferential exclusion, increases protein stability.[1][13]
Glycerol5-20% (v/v)Stabilizes protein structure.[1]
Amino Acids Arginine50-100 mMSuppresses non-specific protein-protein interactions.[1][13][15]
Glycine50-200 mMStabilizes protein structure.[1][13]
Surfactants Polysorbate 20/800.01-0.05% (v/v)Reduces surface tension and prevents adsorption.[1][13][16]
Experimental Protocol: Screening for Optimal Reaction Conditions

Objective: To systematically determine the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation during PEGylation.

Materials:

  • Purified protein stock solution (e.g., 10 mg/mL)

  • Activated PEG reagent stock solution (e.g., 100 mg/mL)

  • A series of reaction buffers with varying pH values (e.g., pH 6.0, 7.0, 7.4, 8.0)

  • 96-well plate or microcentrifuge tubes

  • Incubators/water baths set to different temperatures (e.g., 4°C, 25°C)

  • SEC-HPLC system for analysis

Procedure:

  • Design the Screening Matrix: Set up a matrix of small-scale reactions (50-100 µL) varying one parameter at a time while keeping others constant.

    • Protein Concentration: Test a range such as 0.5, 1, 2, and 5 mg/mL.[1]

    • PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG, for example, 1:1, 5:1, 10:1, and 20:1.[2]

    • pH: Screen a range of pH values around the protein's known optimal stability pH.[1][21]

    • Temperature: Conduct the reactions at different temperatures, such as 4°C and room temperature.[1]

  • Reaction Setup:

    • For each condition, pipette the required volume of protein stock and reaction buffer into a well or tube.

    • Add the corresponding volume of activated PEG stock solution to initiate the reaction.

    • Mix gently and incubate for the desired reaction time at the specified temperature.

  • Quenching the Reaction: Stop the reaction by adding a quenching reagent (e.g., a primary amine like Tris or glycine) if necessary, or by immediately preparing the samples for analysis.

  • Analysis:

    • Analyze each reaction mixture by SEC-HPLC to determine the percentage of monomeric PEGylated protein, unreacted protein, and high molecular weight aggregates.[1]

  • Data Interpretation: Compare the results across all conditions to identify the combination of parameters that yields the highest amount of the desired PEGylated product with the lowest level of aggregation.

References

Side reactions to avoid with Azido-PEG11-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions when using Azido-PEG11-t-butyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive groups on this compound and what are their main applications?

This compound is a bifunctional linker containing two key reactive groups:

  • Azide (B81097) group (-N₃): This group is primarily used in "click chemistry" reactions. It readily reacts with terminal alkynes in a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with strained cyclooctynes like DBCO or BCN in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage. Azides can also be reduced to primary amines using the Staudinger reaction.

  • t-Butyl ester group (-C(O)O-tBu): This is a protecting group for a carboxylic acid. The t-butyl ester is stable under many conditions but can be selectively cleaved, typically under acidic conditions, to reveal a free carboxylic acid. This carboxylic acid can then be used for subsequent conjugation reactions, such as forming an amide bond with a primary amine.

Q2: What are the most critical general handling and storage precautions for this compound to avoid decomposition?

Organic azides require careful handling to ensure stability and prevent hazardous situations. Key precautions include:

  • Avoid Strong Acids: Mixing azides with acidic solutions can lead to the formation of hydrazoic acid (HN₃), which is highly toxic and explosive.

  • Avoid Contact with Metals: Azides can react with certain metals (e.g., heavy metals) to form highly unstable and shock-sensitive metal azides. It is crucial to avoid using metal spatulas for handling.

  • Solvent Choice: Halogenated solvents like dichloromethane (B109758) (DCM) and chloroform (B151607) should be avoided as they can react with azides to form explosive compounds.

  • Storage Conditions: Store this compound at low temperatures (e.g., -20°C), protected from light, heat, and physical shock.

Troubleshooting Guides for Side Reactions

This section details potential side reactions and provides protocols to minimize their occurrence during common experimental workflows.

Side Reactions Involving the Azide Group

Issue 1: Low yield or failure of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

  • Possible Cause A: Alkyne Homocoupling (Glaser Coupling). In the presence of a copper catalyst and oxygen, terminal alkynes can react with each other, leading to the formation of a diacetylene byproduct and reducing the yield of the desired triazole product.

    • Solution:

      • Deoxygenate Reaction Mixture: Before adding the copper catalyst, thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.

      • Use a Reducing Agent: Include a reducing agent like sodium ascorbate (B8700270) in the reaction mixture to maintain the copper in its active Cu(I) oxidation state and prevent oxidative homocoupling.

      • Use a Ligand: Employ a copper-chelating ligand, such as TBTA or THPTA, to stabilize the Cu(I) catalyst and improve reaction efficiency.

  • Possible Cause B: Poor Solubility of Reactants. Inadequate solubility of either the this compound or the alkyne-containing molecule can lead to a heterogeneous reaction mixture and low yields.

    • Solution:

      • Co-solvents: Use a co-solvent system, such as a mixture of water with DMSO or t-BuOH, to ensure both reactants are fully dissolved.

      • PEG Linker Advantage: The inherent hydrophilicity of the PEG linker in this compound often improves aqueous solubility, but this may not be sufficient for very hydrophobic partners.

Experimental Protocol: High-Efficiency CuAAC Reaction

  • In a reaction vessel, dissolve the alkyne-containing molecule (1 equivalent) and this compound (1.2 equivalents) in a deoxygenated solvent mixture (e.g., 1:1 t-BuOH/water).

  • Add a freshly prepared aqueous solution of sodium ascorbate (5 equivalents).

  • Add the copper(II) sulfate (B86663) (CuSO₄) solution (1 equivalent) pre-mixed with a ligand like TBTA (1 equivalent).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, purify the product using column chromatography or HPLC.

Issue 2: Reduction of the Azide to an Amine during other reaction steps.

  • Possible Cause: Unintended Staudinger Reduction. The presence of phosphine-based reagents, often used in other synthetic steps, can reduce the azide to a primary amine. Thiol-containing reagents can also lead to azide reduction under certain conditions.

    • Solution:

      • Reagent Compatibility Check: Carefully review all reagents in your planned synthetic route to ensure they are compatible with the azide group.

      • Orthogonal Strategy: If a reduction is necessary elsewhere in the molecule, protect the azide or perform the azide-dependent reaction first.

Side Reactions Involving the t-Butyl Ester Group

Issue 3: Premature deprotection of the t-butyl ester.

  • Possible Cause: Exposure to Acidic Conditions. The t-butyl ester is labile in strongly acidic environments. Even mildly acidic conditions over prolonged periods can lead to its cleavage.

    • Solution:

      • Buffer Selection: During click chemistry or other reactions, maintain a neutral or slightly basic pH (pH 7-8.5). Avoid acidic buffers.

      • Purification Method: When using chromatography, ensure the mobile phase is not acidic. If acidic conditions are required for purification, the deprotection may occur. In such cases, it might be strategic to perform the deprotection intentionally in the same step.

Issue 4: Incomplete deprotection of the t-butyl ester.

  • Possible Cause: Insufficiently Strong Acid or Incomplete Reaction. While strong acids are effective, they can be harsh on other functional groups. Milder acids may require longer reaction times or higher temperatures, which can also lead to side reactions.

    • Solution:

      • Optimized TFA Cleavage: A common and effective method is treatment with a solution of trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM). A scavenger, such as triisopropylsilane (B1312306) (TIS), is often included to prevent side reactions from the released t-butyl cation.

      • Alternative Milder Conditions: For sensitive substrates, consider using milder deprotection reagents.

Experimental Protocol: Selective t-Butyl Ester Deprotection

  • Dissolve the this compound conjugate in dichloromethane (DCM).

  • Add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% v/v).

  • Add a scavenger such as triisopropylsilane (TIS) (2-5% v/v) to the mixture.

  • Stir at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Remove the solvent and TFA under reduced pressure.

Challenges with the Bifunctional Nature of the Linker

Issue 5: Difficulty with selective reaction at one end without affecting the other.

  • Possible Cause: Incompatible Reaction Conditions. The main challenge is that the conditions required for one reaction (e.g., acidic deprotection of the ester) are detrimental to the other functional group (the azide). This necessitates a carefully planned, sequential approach.

    • Solution: Orthogonal Strategy. The azide and the t-butyl ester are an orthogonal protecting group pair. This means one can be manipulated without affecting the other if the correct reaction conditions are chosen. A typical workflow involves reacting the azide first, followed by deprotection of the t-butyl ester.

Quantitative Data Summary

The following table summarizes typical reaction efficiencies for the key transformations involving Azido-PEG-t-butyl ester linkers. Actual yields will vary depending on the specific substrates and reaction conditions.

Reaction TypeReagents/ConditionsTypical Yield (%)Reference
CuAAC (Click Chemistry) CuSO₄, Sodium Ascorbate, Ligand (e.g., TBTA)>90%[1]
SPAAC (Click Chemistry) Strain-promoted alkyne (e.g., DBCO, BCN)>95%[2]
t-Butyl Ester Deprotection Trifluoroacetic Acid (TFA) in DCM>95%[3]
t-Butyl Ester Deprotection Aqueous Phosphoric AcidHigh[4]
Staudinger Reduction Triphenylphosphine (PPh₃) followed by H₂OHigh[5][6]

Visualizing Experimental Workflows

The following diagrams illustrate key experimental workflows and logical relationships for using this compound.

G cluster_0 Workflow A: Azide Reaction First cluster_1 Workflow B: Ester Deprotection First (Caution Advised) cluster_2 Side Reaction Pathways A_start This compound A_step1 Click Chemistry (CuAAC or SPAAC) with Alkyne/Cyclooctyne Molecule A_start->A_step1 React Azide A_product1 PEG-linked Conjugate (t-butyl ester intact) A_step1->A_product1 A_step2 Acidic Deprotection (e.g., TFA/DCM) A_product1->A_step2 Deprotect Ester A_final Final Conjugate with Free Carboxylic Acid A_step2->A_final B_start This compound B_step1 Acidic Deprotection (e.g., TFA/DCM) B_start->B_step1 Deprotect Ester B_product1 Azido-PEG11-acid B_step1->B_product1 B_step2 Amide Coupling B_product1->B_step2 Activate & Couple Acid B_product2 Azide-PEG-Amide Conjugate B_step2->B_product2 B_step3 Click Chemistry B_product2->B_step3 React Azide B_final Final Tri-component Conjugate B_step3->B_final SR_azide Azide Group SR_acid Hydrazoic Acid (Toxic/Explosive) SR_azide->SR_acid Strong Acid SR_amine Unwanted Amine SR_azide->SR_amine Reducing Agents (e.g., Phosphines) SR_ester t-Butyl Ester SR_premature_deprotection Premature Deprotection SR_ester->SR_premature_deprotection Mild/Strong Acid G title Troubleshooting Logic for Low Yield in Click Chemistry start Low Reaction Yield check_solubility Are all reactants fully dissolved? start->check_solubility check_deoxygenation Was the reaction deoxygenated? check_solubility->check_deoxygenation Yes solubility_issue Solubility Issue check_solubility->solubility_issue No check_reagents Are reagents (catalyst, ascorbate) fresh and active? check_deoxygenation->check_reagents Yes homocoupling_issue Potential Alkyne Homocoupling check_deoxygenation->homocoupling_issue No reagent_issue Reagent Degradation check_reagents->reagent_issue No success Yield Improved check_reagents->success Yes add_cosolvent Action: Add co-solvent (DMSO/t-BuOH) solubility_issue->add_cosolvent degas_rerun Action: Degas solvent and re-run homocoupling_issue->degas_rerun fresh_reagents Action: Use fresh stock solutions reagent_issue->fresh_reagents add_cosolvent->success degas_rerun->success fresh_reagents->success

References

How to confirm successful deprotection of t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and confirmation protocols for the deprotection of t-butyl esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to confirm the successful deprotection of a t-butyl ester?

The successful conversion of a t-butyl ester to a carboxylic acid can be confirmed using several standard analytical techniques. The most common methods include Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Mass Spectrometry (MS), Thin-Layer Chromatography (TLC), and Infrared (IR) Spectroscopy. Each technique provides unique evidence for the structural change.

Q2: How can I use ¹H NMR to confirm deprotection?

¹H NMR is one of the most definitive methods. A successful deprotection is primarily indicated by the disappearance of the characteristic singlet peak for the nine protons of the t-butyl group.[1] This signal typically appears in the upfield region of the spectrum, around 1.4-1.5 ppm.[2] Concurrently, a new, often broad, singlet for the carboxylic acid proton (R-COOH) will appear far downfield, typically above 10 ppm.[3]

Q3: What changes should I expect in the ¹³C NMR spectrum?

In the ¹³C NMR spectrum, the deprotection is confirmed by the disappearance of two signals corresponding to the t-butyl group: the quaternary carbon (C(CH₃)₃) around 80-82 ppm and the methyl carbons ((CH₃)₃) around 28 ppm.[1][2] A new signal for the carboxylic acid carbonyl carbon will appear in the range of 170-185 ppm.[4][5]

Q4: How does Mass Spectrometry (MS) help in confirming the reaction?

Mass spectrometry directly measures the molecular weight of the compounds. The deprotection of a t-butyl group results in a specific mass loss. The t-butyl group (C₄H₈) corresponds to a mass of 56.1 Da.[6] Therefore, the mass spectrum of the product should show a molecular ion peak (or a corresponding [M+H]⁺ or [M-H]⁻ peak) that is 56.1 Da lower than that of the t-butyl ester starting material.

Q5: What should I look for on a Thin-Layer Chromatography (TLC) plate?

TLC is a quick and effective way to monitor the progress of the reaction.[7] The product, a carboxylic acid, is significantly more polar than the t-butyl ester starting material. Consequently, the product spot will have a lower Retention Factor (Rf) value, meaning it will travel a shorter distance up the TLC plate compared to the starting material spot. A successful reaction will show the disappearance of the starting material spot and the appearance of a new, lower Rf spot.

Q6: Can IR Spectroscopy confirm the formation of a carboxylic acid?

Yes, IR spectroscopy is very useful for identifying the functional group transformation. The starting t-butyl ester will show a characteristic C=O (carbonyl) stretch around 1730-1750 cm⁻¹.[8][9] Upon successful deprotection, this peak will be replaced by two new characteristic signals for the carboxylic acid: a C=O stretch between 1690-1760 cm⁻¹ and a very broad O-H stretch from 2500-3300 cm⁻¹, which often overlaps with C-H stretching bands.[10][11]

Analytical Data Summary

The following tables summarize the key quantitative data used to confirm the deprotection of t-butyl esters.

Table 1: Comparative ¹H NMR Chemical Shifts (ppm)

Proton TypeStarting Material (t-Butyl Ester)Product (Carboxylic Acid)Confirmation Indicator
t-Butyl Protons (-C(CH ₃)₃)~1.4 - 1.5 (singlet, 9H)[1][2]AbsentDisappearance of the 9H singlet
Carboxylic Acid Proton (-COOH )Absent> 10 (broad singlet, 1H)[3]Appearance of a broad downfield singlet

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm)

Carbon TypeStarting Material (t-Butyl Ester)Product (Carboxylic Acid)Confirmation Indicator
Quaternary Carbon (-C (CH₃)₃)~80 - 82[2]AbsentDisappearance of the quaternary signal
Methyl Carbons (-C(C H₃)₃)~28[1][2]AbsentDisappearance of the methyl signal
Carbonyl Carbon (-C =O)~165 - 180[4]~170 - 185[4][5]Shift in the carbonyl signal position

Table 3: Mass Spectrometry Data

AnalysisStarting Material (t-Butyl Ester)Product (Carboxylic Acid)Confirmation Indicator
Molecular WeightMM - 56.1 DaA mass decrease of 56.1 Da[6]
Expected Ion (ESI+)[M+H]⁺, [M+Na]⁺[(M-56.1)+H]⁺, [(M-56.1)+Na]⁺Shift in m/z corresponding to mass loss

Table 4: Comparative IR Spectroscopy Frequencies (cm⁻¹)

Vibrational ModeStarting Material (t-Butyl Ester)Product (Carboxylic Acid)Confirmation Indicator
C=O Stretch~1730 - 1750 (sharp, strong)[9]~1690 - 1760 (strong)[10]Shift and potential broadening of C=O band
O-H StretchAbsent~2500 - 3300 (very broad)[10]Appearance of a very broad O-H band

Experimental Protocols & Workflows

Protocol 1: Typical Deprotection of a t-Butyl Ester using TFA
  • Dissolve the t-butyl ester starting material in a chlorinated solvent, typically dichloromethane (B109758) (DCM).[7]

  • Add trifluoroacetic acid (TFA). A common ratio is 1:1 DCM/TFA.[2][12]

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours (e.g., 3-5 hours).[2][7]

  • Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.[7]

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[7]

  • The resulting crude carboxylic acid can then be purified by precipitation, crystallization, or chromatography.[7]

Deprotection_Workflow Diagram 1: General Experimental Workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup & Purification cluster_analysis Confirmation start Dissolve t-Butyl Ester in DCM add_tfa Add Trifluoroacetic Acid (TFA) start->add_tfa react Stir at Room Temp (e.g., 3-5 hours) add_tfa->react monitor Monitor by TLC / LC-MS react->monitor monitor->react Incomplete evaporate Evaporate Solvent & Excess TFA monitor->evaporate Reaction Complete purify Purify Crude Product evaporate->purify analysis Analyze Pure Product: - NMR (1H, 13C) - Mass Spec - IR purify->analysis

Caption: Diagram 1: General Experimental Workflow

Protocol 2: Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare a TLC chamber with an appropriate eluent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes). The eluent should provide good separation, with the starting material having an Rf of ~0.4-0.6.

  • On a TLC plate, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Develop the plate in the chamber.

  • Visualize the spots using a UV lamp (if applicable) and/or a chemical stain (e.g., potassium permanganate).

  • Successful deprotection is indicated by the consumption of the starting material spot and the appearance of a new, more polar spot (lower Rf) corresponding to the carboxylic acid product.

Troubleshooting Guide

Troubleshooting_Tree Diagram 2: Troubleshooting Logic Tree start Is the deprotection successful? success Proceed with next steps. start->success Yes check_nmr Check ¹H NMR Spectrum start->check_nmr No / Incomplete check_tlc Check TLC Analysis start->check_tlc Unsure yes_path Yes no_path No / Incomplete nmr_sm_present t-Butyl singlet (~1.5 ppm) is present check_nmr->nmr_sm_present Signal Analysis nmr_broad_signal Spectrum is broad/ unclear check_nmr->nmr_broad_signal Signal Quality incomplete_rxn Incomplete Reaction nmr_sm_present->incomplete_rxn purification_issue Purification Issue nmr_broad_signal->purification_issue troubleshoot_incomplete Troubleshoot Reaction: - Extend reaction time - Check TFA quality/amount - Ensure anhydrous conditions incomplete_rxn->troubleshoot_incomplete troubleshoot_purification Troubleshoot Purification: - Re-purify the product - Check for residual solvent or TFA salts - Use D₂O shake for acidic proton purification_issue->troubleshoot_purification tlc_sm_spot Starting material spot is still visible check_tlc->tlc_sm_spot Spot Analysis tlc_streaking Product spot is streaking check_tlc->tlc_streaking Spot Quality tlc_sm_spot->incomplete_rxn adjust_eluent Adjust TLC Eluent: - Add a polar solvent (e.g., MeOH) - Add acetic acid to suppress ionization and reduce streaking tlc_streaking->adjust_eluent

Caption: Diagram 2: Troubleshooting Logic Tree

Q7: My ¹H NMR still shows a singlet around 1.5 ppm. What does this mean?

The presence of a singlet at ~1.5 ppm indicates that your starting material, the t-butyl ester, has not been fully consumed. The reaction is incomplete.

  • Solution: Consider extending the reaction time, adding more TFA, or checking the quality of your reagents. Water contamination can inhibit the reaction.

Q8: The product spot on my TLC plate is streaking badly. How can I fix this?

Carboxylic acids often streak on silica (B1680970) gel TLC plates due to strong interactions with the stationary phase.

  • Solution: To get a well-defined spot, add a small amount of acetic acid (e.g., 1%) to your TLC eluent. This suppresses the deprotonation of the carboxylic acid, reducing its interaction with the silica and minimizing streaking.

Q9: I see both starting material and product in my analysis. The reaction seems to have stalled. Why?

A stalled reaction can have several causes. The acid-catalyzed deprotection is an equilibrium process. The removal of the t-butyl cation, usually as gaseous isobutylene, drives the reaction to completion.[13][14]

  • Possible Causes & Solutions:

    • Insufficient Acid: Ensure you have used a sufficient excess of TFA.

    • Water in the Reaction: The t-butyl cation can be quenched by water, which can hinder the formation of isobutylene. Ensure your solvent and reagents are dry.

    • Temperature: While typically run at room temperature, gentle warming might be required for very stubborn esters, but be cautious of potential side reactions.

Q10: My mass spectrum does not show the expected molecular ion for the carboxylic acid. What can I do?

Carboxylic acids can sometimes be challenging to ionize, or they may fragment easily.

  • Solution: Try switching the ionization mode. If you are using positive ion mode ([M+H]⁺), try negative ion mode ([M-H]⁻), which is often more effective for acidic compounds. Also, ensure that excess TFA has been thoroughly removed, as it can suppress the signal of your product.

References

Improving the stability of Azido-PEG11-t-butyl ester in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers improve the stability of Azido-PEG11-t-butyl ester in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Proper storage is crucial for maintaining the stability and functionality of this compound. Below is a summary of recommended storage conditions for the compound in both solid and solution forms.

FormStorage TemperatureDurationRecommendations
Powder -20°CLong-term (months to years)[1]Store in a dry, dark environment.[1]
0 - 4°CShort-term (days to weeks)[1]Keep dry and protected from light.[1]
In Solvent -80°CUp to 1 year[2]Use a dry, aprotic solvent. Aliquot to avoid repeated freeze-thaw cycles.

Q2: Which solvents are suitable for dissolving this compound?

This compound is soluble in a variety of organic solvents. For stock solutions, it is recommended to use dry solvents such as DMSO or DMAC.[3] The hydrophilic PEG linker also imparts solubility in aqueous media, but for long-term storage in solution, anhydrous aprotic solvents are preferred to prevent hydrolysis of the t-butyl ester.[4]

Q3: What are the primary degradation pathways for this compound in solution?

There are two main functional groups on this compound that can be susceptible to degradation under certain conditions: the azide (B81097) group and the t-butyl ester group.

  • Azide Group Reduction: The azide group can be reduced to an amine in the presence of reducing agents such as dithiothreitol (B142953) (DTT) or phosphines (e.g., TCEP).[5][6] This will result in the loss of "click" chemistry reactivity with alkynes.

  • t-Butyl Ester Hydrolysis: The t-butyl ester is sensitive to acidic conditions and can be hydrolyzed to a carboxylic acid.[4][7][8] This deprotection is often done intentionally, but accidental exposure to acidic environments can lead to unintended cleavage. While generally stable to basic conditions, prolonged exposure to strong bases may also lead to hydrolysis.

Q4: Are there any chemical incompatibilities I should be aware of when working with this compound?

Yes, to ensure the stability of the azide group, avoid the following:

  • Acids: Mixing with acids can form hydrazoic acid, which is highly toxic and explosive.[9]

  • Metals: Avoid contact with metals, especially heavy metals, as this can lead to the formation of unstable and potentially explosive metal azides. Do not use metal spatulas for handling.[9][10]

  • Halogenated Solvents: Reactions with azides in halogenated solvents like dichloromethane (B109758) or chloroform (B151607) can form explosive di- and tri-azidomethane.[9]

  • Reducing Agents: As mentioned, reducing agents will convert the azide to an amine.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in experiments.

Problem 1: Loss of "Click" Chemistry Reactivity

You are performing a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, and you observe low or no product formation.

Potential CauseHow to Troubleshoot
Degradation of the Azide Group The azide may have been unintentionally reduced. Review your experimental protocol to ensure no reducing agents were present in your reaction buffers or introduced during purification steps.
Improper Storage The compound may have degraded due to improper storage. Verify that the compound was stored at the recommended temperature and protected from light.[1][2]
Incorrect Reaction Conditions For CuAAC reactions, ensure the copper (I) catalyst is active. For SPAAC, confirm that the cycloalkyne is stable and reactive.

Problem 2: Unexpected Presence of a Carboxylic Acid

You detect a species with a free carboxylic acid in your reaction mixture or by mass spectrometry, but you have not intentionally deprotected the t-butyl ester.

Potential CauseHow to Troubleshoot
Acidic Conditions The t-butyl ester was likely hydrolyzed due to exposure to an acidic environment. Check the pH of all buffers and solutions used. Common sources of acidity include TFA from a previous purification step or acidic additives in the reaction mixture.
Hydrolysis Over Time In aqueous buffers, slow hydrolysis may occur over extended periods, even at neutral pH. For long incubations, consider using anhydrous solvents if your experiment allows.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound

This protocol outlines a general method to assess the stability of this compound under specific experimental conditions (e.g., different pH values, presence of other reagents).

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable dry organic solvent (e.g., DMSO).

    • Prepare the desired test buffers (e.g., buffers at pH 4, 7, and 9).

    • Dilute the stock solution into each test buffer to the final working concentration.

  • Incubation:

    • Incubate the test solutions at the desired temperature (e.g., room temperature, 37°C) for a set period (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis:

    • At each time point, take an aliquot of each test solution.

    • Analyze the aliquots by a suitable analytical method such as LC-MS or ¹H NMR.

      • LC-MS: Look for the appearance of new peaks corresponding to potential degradation products (e.g., the hydrolyzed carboxylic acid or the reduced amine). Monitor the decrease in the peak area of the parent compound.

      • ¹H NMR: Monitor for changes in the chemical shifts or the appearance of new signals. For example, the disappearance of the t-butyl signal would indicate ester hydrolysis.

  • Data Interpretation:

    • Quantify the percentage of remaining this compound at each time point to determine its stability under the tested conditions.

Visualizations

Troubleshooting Workflow for this compound Stability start Experiment Fails or Gives Unexpected Results check_reactivity Is 'Click' Reaction Failing? start->check_reactivity check_structure Is an Unexpected Product Observed? start->check_structure check_reactivity->check_structure No azide_degradation Potential Azide Degradation check_reactivity->azide_degradation Yes ester_hydrolysis Potential t-Butyl Ester Hydrolysis check_structure->ester_hydrolysis Yes end Consult other experimental parameters. check_structure->end No check_reducing_agents Review Protocol for Reducing Agents (e.g., DTT, TCEP) azide_degradation->check_reducing_agents check_storage_azide Verify Storage Conditions (-20°C or -80°C, dark) azide_degradation->check_storage_azide solution_azide Azide group is likely compromised. Use a fresh aliquot. check_reducing_agents->solution_azide check_storage_azide->solution_azide check_ph Check pH of All Buffers and Solutions ester_hydrolysis->check_ph check_incubation Review Incubation Time in Aqueous Solutions ester_hydrolysis->check_incubation solution_ester t-Butyl ester is likely hydrolyzed. Adjust buffer pH or solvent. check_ph->solution_ester check_incubation->solution_ester

Caption: Troubleshooting workflow for stability issues.

G Potential Degradation Pathways cluster_main This compound cluster_hydrolysis Hydrolysis (Acidic Conditions) cluster_reduction Reduction A N3-PEG11-COOtBu B N3-PEG11-COOH A->B H+ / H2O C H2N-PEG11-COOtBu A->C [Reducing Agent]

Caption: Key degradation pathways for the molecule.

References

Best practices for storage and handling of azido-PEG reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for azido-PEG reagents. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on best practices for storage, handling, and troubleshooting of experiments involving azido-PEG derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for azido-PEG reagents?

Proper storage is crucial to maintain the integrity and reactivity of azido-PEG reagents.[1][2] For long-term stability, reagents should be stored at -20°C in a dry environment, protected from light.[1][3][4][5][6] It is also recommended to store them under an inert atmosphere, such as argon or nitrogen.[2] To prevent degradation from moisture, it is advisable to use a desiccant in the storage container.[2][5][6]

Q2: How should I handle azido-PEG reagents upon receipt and during use?

Upon receiving your azido-PEG reagent, ensure the container is undamaged.[7] Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.[2][6][8] When handling the solid reagent, use plastic or glass spatulas, as metal spatulas can form potentially explosive metal azides.[9][10] Due to the potential sensitivity of organic azides to heat, light, and shock, always handle them with care in a well-ventilated fume hood.[1][7][10][11]

Q3: Are there any safety concerns associated with azido-PEG reagents?

Yes, the azide (B81097) functional group is energetically unstable and can be hazardous under certain conditions.[9] Organic azides are potentially explosive and can decompose upon exposure to heat, light, or pressure.[9][11] It is crucial to avoid contact with strong acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid.[1][11][12] Also, avoid using chlorinated solvents like dichloromethane (B109758) and chloroform, which can form explosively unstable di- and tri-azidomethane.[9][12] Always consult the Safety Data Sheet (SDS) for your specific reagent and follow all institutional safety protocols.[9]

Q4: Can I prepare stock solutions of azido-PEG reagents?

While it is generally recommended to prepare solutions fresh right before use, stock solutions can be made.[13] If you need to prepare a stock solution, dissolve the reagent in an anhydrous organic solvent like DMSO or DMF.[6][8][14] These stock solutions should be stored at -20°C or lower, protected from light, and under an inert atmosphere to minimize degradation.[1][15] Avoid repeated freeze-thaw cycles as this can compromise the reagent's stability.[3][16] For reagents with moisture-sensitive groups like NHS esters, it is strongly advised not to prepare stock solutions for storage.[6][8]

Storage and Stability Data

Proper storage is paramount for the successful application of azido-PEG reagents. The following tables summarize the recommended storage conditions and stability profiles.

Table 1: Recommended Storage Conditions for Azido-PEG Reagents

ParameterConditionRationale
Temperature-20°C or lower[2][3][4][5][6]To minimize thermal decomposition of the azide group.[1]
AtmosphereInert gas (Argon or Nitrogen)[2]To prevent oxidative degradation.
LightIn the dark (amber vial or foil-wrapped)[1][2][3][4][9][12]To prevent photolysis, which can generate reactive nitrenes.[1]
MoistureDry environment with desiccant[2][3][5][6]To prevent hydrolysis of sensitive functional groups.
Freeze-Thaw CyclesAvoid repeated cycles[3][13][16]To maintain the stability of the reagent in solution.

Table 2: Chemical Stability and Incompatibility

ConditionEffect on Azido-PEGRecommendation
Strong Acids (pH < 4)Can protonate the azide to form toxic and explosive hydrazoic acid.[1][11][12]Avoid strongly acidic conditions.[17]
Strong Bases (pH > 10)Can promote hydrolysis of other functional groups (e.g., esters).Use buffers within a pH range of 5.0-10.0 for reactions.[17]
Reducing Agents (e.g., DTT, TCEP, phosphines)Can reduce the azide group to an amine.[17][18]Avoid the presence of these reagents if the azide is to be used in a subsequent reaction.[17]
Heavy Metals (e.g., copper, lead)Can form highly sensitive and explosive metal azide salts.[11][12][19]Use non-metal spatulas and avoid contact with incompatible metal surfaces.[9][10]
Halogenated Solvents (e.g., DCM, Chloroform)Can form explosive di- and tri-azidomethane.[9][11][12]Avoid use as reaction solvents.

Troubleshooting Guides

Problem 1: Low or No Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This is a common issue that can arise from several factors. A systematic approach to troubleshooting can help identify the root cause.

Low_Yield_Troubleshooting start Low or No Reaction Yield reagent_quality Check Reagent Quality (Azide, Alkyne, Copper Source, Reducing Agent) start->reagent_quality Potential Cause catalyst_activity Check Catalyst Activity start->catalyst_activity Potential Cause reaction_conditions Review Reaction Conditions (Solvent, Temperature, Time) start->reaction_conditions Potential Cause side_reactions Consider Side Reactions start->side_reactions Potential Cause reagent_quality_sol Verify purity and integrity via analytical methods (NMR, MS). Use fresh reagents. reagent_quality->reagent_quality_sol Solution catalyst_activity_sol Degas solvents thoroughly. Use fresh sodium ascorbate (B8700270). Work under an inert atmosphere. catalyst_activity->catalyst_activity_sol Solution reaction_conditions_sol Ensure all reactants are dissolved. Increase temperature or prolong reaction time if steric hindrance is suspected. reaction_conditions->reaction_conditions_sol Solution side_reactions_sol Check for presence of reducing agents (azide reduction) or strong nucleophiles (reaction with other functional groups). side_reactions->side_reactions_sol Solution

Caption: Troubleshooting flowchart for low yield in CuAAC reactions.

Q5: My CuAAC reaction has a low yield. What are the common causes?

Low yields in CuAAC reactions can often be attributed to a few key areas:

  • Reagent Quality: The purity and integrity of your azido-PEG, alkyne, copper source (e.g., CuSO₄), and reducing agent (e.g., sodium ascorbate) are critical.[20] Sodium ascorbate can oxidize over time, so using a fresh solution is recommended.[20]

  • Inactive Catalyst: The active catalyst in CuAAC is Copper(I). If you start with Copper(II) sulfate, it must be reduced in situ by an agent like sodium ascorbate. Oxygen in the reaction mixture can re-oxidize Cu(I) to the inactive Cu(II) form. Therefore, degassing your solvents and running the reaction under an inert atmosphere (nitrogen or argon) is important.[20]

  • Poor Solubility: The PEG component generally enhances water solubility, but some azido-PEG reagents, especially those with hydrophobic moieties, may have limited solubility in purely aqueous buffers.[14] Ensure all reactants are fully dissolved. Using a co-solvent like DMSO may be necessary.[14][20]

  • Steric Hindrance: If the azide or alkyne is sterically hindered, the reaction may proceed slowly. Increasing the reaction temperature or prolonging the reaction time might be necessary.[20]

Problem 2: Difficulty in Purifying the PEGylated Product

The unique solubility properties of PEGylated compounds can make their purification challenging.

Q6: I'm having trouble purifying my final PEGylated product. What methods can I use?

Purification of PEGylated compounds can be challenging due to their solubility in a wide range of solvents and their tendency to streak during silica (B1680970) gel chromatography.[20] Consider these strategies:

  • Precipitation: If there is a significant solubility difference between your product and impurities, precipitation by adding a non-solvent can be effective.[20]

  • Dialysis or Size Exclusion Chromatography (SEC): For larger PEGylated molecules like proteins, dialysis or SEC are effective for removing small molecule impurities like excess reagents and catalyst.[8][20]

  • Reverse Phase Chromatography (HPLC): This can be a powerful technique for purifying PEGylated products, offering good resolution.

  • TLC Visualization: Azido-PEG reagents often lack a UV chromophore, making them invisible on TLC plates under a UV lamp.[21] Staining the plate with potassium permanganate (B83412) or iodine can help visualize the PEG-containing spots.[21]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general starting point for a CuAAC reaction. Optimization for your specific substrates may be required.[18][20]

Materials:

  • Azido-PEG reagent

  • Alkyne-containing molecule

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Copper-chelating ligand (e.g., THPTA) - recommended for biological applications[22][23]

  • Degassed solvent (e.g., DMSO/water mixture)[20]

Procedure:

  • Reagent Preparation:

    • Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 300 mM in water).[18][23]

    • If using a ligand, prepare a stock solution of THPTA (e.g., 100 mM in water).[23]

    • Dissolve the azido-PEG reagent (1 equivalent) and the alkyne-containing molecule (1.1 equivalents) in a suitable degassed solvent.[20]

  • Reaction Setup:

    • In a reaction vessel, combine the solution of your azide and alkyne.

    • If using a ligand, add the ligand solution to the mixture, followed by the CuSO₄ solution. Allow to pre-complex for a few minutes.[22][23]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[18]

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect the reaction from light.[18]

  • Purification:

    • Once the reaction is complete (monitor by LC-MS or TLC), purify the conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC to remove excess reagents and the catalyst.[18]

CuAAC_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification prep_reagents Prepare fresh stock solutions (CuSO4, Ascorbate, Ligand) dissolve_reactants Dissolve Azide-PEG and Alkyne in degassed solvent prep_reagents->dissolve_reactants mix_reactants Combine Azide and Alkyne solutions dissolve_reactants->mix_reactants add_catalyst Add Ligand and CuSO4 mix_reactants->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate incubate Incubate at RT (1-4h), protect from light initiate->incubate purify Purify conjugate (SEC, Dialysis, HPLC) incubate->purify

Caption: General experimental workflow for a CuAAC reaction.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Characterizing Azido-PEG11-t-butyl Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical methods for the characterization of Azido-PEG11-t-butyl ester, a bifunctional linker widely used in bioconjugation and drug delivery. Understanding the purity, structure, and integrity of these linkers is critical for the successful development of targeted therapeutics, antibody-drug conjugates (ADCs), and other advanced drug delivery systems. This document outlines the principles, experimental protocols, and expected outcomes for Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Key Analytical Techniques at a Glance

A summary of the primary analytical methods for characterizing this compound is presented below, highlighting their respective strengths and the parameters they measure.

Analytical TechniqueKey Parameters MeasuredStrengthsLimitations
¹H NMR Spectroscopy - Structural confirmation- Purity assessment- Identification of functional groups (azide, PEG chain, t-butyl ester)- Provides detailed structural information- Non-destructive- Quantitative- Lower sensitivity compared to MS- Can be complex for large polymers
Mass Spectrometry - Molecular weight confirmation- Purity assessment- Identification of impurities and byproducts- High sensitivity and accuracy- Provides exact molecular weight- Can be destructive- May require specialized ionization techniques for polymers
HPLC (RP and SEC) - Purity assessment- Quantification- Separation of isomers and impurities- High resolution and reproducibility- Quantitative- Adaptable to various detectors- Requires method development- May not provide structural information alone
FTIR Spectroscopy - Confirmation of functional groups (azide)- Fast and simple- Non-destructive- Provides limited structural information- Not typically quantitative

In-Depth Analysis and Experimental Protocols

This section provides detailed experimental protocols and expected data for each analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound. It allows for the identification and quantification of the protons associated with the azide (B81097) terminus, the polyethylene (B3416737) glycol (PEG) backbone, and the t-butyl ester protecting group.

Expected ¹H NMR Chemical Shifts:

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
t-butyl ester (-C(CH₃)₃)~1.45Singlet
PEG backbone (-O-CH₂-CH₂-O-)3.55 - 3.75Multiplet
Methylene adjacent to azide (-CH₂-N₃)~3.39Triplet
Methylene adjacent to ester (-CH₂-COO-)~2.50Triplet

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the peaks corresponding to the different proton environments to confirm the structure and assess purity. The integration ratios should be consistent with the number of protons in each part of the molecule.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis Sample This compound Dissolve Dissolve Sample->Dissolve Solvent Deuterated Solvent (CDCl3) Solvent->Dissolve Standard Internal Standard (TMS) Add_Standard Add_Standard Standard->Add_Standard Dissolve->Add_Standard NMR_Spec NMR Spectrometer (≥400 MHz) Add_Standard->NMR_Spec FID Acquired FID NMR_Spec->FID FT FT FID->FT Fourier Transform Corrections Corrections FT->Corrections Phase & Baseline Correction Spectrum Processed Spectrum Corrections->Spectrum Integration Integration Spectrum->Integration Peak Integration Purity Purity Integration->Purity Structure & Purity Confirmation

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the this compound and to identify any impurities or byproducts from the synthesis. Electrospray ionization (ESI) is a commonly used technique for PEG-containing molecules.

Expected Mass Spectrometry Data:

For this compound (C₂₉H₅₇N₃O₁₃), the expected monoisotopic mass is approximately 655.39 g/mol . In ESI-MS, the molecule is often observed as adducts with ions such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium (B1175870) ([M+NH₄]⁺).

IonExpected m/z
[M+H]⁺~656.40
[M+Na]⁺~678.38
[M+NH₄]⁺~673.43

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the this compound (e.g., 10-100 µg/mL) in a solvent compatible with ESI, such as methanol (B129727) or acetonitrile, often with a small amount of formic acid or ammonium acetate (B1210297) to promote ionization.

  • Infusion: Introduce the sample into the ESI source via direct infusion or coupled with an HPLC system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 500-1000 m/z).

  • Analysis: Analyze the resulting spectrum to identify the peak corresponding to the molecular ion and any adducts. The presence of unexpected peaks may indicate impurities.

Logical Flow for Mass Spectrometry Analysis

MS_Logic Start Sample Preparation Infusion Infusion into ESI Source Start->Infusion Acquisition Data Acquisition (Positive Ion Mode) Infusion->Acquisition Analysis Spectral Analysis Acquisition->Analysis Result Molecular Weight Confirmation & Impurity Profile Analysis->Result

Caption: Logical flow for mass spectrometry analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of this compound. Both Reversed-Phase (RP-HPLC) and Size-Exclusion Chromatography (SEC) can be utilized. RP-HPLC separates molecules based on their hydrophobicity, while SEC separates them based on their hydrodynamic volume.

Typical HPLC Performance:

HPLC ModeStationary PhaseMobile PhaseDetectorExpected Result
RP-HPLC C18Acetonitrile/Water GradientELSD, CAD, or MSA single major peak indicating high purity.
SEC Polystyrene-divinylbenzeneTHF or DMFRefractive Index (RI)A narrow, symmetric peak indicating a low polydispersity index (PDI).

Experimental Protocol: RP-HPLC

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.

    • Flow Rate: 1.0 mL/min.

    • Detector: Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS).

  • Injection: Inject a defined volume of the sample onto the column.

  • Analysis: Analyze the chromatogram for the main product peak and any impurity peaks. Purity is typically calculated as the area of the main peak divided by the total area of all peaks.

Experimental Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_run Chromatographic Run cluster_analysis Data Analysis Sample Weigh & Dissolve Sample Inject Inject Sample Sample->Inject Mobile_Phase Prepare Mobile Phases Separate Separation on HPLC Column Mobile_Phase->Separate Inject->Separate Detect Detection (ELSD/CAD/MS) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Workflow for HPLC purity analysis of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and straightforward method to confirm the presence of the key functional groups in the this compound, particularly the characteristic azide stretch.

Expected FTIR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
Azide (N₃) ~2100 (strong, sharp)
C-O-C (ether) ~1100 (strong, broad)
C=O (ester) ~1730

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Place a small amount of the neat liquid or solid sample onto the ATR crystal of the FTIR spectrometer.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the azide, ether, and ester functional groups to confirm the successful synthesis of the desired product.

Signaling Pathway for Functional Group Identification via FTIR

FTIR_Signaling Sample This compound IR_Beam Infrared Beam Sample->IR_Beam Detector FTIR Detector IR_Beam->Detector Spectrum FTIR Spectrum Detector->Spectrum Azide Azide Stretch (~2100 cm⁻¹) Spectrum->Azide Ether C-O-C Stretch (~1100 cm⁻¹) Spectrum->Ether Ester C=O Stretch (~1730 cm⁻¹) Spectrum->Ester

Caption: Functional group identification pathway using FTIR.

By employing this suite of analytical techniques, researchers can confidently verify the identity, purity, and structural integrity of this compound, ensuring the quality and reproducibility of their subsequent bioconjugation and drug delivery applications.

Navigating Protein Modification: A Comparative Guide to Azido-PEG11-t-butyl Ester for Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modification of proteins is a critical step in understanding their function, developing new therapeutics, and creating advanced diagnostic tools. The choice of labeling reagent is paramount to the success of these endeavors, directly impacting the efficiency of modification, the stability of the conjugate, and the quality of downstream analysis, particularly by mass spectrometry. This guide provides a comprehensive comparison of Azido-PEG11-t-butyl ester with alternative protein modification reagents, supported by experimental data and detailed protocols to inform your research.

This guide will delve into the performance of this compound, a heterobifunctional linker containing an azide (B81097) group for bioorthogonal "click" chemistry and a t-butyl ester-protected carboxylic acid. We will compare its characteristics with those of other commonly used classes of protein labeling reagents, namely N-hydroxysuccinimide (NHS) esters and maleimides, focusing on their reactivity, specificity, and performance in mass spectrometry workflows.

Performance Comparison of Protein Modification Reagents

The selection of a protein modification reagent is a multi-faceted decision that depends on the target protein, the desired site of modification, and the downstream application. Here, we compare this compound with two widely used classes of reagents: NHS-esters and maleimides.

FeatureThis compoundNHS-ester Reagents (e.g., NHS-PEG4-Azide)Maleimide (B117702) Reagents (e.g., Maleimide-PEG4-Azide)
Target Residue Primary amines (Lysine, N-terminus) after deprotection of the t-butyl ester and activation. The azide allows for subsequent click chemistry.Primary amines (Lysine, N-terminus)Cysteine
Reaction Chemistry Amide bond formation (after activation); Azide-alkyne cycloaddition (Click Chemistry)Nucleophilic acyl substitutionMichael addition
Specificity High for primary amines upon activation; Azide is bioorthogonal.High for primary amines.High for sulfhydryl groups.
Reaction pH Amidation: ~7.2-8.5; Click Chemistry: ~4-9~7.2-8.5~6.5-7.5
Bond Stability Amide bond is very stable; Triazole linkage from click chemistry is very stable.Very stable amide bond.Thioether bond is generally stable, but can undergo hydrolysis at higher pH.
Labeling Efficiency Dependent on activation of the carboxylic acid. The subsequent click reaction is typically high yielding (>95%).Generally high, but can be influenced by buffer conditions and protein structure.High for accessible cysteines.
Mass Spectrometry The PEG chain can lead to a distribution of masses. The azide itself is relatively stable during ionization.The PEG chain can lead to a distribution of masses.The maleimide adduct is generally stable in MS.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable protein modification and analysis. Below are representative protocols for protein modification using an azide-functionalized NHS ester (as a proxy for the activated form of this compound) and subsequent mass spectrometry analysis.

Protocol 1: Protein Labeling with Azido-PEG-NHS Ester

This protocol describes the modification of a protein with an azide-functionalized N-hydroxysuccinimide (NHS) ester, which introduces a bioorthogonal azide handle for subsequent "click" chemistry.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Azido-PEG-NHS Ester (e.g., Azido-PEG4-NHS Ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting column

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the Azido-PEG-NHS Ester in anhydrous DMSO.

  • Labeling Reaction: Add a 10- to 50-fold molar excess of the Azido-PEG-NHS Ester stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove the excess, unreacted labeling reagent using a desalting column with a molecular weight cutoff appropriate for the protein.

Protocol 2: In-Solution Tryptic Digestion of Modified Protein for Mass Spectrometry

This protocol outlines the steps for digesting the labeled protein into peptides for mass spectrometry analysis to identify modification sites.

Materials:

  • Azide-labeled protein

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Formic acid

Procedure:

  • Denaturation and Reduction: Denature the protein solution (e.g., with 0.1% RapiGest SF) and reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 60°C for 30 minutes.

  • Alkylation: Cool the sample to room temperature and alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Digestion: Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate at 37°C for 16-18 hours.

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 0.5-1%.

  • Sample Cleanup: Desalt the peptide mixture using a C18 spin column or other suitable method before LC-MS/MS analysis.

Mass Spectrometry Analysis

Mass spectrometry is a powerful tool for characterizing modified proteins, allowing for the determination of the degree of labeling and the identification of specific modification sites.

Intact Protein Analysis

Analysis of the intact modified protein by LC-MS can confirm the success of the labeling reaction and determine the average number of modifications per protein molecule. The mass spectrum of the labeled protein will show a mass shift corresponding to the mass of the attached Azido-PEG reagent. Due to the polydispersity of many PEG reagents, this may appear as a distribution of peaks.

Peptide Mapping and MS/MS Fragmentation

For site-specific information, the modified protein is digested into peptides, which are then analyzed by LC-MS/MS. In collision-induced dissociation (CID), peptides typically fragment along the peptide backbone, generating b- and y-type ions. The presence of the Azido-PEG modification on a peptide will result in a mass shift of the precursor ion and of the fragment ions containing the modified residue.

The fragmentation pattern of a peptide modified with an azide-PEG group can be influenced by the modification. While the characteristic b- and y-ion series are generally observed, the presence of the PEG chain can lead to:

  • Characteristic Neutral Losses: The PEG chain itself can fragment, leading to neutral losses of ethylene (B1197577) glycol units (44 Da).

  • Signature Fragment Ions: The modification can produce unique fragment ions that are indicative of its presence.

  • Changes in Fragment Ion Intensities: The modification can influence the charge distribution and stability of the peptide, altering the relative abundance of different fragment ions.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key steps in protein modification and mass spectrometry analysis.

experimental_workflow Protein Protein of Interest Modification Protein Modification (e.g., with this compound) Protein->Modification Purification Purification (Removal of excess reagent) Modification->Purification Digestion Tryptic Digestion Purification->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis (Identification of modification sites) LCMS->DataAnalysis signaling_pathway_example Receptor Cell Surface Receptor ProteinX Protein X (Target) Receptor->ProteinX Signal ModifiedProteinX Modified Protein X (Azido-PEG labeled) ProteinX->ModifiedProteinX Labeling DownstreamEffector Downstream Effector ModifiedProteinX->DownstreamEffector Interaction Study CellularResponse Cellular Response DownstreamEffector->CellularResponse

A Head-to-Head Comparison of Bioconjugation Linkers: Azido-PEG11-t-butyl Ester vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a pivotal decision in the design of bioconjugates, influencing the stability, efficacy, and pharmacokinetic properties of therapeutics like antibody-drug conjugates (ADCs). This guide provides an objective comparison of Azido-PEG11-t-butyl ester with other commonly employed PEG linkers, supported by available experimental data and detailed methodologies.

This compound is a heterobifunctional linker that leverages the power of "click chemistry" for one conjugation and a deprotected carboxylate for the other. Its azide (B81097) terminus allows for a highly specific and stable connection to alkyne-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The t-butyl ester end provides a protected carboxylic acid, which can be deprotected under acidic conditions to enable subsequent conjugation to amine-containing biomolecules.

This guide will compare the performance of this compound with two prominent alternative PEG linker strategies: those utilizing maleimide (B117702) chemistry for thiol-specific conjugation and N-hydroxysuccinimide (NHS) ester chemistry for amine-specific reactions.

Quantitative Performance Comparison

While direct head-to-head studies comparing the overall efficiency of these exact linker systems are not extensively documented, a comparative analysis can be constructed from available data on the individual reaction chemistries. The following tables summarize key performance metrics based on published experimental findings. It is important to note that conjugation efficiencies can vary based on specific reactants, buffer conditions, and reaction times.

Table 1: Comparison of Bioconjugation Chemistries

FeatureAzide-Alkyne (Click Chemistry)Maleimide-ThiolNHS Ester-Amine
Target Functional Group Alkyne or CyclooctyneThiol (e.g., Cysteine)Primary Amine (e.g., Lysine)
Reaction pH 4.0 - 9.0 (CuAAC), 4.0 - 9.0 (SPAAC)6.5 - 7.57.0 - 9.0
Typical Reaction Time 1 - 4 hours1 - 2 hours30 - 60 minutes
Typical Yield High to Very High (>90-95%)High (>90%)Moderate to High (Variable)
Specificity Very High (Bioorthogonal)HighModerate (lysine residues are abundant)
Linkage Stability Very High (Stable triazole ring)[1][2][3]Moderate (Thioether bond can undergo retro-Michael addition)[4]High (Stable amide bond)

Table 2: Stability of Resulting Covalent Linkages

Linkage TypeFormed FromStability Characteristics
1,2,3-Triazole Azide-Alkyne CycloadditionHighly stable to hydrolysis, oxidation, and enzymatic degradation. Considered an excellent amide bond isostere.[1][2][3]
Thioether Maleimide-Thiol AdditionGenerally stable, but can be susceptible to retro-Michael addition in the presence of other thiols, leading to linker exchange.[4]
Amide NHS Ester-Amine ReactionVery stable under physiological conditions.

Experimental Workflows and Methodologies

The following sections provide detailed diagrams and protocols for the key experimental steps involved in using this compound and its alternatives.

Workflow for Two-Step Bioconjugation using this compound

This workflow illustrates the sequential conjugation strategy enabled by the this compound linker.

G cluster_0 Step 1: Click Chemistry Conjugation cluster_1 Step 2: Deprotection and Amide Coupling This compound This compound Click Reaction Click Reaction This compound->Click Reaction Alkyne-modified Molecule Alkyne-modified Molecule Alkyne-modified Molecule->Click Reaction PEGylated Intermediate PEGylated Intermediate Click Reaction->PEGylated Intermediate Acidic Deprotection Acidic Deprotection PEGylated Intermediate->Acidic Deprotection Carboxylic Acid Intermediate Carboxylic Acid Intermediate Acidic Deprotection->Carboxylic Acid Intermediate Amide Coupling (EDC/NHS) Amide Coupling (EDC/NHS) Carboxylic Acid Intermediate->Amide Coupling (EDC/NHS) Amine-containing Biomolecule Amine-containing Biomolecule Amine-containing Biomolecule->Amide Coupling (EDC/NHS) Final Bioconjugate Final Bioconjugate Amide Coupling (EDC/NHS)->Final Bioconjugate

This compound workflow

This protocol outlines a general procedure for the click chemistry reaction.[5][6][7]

  • Preparation of Reagents:

    • Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO, water).

    • Prepare a stock solution of this compound in the same solvent.

    • Prepare a stock solution of copper(II) sulfate (B86663) (CuSO₄) in water.

    • Prepare a fresh stock solution of sodium ascorbate (B8700270) in water.

    • (Optional but recommended) Prepare a stock solution of a copper-chelating ligand such as THPTA or TBTA in water or DMSO/tBuOH.

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-containing molecule and a molar excess (typically 1.5-3 equivalents) of this compound in an appropriate reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Add the copper(II) sulfate solution to a final concentration of 50-100 µM.

    • If using a ligand, pre-mix the copper(II) sulfate with the ligand before adding to the reaction mixture.

    • Initiate the reaction by adding a 5-fold molar excess of sodium ascorbate relative to the copper catalyst.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or other appropriate analytical techniques.

  • Purification:

    • Purify the resulting PEGylated intermediate using size-exclusion chromatography, dialysis, or other suitable methods to remove unreacted reagents and catalyst.

This protocol describes the removal of the t-butyl protecting group to reveal the carboxylic acid.

  • Reaction Setup:

    • Dissolve the purified PEGylated intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20-50% TFA v/v).

    • The concentration of the PEGylated intermediate should be carefully chosen to ensure solubility.

  • Incubation:

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS until the starting material is consumed.

  • Removal of TFA:

    • Evaporate the TFA and DCM under a stream of nitrogen or by rotary evaporation. Co-evaporation with a solvent like toluene (B28343) can help to remove residual TFA.

  • Purification:

    • The resulting carboxylic acid intermediate can be used directly in the next step or purified by an appropriate method if necessary.

Workflow for Bioconjugation using a Maleimide-PEG-NHS Ester Linker

This workflow illustrates a common strategy for linking two different biomolecules using a heterobifunctional linker targeting thiol and amine groups.

G cluster_0 Step 1: Amine Conjugation cluster_1 Step 2: Thiol Conjugation Maleimide-PEG-NHS ester Maleimide-PEG-NHS ester NHS Ester Reaction NHS Ester Reaction Maleimide-PEG-NHS ester->NHS Ester Reaction Amine-containing Biomolecule 1 Amine-containing Biomolecule 1 Amine-containing Biomolecule 1->NHS Ester Reaction Maleimide-PEG-Biomolecule 1 Maleimide-PEG-Biomolecule 1 NHS Ester Reaction->Maleimide-PEG-Biomolecule 1 Maleimide-Thiol Reaction Maleimide-Thiol Reaction Maleimide-PEG-Biomolecule 1->Maleimide-Thiol Reaction Thiol-containing Biomolecule 2 Thiol-containing Biomolecule 2 Thiol-containing Biomolecule 2->Maleimide-Thiol Reaction Final Bioconjugate Final Bioconjugate Maleimide-Thiol Reaction->Final Bioconjugate

Maleimide-PEG-NHS ester workflow

This protocol details the sequential conjugation to an amine-containing molecule followed by a thiol-containing molecule.

  • Step 1: Reaction with Amine-Containing Protein

    • Dissolve the amine-containing protein in an amine-free buffer at pH 7.2-8.0 (e.g., PBS).

    • Dissolve the Maleimide-PEG-NHS ester in a water-miscible organic solvent (e.g., DMSO or DMF) and add a 10- to 50-fold molar excess to the protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

    • Remove the excess, unreacted linker using a desalting column or dialysis.

  • Step 2: Reaction with Thiol-Containing Molecule

    • Immediately add the thiol-containing molecule to the purified maleimide-activated protein. The buffer pH should be between 6.5 and 7.5.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

    • The final conjugate can be purified by size-exclusion chromatography or other appropriate methods.

Concluding Remarks

The choice between this compound and other PEG linkers is highly dependent on the specific application, the nature of the biomolecules to be conjugated, and the desired properties of the final product.

This compound is an excellent choice when:

  • High specificity and a very stable linkage are paramount. The bioorthogonality of click chemistry minimizes off-target reactions, and the resulting triazole ring is exceptionally stable.[1][2][3]

  • A sequential, controlled conjugation strategy is required. The protected carboxylic acid allows for a two-step process, which can be advantageous in complex bioconjugate synthesis.

  • An alkyne-modified component is readily available or can be easily synthesized.

Maleimide-PEG-NHS ester and similar linkers are suitable when:

  • Targeting cysteine and lysine (B10760008) residues is the desired strategy. These are common and well-established methods for protein modification.

  • A one-pot or two-step conjugation is needed for protein-protein crosslinking.

  • Potential linker instability via retro-Michael addition is not a major concern for the specific application. [4]

Ultimately, the optimal linker choice will be guided by a thorough evaluation of the experimental goals and the inherent chemical properties of each linker system. For applications demanding the utmost stability and specificity, the click chemistry-based approach offered by this compound presents a compelling advantage.

References

The Strategic Advantage of t-Butyl Esters in Chemical Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, particularly in the realms of pharmaceutical development and complex molecule construction, the selection of an appropriate protecting group for carboxylic acids is a critical decision that can dictate the success of a synthetic route. Among the arsenal (B13267) of available options, the tert-butyl (t-butyl) ester has emerged as a versatile and highly favored protecting group. This guide provides an objective comparison of the t-butyl ester with other commonly employed ester protecting groups—namely methyl, ethyl, and benzyl (B1604629) esters—supported by experimental data to illuminate its distinct advantages.

At a Glance: Key Differences in Ester Protecting Groups

The primary distinction between these ester protecting groups lies in their stability under various chemical conditions and the methods required for their cleavage. This differential reactivity is the foundation of their strategic use in multi-step syntheses.

Protecting GroupStructureStabilityPrimary Cleavage Method
t-Butyl Ester -C(CH₃)₃Stable to base, nucleophiles, and hydrogenolysis.Mild Acid (e.g., TFA, HCl)
Methyl Ester -CH₃Stable to acid and mild base.Strong Base (Saponification)
Ethyl Ester -CH₂CH₃Stable to acid and mild base.Strong Base (Saponification)
Benzyl Ester -CH₂PhStable to acid and base.Hydrogenolysis

The t-Butyl Ester Advantage: Acid-Labile Cleavage and Orthogonality

The paramount advantage of the t-butyl ester is its unique cleavage under mild acidic conditions, a property that sets it apart from methyl, ethyl, and benzyl esters. This lability is attributed to the formation of a stable tertiary carbocation upon protonation of the ester oxygen.[1]

This acid-catalyzed deprotection allows for the selective removal of the t-butyl group in the presence of other functional groups and protecting groups that are sensitive to basic conditions or hydrogenolysis, a concept known as orthogonality . This is particularly crucial in peptide synthesis, where the Fmoc/tBu strategy is a cornerstone, allowing for the selective deprotection of the base-labile Fmoc group on the amine terminus without affecting the acid-labile t-butyl esters protecting the side chains.[2]

Conversely, methyl and ethyl esters are typically cleaved by saponification using a strong base (e.g., NaOH or LiOH), conditions that can be detrimental to base-sensitive functional groups in a complex molecule.[3] Benzyl esters, while stable to both acid and base, are removed by catalytic hydrogenolysis, a method that is incompatible with molecules containing other reducible functional groups such as alkenes, alkynes, or certain nitrogen-containing heterocycles.[4]

Quantitative Comparison of Deprotection Conditions and Yields

The following table summarizes typical deprotection conditions and reported yields for the different ester protecting groups. It is important to note that yields are highly substrate-dependent and the conditions listed are general examples.

Ester TypeReagents and ConditionsTypical Reaction TimeTypical Yield (%)Potential Side Reactions
t-Butyl Ester TFA/DCM (1:1), room temperature[5]3 - 5 hours>95%[6]Alkylation of sensitive residues by the t-butyl cation.
Methyl Ester LiOH, THF/H₂O, room temperature1 - 20 hours75 - 100%[7]Epimerization, hydrolysis of other base-sensitive groups.
Ethyl Ester NaOH, EtOH/H₂O, reflux2 - 6 hours~90%[8][9]Transesterification, hydrolysis of other base-sensitive groups.
Benzyl Ester H₂, 10% Pd/C, MeOH, room temperature[4]1 - 16 hours>95%[10][11]Reduction of other functional groups, catalyst poisoning.

Experimental Protocols

Detailed methodologies for the protection and deprotection of each ester type are crucial for reproducible and high-yielding synthetic transformations.

t-Butyl Ester

Protection (tert-Butylation) of a Carboxylic Acid:

  • Method: A simple and safe tert-butylation can be achieved by treating the carboxylic acid with bis(trifluoromethanesulfonyl)imide in tert-butyl acetate (B1210297).

  • Procedure: To a solution of the carboxylic acid (1.0 mmol) in tert-butyl acetate (5 mL), add bis(trifluoromethanesulfonyl)imide (1.1 mmol). Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Deprotection of a t-Butyl Ester using Trifluoroacetic Acid (TFA):

  • Method: Acid-catalyzed cleavage using TFA is the most common method for t-butyl ester deprotection.[6]

  • Procedure: Dissolve the t-butyl ester (1.0 mmol) in a 1:1 mixture of dichloromethane (B109758) (DCM) and TFA (4 mL). Stir the solution at room temperature for 3-5 hours. Monitor the reaction by TLC. Upon completion, remove the solvent and excess TFA under reduced pressure. The crude carboxylic acid can be purified by precipitation from a suitable solvent system (e.g., diethyl ether/petroleum ether) or by column chromatography.[5][6]

Methyl Ester

Protection (Methylation) of a Carboxylic Acid:

  • Method: A common method involves the use of diazomethane, although due to its hazardous nature, alternative methods are often preferred. A safer alternative is using trimethylsilyldiazomethane (B103560) or methyl iodide with a base. A convenient method utilizes chlorotrimethylsilane (B32843) and methanol (B129727).

  • Procedure: To a suspension of the amino acid (0.1 mol) in methanol (100 mL), slowly add freshly distilled chlorotrimethylsilane (0.2 mol) with stirring. Stir the resulting solution at room temperature. After completion of the reaction (monitored by TLC), concentrate the reaction mixture on a rotary evaporator to yield the amino acid methyl ester hydrochloride.

Deprotection of a Methyl Ester (Saponification):

  • Method: Base-catalyzed hydrolysis using lithium hydroxide (B78521) (LiOH).[7]

  • Procedure: Dissolve the methyl ester (1.0 mmol) in a mixture of THF (4 mL) and water (1 mL). Add LiOH·H₂O (1.5 mmol) and stir the mixture at room temperature for 1-20 hours until the reaction is complete (monitored by TLC). Acidify the reaction mixture with 1 M HCl to pH 3-4 and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the carboxylic acid.[7]

Ethyl Ester

Protection (Ethylation) of a Carboxylic Acid:

  • Method: Fischer esterification using ethanol (B145695) and a catalytic amount of strong acid.

  • Procedure: Suspend the carboxylic acid (1.0 equiv) in ethanol (5-10 volumes). Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equiv). Heat the mixture to reflux and stir for 4-24 hours, monitoring the reaction by TLC. After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer, filter, and concentrate to yield the ethyl ester.

Deprotection of an Ethyl Ester (Saponification):

  • Method: Base-catalyzed hydrolysis using sodium hydroxide (NaOH).

  • Procedure: Dissolve the ethyl ester (1.0 equiv) in a mixture of ethanol and water. Add an excess of aqueous NaOH (e.g., 1.5-2.0 equiv). Heat the mixture to reflux or stir at room temperature until the reaction is complete (monitored by TLC). Cool the reaction mixture and remove the ethanol under reduced pressure. Acidify the aqueous residue with concentrated HCl to precipitate the carboxylic acid. Collect the solid by filtration or extract with an organic solvent.

Benzyl Ester

Protection (Benzylation) of a Carboxylic Acid:

  • Method: Reaction of the carboxylic acid with benzyl alcohol in the presence of an acid catalyst, often with azeotropic removal of water.

  • Procedure: To a solution of the carboxylic acid (1.0 equiv) and benzyl alcohol (1.2 equiv) in a solvent such as toluene (B28343) or cyclohexane, add a catalytic amount of p-toluenesulfonic acid (0.1 equiv). Heat the mixture to reflux using a Dean-Stark apparatus to remove water. After the theoretical amount of water has been collected, cool the reaction mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer, filter, and concentrate under reduced pressure. Purify the benzyl ester by column chromatography or crystallization.

Deprotection of a Benzyl Ester (Hydrogenolysis):

  • Method: Catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.[4]

  • Procedure: Dissolve the benzyl ester (1.0 mmol) in a suitable solvent such as methanol or ethyl acetate (10 mL). Carefully add 10% Pd/C (10 mol% of palladium). Stir the suspension vigorously under a hydrogen atmosphere (e.g., a balloon filled with H₂) at room temperature for 1-16 hours. Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent. Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.[4][10]

Visualizing the Chemistry: Diagrams and Workflows

To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict key structures, mechanisms, and workflows.

G General Structure of Ester Protecting Groups cluster_tbutyl t-Butyl Ester cluster_methyl Methyl Ester cluster_ethyl Ethyl Ester cluster_benzyl Benzyl Ester tbutyl R-CO-O-C(CH₃)₃ methyl R-CO-O-CH₃ ethyl R-CO-O-CH₂CH₃ benzyl R-CO-O-CH₂Ph

Caption: General structures of common ester protecting groups.

G Acid-Catalyzed Deprotection of a t-Butyl Ester A t-Butyl Ester B Protonation of Carbonyl Oxygen A->B + H⁺ (from TFA) C Formation of t-Butyl Cation and Carboxylic Acid B->C Elimination D Deprotonation of t-Butyl Cation C->D - H⁺ E Carboxylic Acid C->E F Isobutylene D->F

Caption: Mechanism of acid-catalyzed t-butyl ester deprotection.

G Comparative Deprotection Workflow cluster_tbutyl t-Butyl Ester cluster_methyl_ethyl Methyl/Ethyl Ester cluster_benzyl Benzyl Ester start_tbu Protected Carboxylic Acid deprotect_tbu Mild Acid (TFA) start_tbu->deprotect_tbu product_tbu Carboxylic Acid deprotect_tbu->product_tbu start_me_et Protected Carboxylic Acid deprotect_me_et Strong Base (NaOH/LiOH) start_me_et->deprotect_me_et product_me_et Carboxylic Acid deprotect_me_et->product_me_et start_bn Protected Carboxylic Acid deprotect_bn Hydrogenolysis (H₂/Pd-C) start_bn->deprotect_bn product_bn Carboxylic Acid deprotect_bn->product_bn

Caption: Comparative workflow for the deprotection of different ester groups.

Conclusion: The Strategic Choice for Modern Synthesis

While methyl, ethyl, and benzyl esters remain valuable tools in the synthetic chemist's toolbox, the t-butyl ester offers a unique and powerful advantage due to its mild, acid-labile cleavage. This property provides a crucial element of orthogonality, enabling the design of more complex and efficient synthetic routes, particularly in the synthesis of sensitive, multifunctional molecules prevalent in drug discovery and development. The ability to deprotect under conditions that leave other common protecting groups and sensitive functionalities intact solidifies the t-butyl ester's position as a strategic and often superior choice for a wide range of synthetic challenges.

References

Navigating the Bioconjugation Landscape: A Comparative Guide to Alternatives for Azido-PEG11-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of linkers is a critical determinant in the successful development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Azido-PEG11-t-butyl ester has emerged as a widely utilized hydrophilic linker, prized for its role in copper-free and copper-catalyzed click chemistry applications. However, the optimization of a bioconjugate's properties often necessitates the exploration of alternatives with varying characteristics. This guide provides an objective comparison of this compound with other linkers, supported by experimental data, to inform the rational design of next-generation bioconjugates.

The core utility of this compound lies in its trifunctional nature: a terminal azide (B81097) for "click" chemistry conjugation, a hydrophilic eleven-unit polyethylene (B3416737) glycol (PEG) spacer, and a t-butyl ester protected carboxylic acid for subsequent functionalization.[1][2] The PEG chain enhances solubility and can improve the pharmacokinetic profile of the final conjugate, while the click chemistry handle provides an efficient and specific method for bioconjugation.[3][4][5] The t-butyl ester offers a stable protecting group that can be removed under acidic conditions to reveal a carboxylic acid for further modification.[6][7]

Alternatives to this compound can be categorized based on modifications to these three key components: the click chemistry moiety, the linker composition and length, and the carboxylic acid protecting group.

Comparative Analysis of Linker Performance

The choice of linker can significantly impact the efficacy and developability of a bioconjugate. In the context of PROTACs, the linker composition and length are critical for inducing potent and efficient degradation of the target protein. For ADCs, the linker's properties influence stability, pharmacokinetics, and cytotoxicity.

PROTAC Performance: Degradation Efficiency

The efficacy of a PROTAC is typically measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). The following table summarizes data from studies comparing different linker types in PROTACs targeting the bromodomain-containing protein 4 (BRD4).

Linker TypeTarget ProteinE3 Ligase LigandDC50 (nM)Dmax (%)Reference
PEG-based (Flexible) BRD4CRBN~5>90[8]
Alkyl (Flexible, Hydrophobic)BRD4CRBN18~80[9]
Rigid (Piperidine-based)BRD4VHL<1>95[9]

Note: Data is compiled from different studies and should be interpreted as illustrative rather than a direct head-to-head comparison.

Flexible PEG linkers generally lead to potent degradation.[10] While more hydrophobic alkyl linkers can also be effective, they may impact the overall solubility of the PROTAC.[11] Rigid linkers can, in some cases, pre-organize the PROTAC into a bioactive conformation, leading to enhanced degradation.[9]

ADC Performance: Stability and Cytotoxicity

In ADC development, the hydrophilicity of the linker can mitigate aggregation issues associated with hydrophobic payloads and improve pharmacokinetics.[12][13][14] The stability of the ADC in circulation is crucial to minimize off-target toxicity.

Linker TypePayloadStability (in serum)In Vitro Cytotoxicity (IC50)Reference
PEG-based (Hydrophilic) MMAEHighPotent[12]
Alkyl-based (Hydrophobic)MMAEModerate-HighPotent[15]

Note: This table represents a generalized comparison based on literature findings.

Hydrophilic PEG linkers can enhance the stability and solubility of ADCs, particularly those with high drug-to-antibody ratios (DARs).[13]

Experimental Protocols

Accurate and reproducible experimental data are essential for the evaluation of different linkers. Below are detailed methodologies for key experiments.

Western Blot for PROTAC-Mediated Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[16]

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates. Treat the cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample in Laemmli buffer. Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or α-tubulin). Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[11]

ADC Stability in Serum

This protocol is used to assess the stability of an ADC in serum by measuring the change in the drug-to-antibody ratio (DAR) over time.[17][18]

  • Incubation: Incubate the ADC in serum (e.g., human or rat) at 37°C for various time points (e.g., 0, 24, 48, 72 hours).

  • ADC Capture: At each time point, capture the ADC from the serum using Protein A magnetic beads.

  • Elution and Reduction: Elute the ADC from the beads and reduce the interchain disulfide bonds using a reducing agent like DTT.

  • LC-MS Analysis: Analyze the reduced light and heavy chains by liquid chromatography-mass spectrometry (LC-MS) to determine the distribution of drug-conjugated and unconjugated species.

  • DAR Calculation: Calculate the average DAR at each time point by analyzing the relative abundance of the different drug-loaded antibody fragments.

Deprotection of t-Butyl Ester

This is a general protocol for the removal of the t-butyl ester protecting group to yield the free carboxylic acid.[19]

  • Dissolution: Dissolve the t-butyl ester-containing compound in a suitable solvent such as dichloromethane (B109758) (DCM).

  • Acid Treatment: Add an excess of an acid such as trifluoroacetic acid (TFA). A common mixture is 50:50 TFA:DCM.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting carboxylic acid can then be used in subsequent reactions.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in bioconjugation research.

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Poly_Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC Mechanism of Action

Western_Blot_Workflow A 1. Cell Treatment with PROTACs B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (ECL) F->G H 8. Data Analysis (DC50 & Dmax) G->H

Western Blot Experimental Workflow

Linker_Property_Relationships cluster_linker Linker Properties cluster_conjugate Bioconjugate Performance Composition Composition (PEG, Alkyl, Rigid) Solubility Solubility Composition->Solubility Stability Stability Composition->Stability Length Length Efficacy Efficacy (DC50/IC50) Length->Efficacy PK Pharmacokinetics Length->PK Hydrophilicity Hydrophilicity Hydrophilicity->Solubility Permeability Cell Permeability Hydrophilicity->Permeability

Logical Relationship of Linker Properties

References

A Comparative Guide to HPLC Purity Analysis of Azido-PEG11-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of bifunctional linkers, such as Azido-PEG11-t-butyl ester, is a critical parameter in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs). High-performance liquid chromatography (HPLC) is an indispensable technique for assessing the purity of these linkers and for monitoring reaction progress. This guide provides a comparative overview of various HPLC methods for the analysis of this compound, complete with experimental protocols and supporting data to aid in method selection and implementation.

This compound is a heterobifunctional linker containing an azide (B81097) group for "click" chemistry and a t-butyl ester protected carboxylic acid for amide bond formation. The polyethylene (B3416737) glycol (PEG) chain enhances solubility and provides a flexible spacer. Due to the lack of a strong UV chromophore in the PEG backbone, detection methods beyond standard UV-Vis are often necessary for accurate quantification and impurity profiling.

Comparison of HPLC Methods

The selection of an appropriate HPLC method depends on the specific analytical requirements, such as the desired resolution, sensitivity, and the nature of potential impurities. Reversed-phase HPLC is the most common approach, leveraging the hydrophobicity of the PEG chain. However, alternative chromatographic modes and detection techniques can offer significant advantages.

Method Stationary Phase Mobile Phase Detection Advantages Disadvantages
Method 1: Reversed-Phase HPLC with UV/Vis and Charged Aerosol Detection (CAD) C18 (e.g., 4.6 x 150 mm, 3.5 µm)A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile (B52724)UV-Vis (210 nm) and CADUniversal detection with CAD for PEG and impurities without chromophores. UV can detect the azide group and other UV-active impurities. High sensitivity and wide dynamic range with CAD.Requires a specialized CAD detector.
Method 2: Reversed-Phase HPLC with Evaporative Light Scattering Detection (ELSD) C8 or C18 (e.g., 4.6 x 150 mm, 5 µm)A: WaterB: AcetonitrileELSDUniversal detection for non-volatile analytes. Compatible with gradient elution. Good sensitivity for PEG compounds.Non-linear response can make quantification challenging. Not suitable for volatile impurities.
Method 3: Hydrophilic Interaction Liquid Chromatography (HILIC) Amide or Diol-based (e.g., 4.6 x 100 mm, 3 µm)A: Acetonitrile with 5 mM Ammonium FormateB: Water with 5 mM Ammonium FormateELSD or CADProvides alternative selectivity based on hydrophilicity. Good for resolving polar impurities.Can have longer equilibration times. Mobile phase preparation can be more complex.

Experimental Protocols

Method 1: Reversed-Phase HPLC with UV/Vis and Charged Aerosol Detection (CAD)

This method is adapted from a general protocol for the analysis of similar azido-PEG linkers and is well-suited for comprehensive purity assessment.[1]

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, UV-Vis detector, and a Charged Aerosol Detector (CAD).

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) %B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 210 nm (for the azide group).

  • CAD Settings:

    • Evaporation Temperature: 35°C.

    • Gas Pressure: 35 psi.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Method 2: Reversed-Phase HPLC with Evaporative Light Scattering Detection (ELSD)

This method is a robust alternative when a CAD is unavailable. ELSD is a universal detector for non-volatile analytes and is well-suited for PEG analysis.[2][3][4]

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, and ELSD.

  • Column: Reversed-phase C8 or C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) %B
    0 10
    15 90
    20 90
    21 10

    | 25 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • ELSD Settings:

    • Nebulizer Temperature: 50°C.

    • Evaporator Temperature: 70°C.

    • Gas Flow: 1.5 SLM (Standard Liters per Minute).

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in 50:50 water/acetonitrile. Filter before injection.

Method 3: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC offers a different separation mechanism based on the polarity of the analytes and can be particularly useful for separating polar impurities that are not well-retained in reversed-phase chromatography.

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, and ELSD or CAD.

  • Column: HILIC column with an amide or diol stationary phase (e.g., 4.6 x 100 mm, 3 µm).

  • Mobile Phase A: Acetonitrile with 5 mM Ammonium Formate.

  • Mobile Phase B: Water with 5 mM Ammonium Formate.

  • Gradient Elution:

    Time (min) %B
    0 5
    15 40
    20 40
    21 5

    | 25 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: ELSD or CAD with settings optimized for the mobile phase.

  • Sample Preparation: Dissolve the sample in a high concentration of acetonitrile (e.g., 90%) to ensure compatibility with the initial mobile phase. A concentration of 1 mg/mL is recommended.

Data Presentation

The following table summarizes expected performance characteristics for the described methods. Actual values may vary depending on the specific instrumentation and column used.

Parameter Method 1 (RP-HPLC-UV/CAD) Method 2 (RP-HPLC-ELSD) Method 3 (HILIC-ELSD/CAD)
Typical Retention Time 12 - 18 min10 - 15 min8 - 12 min
Resolution of Oligomers GoodGoodExcellent
Limit of Detection (LOD) Low ng range (CAD)Mid-to-high ng rangeLow ng range (CAD)
Linearity (R²) > 0.99 (CAD)Variable> 0.99 (CAD)
Separation of Polar Impurities ModerateModerateExcellent
Separation of Non-polar Impurities ExcellentExcellentModerate

Mandatory Visualization

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_system HPLC System cluster_data_analysis Data Analysis Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Autosampler Autosampler Injection Filtration->Autosampler Column HPLC Column (e.g., C18, C8, HILIC) Autosampler->Column Pump Solvent Delivery System (Pump) Detector Detector (UV, CAD, ELSD) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Report Purity Report Integration->Report

Caption: General workflow for the HPLC purity analysis of this compound.

Signaling Pathways and Logical Relationships

Method_Selection cluster_methods Available HPLC Methods cluster_considerations Key Considerations Start Start: Purity Analysis of This compound Universal_Detection Need for Universal Detection? Start->Universal_Detection RP_UV_CAD Reversed-Phase + UV/CAD Polar_Impurities Concerned about Polar Impurities? RP_UV_CAD->Polar_Impurities Report Report RP_UV_CAD->Report RP_ELSD Reversed-Phase + ELSD RP_ELSD->Polar_Impurities RP_ELSD->Report HILIC HILIC + ELSD/CAD HILIC->Report Universal_Detection->RP_UV_CAD Yes Universal_Detection->RP_ELSD Yes Universal_Detection->HILIC Yes Polar_Impurities->HILIC Yes Quantification Quantitative Accuracy Critical? Polar_Impurities->Quantification No Quantification->RP_UV_CAD Yes Quantification->RP_ELSD

Caption: Decision tree for selecting an appropriate HPLC method.

References

A Researcher's Guide to In-Vitro Stability Assays for PEGylated Biotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of PEGylated biotherapeutics is a cornerstone of successful therapeutic development. This guide provides a comparative overview of key in-vitro stability assays, supported by experimental data and detailed protocols to aid in the robust characterization of these complex molecules.

The covalent attachment of polyethylene (B3416737) glycol (PEG) to a biotherapeutic, a process known as PEGylation, is a widely adopted strategy to enhance a drug's pharmacokinetic and pharmacodynamic properties. This modification can lead to a longer circulating half-life, reduced immunogenicity, and improved stability. However, the addition of a large polymer can also introduce new challenges related to product stability, including aggregation, degradation of the PEG chain, and changes in protein conformation. Therefore, a thorough in-vitro stability assessment is critical.

This guide delves into the common in-vitro assays used to evaluate the stability of PEGylated biotherapeutics under various stress conditions, providing a framework for comparing different molecules and formulations.

Comparative Stability Analysis

The stability of a PEGylated biotherapeutic is influenced by factors such as the size and structure (linear vs. branched) of the PEG, the site of attachment, and the inherent stability of the protein itself. The following tables summarize quantitative data from studies on commonly investigated PEGylated proteins, offering a comparative look at their stability profiles under different conditions.

PEGylated ProteinStress ConditionAssayKey FindingReference
Peginterferon alfa-2b Real-time storage (+2°C to +8°C) for 24 monthsRP-HPLCNo considerable increase in free interferon alfa-2b, indicating stability against de-PEGylation.[1]
Accelerated storage (25°C/60% RH)RP-HPLCIncreased levels of free interferon alfa-2b over time.[1]
Stressed storage (40°C/75% RH)RP-HPLCSignificant increase in free interferon alfa-2b, indicating de-PEGylation.[1]
PEG-G-CSF (Filgrastim) Thermal StressDynamic Light Scattering (DLS)PEG-GCSF showed improved resistance to heat-induced aggregation, with aggregate size minimized to below 120 nm, compared to non-PEGylated G-CSF which formed aggregates larger than 2 μm.[2][3]
Thermal StressCircular Dichroism (CD)PEGylation did not alter temperature-induced conformational changes of G-CSF.[2][3]
PEGylated α-1 Antitrypsin (AAT) Heat TreatmentSEC-HPLCPEGylation significantly decreased the propensity of AAT to aggregate upon heating.[4][5]
ProteolysisSDS-PAGEConjugation to PEG, especially a 2-armed 40 kDa PEG, greatly improved the proteolytic resistance of AAT.[4][5]
Chemical DenaturationCircular Dichroism (CD) & Fluorescence SpectroscopyPEGylation did not alter the stability of the native protein upon chemical-induced denaturation.[4][5]
PEG ArchitectureProteinAssayKey FindingReference
Linear vs. Branched PEG α-lactalbumin & Bovine Serum AlbuminSize Exclusion Chromatography (SEC)No significant difference in the viscosity radii of proteins conjugated with linear versus branched PEGs of the same total molecular weight.[6]
Linear vs. Branched PEG WW domain (a small model protein)Circular Dichroism (CD)Branched PEG generally has a more pronounced effect on conformational stability than linear PEG; it is more stabilizing at stabilizing sites and more destabilizing at destabilizing sites.[7]

Key In-Vitro Stability Assays and Experimental Protocols

A comprehensive stability assessment of PEGylated biotherapeutics involves subjecting the molecule to forced degradation conditions and analyzing the outcomes using a suite of orthogonal analytical techniques.

Forced Degradation Studies

Forced degradation studies, or stress testing, are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[8][9] Common stress conditions include:

  • Thermal Stress: Incubation at elevated temperatures (e.g., 40°C, 55°C) to accelerate degradation.[10]

  • Freeze-Thaw Cycles: Repeated freezing and thawing to assess physical instability.[8]

  • Photostability: Exposure to light according to ICH Q1B guidelines to evaluate light-induced degradation.[10]

  • pH Stress: Incubation in acidic and basic conditions to assess hydrolysis and other pH-dependent degradation.

  • Oxidation: Exposure to oxidizing agents like hydrogen peroxide (H₂O₂) to induce oxidation of susceptible amino acid residues.[8]

Analytical Techniques

SEC separates molecules based on their hydrodynamic radius and is a primary method for quantifying aggregates and fragments.

Experimental Protocol: SEC for Aggregate and Fragment Analysis

  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system equipped with a UV detector.

  • Column: A size exclusion column appropriate for the molecular weight range of the PEGylated protein and its potential aggregates (e.g., TSKgel G4000SWXL).[11]

  • Mobile Phase: A buffer that minimizes non-specific interactions with the column matrix, typically a phosphate (B84403) or acetate (B1210297) buffer at a physiological pH containing salt (e.g., 150 mM sodium phosphate, pH 7.0).[12]

  • Flow Rate: An isocratic flow rate is used (e.g., 0.5 mL/min).[11]

  • Detection: UV absorbance at 280 nm for protein detection.

  • Sample Preparation: Dilute the PEGylated biotherapeutic to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

  • Analysis: Inject the sample and monitor the chromatogram for peaks corresponding to the monomer, aggregates (eluting earlier), and fragments (eluting later). Integrate the peak areas to quantify the relative amounts of each species.

RP-HPLC separates molecules based on their hydrophobicity and is useful for detecting chemical modifications and degradation products, including de-PEGylation.

Experimental Protocol: RP-HPLC for Purity and Degradation Analysis

  • System: An HPLC or UPLC system with a UV detector.

  • Column: A reversed-phase column with a suitable stationary phase (e.g., C4, C8).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Gradient: A linear gradient from a low to a high concentration of the organic solvent.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV absorbance at 214 nm or 280 nm.

  • Sample Preparation: Dilute the sample in the initial mobile phase.

  • Analysis: Inject the sample and analyze the chromatogram for the main peak and any new peaks that may represent degradation products.

SDS-PAGE separates proteins based on their molecular weight and is a valuable tool for visualizing aggregation, fragmentation, and changes in the degree of PEGylation. For PEGylated proteins, Sarcosyl-PAGE can offer superior resolution.[13]

Experimental Protocol: Sarcosyl-PAGE for PEGylated Proteins [13]

  • Gel Preparation: Cast a polyacrylamide gel with a resolving and a stacking layer. The acrylamide (B121943) percentage will depend on the size of the protein.

  • Sample Preparation: Mix the protein sample with a loading buffer containing Sarcosyl instead of SDS. Heat the samples.

  • Electrophoresis: Load the samples onto the gel and run at a constant voltage in a running buffer containing Sarcosyl.

  • Staining: After electrophoresis, stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands.

  • Analysis: Analyze the gel for the main protein band and any additional bands corresponding to aggregates, fragments, or different PEGylation states.

CD spectroscopy is a powerful technique for assessing the secondary and tertiary structure of proteins. Changes in the CD spectrum can indicate conformational instability.

Experimental Protocol: CD Spectroscopy for Conformational Analysis [14][15]

  • Instrument: A CD spectropolarimeter.

  • Sample Preparation: Prepare the sample in a CD-compatible buffer (e.g., phosphate buffer) at a concentration of approximately 0.1 mg/mL for far-UV CD.[15] The buffer should not have high absorbance in the wavelength range of interest.

  • Measurement:

    • Far-UV CD (190-250 nm): To analyze secondary structure (α-helix, β-sheet).

    • Near-UV CD (250-350 nm): To probe the tertiary structure.

  • Data Analysis: Compare the CD spectra of the stressed samples to that of a control sample to identify any changes in protein conformation. Thermal melts can also be performed by monitoring the CD signal at a specific wavelength as a function of temperature.

Visualizing Stability Workflows

Understanding the logical flow of stability assessment is crucial. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for in-vitro stability testing and the conceptual impact of PEGylation on protein stability.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analytical Methods cluster_assessment Stability Assessment Thermal Thermal Stress SEC Size Exclusion Chromatography (SEC) Thermal->SEC RP_HPLC Reversed-Phase HPLC (RP-HPLC) Thermal->RP_HPLC SDS_PAGE SDS-PAGE / Sarcosyl-PAGE Thermal->SDS_PAGE CD Circular Dichroism (CD) Thermal->CD MS Mass Spectrometry (MS) Thermal->MS FreezeThaw Freeze-Thaw FreezeThaw->SEC FreezeThaw->RP_HPLC FreezeThaw->SDS_PAGE FreezeThaw->CD FreezeThaw->MS Photo Photostability Photo->SEC Photo->RP_HPLC Photo->SDS_PAGE Photo->CD Photo->MS pH pH Stress pH->SEC pH->RP_HPLC pH->SDS_PAGE pH->CD pH->MS Oxidation Oxidation Oxidation->SEC Oxidation->RP_HPLC Oxidation->SDS_PAGE Oxidation->CD Oxidation->MS Aggregation Aggregation/ Fragmentation SEC->Aggregation Degradation Chemical Degradation RP_HPLC->Degradation SDS_PAGE->Aggregation Conformation Conformational Changes CD->Conformation MS->Degradation PEG_Bio PEGylated Biotherapeutic PEG_Bio->Thermal PEG_Bio->FreezeThaw PEG_Bio->Photo PEG_Bio->pH PEG_Bio->Oxidation

Fig 1. Experimental workflow for in-vitro stability testing of PEGylated biotherapeutics.

pegylation_impact cluster_native Native Protein cluster_pegylated PEGylated Protein Native Unstable Conformation Aggregation_Native Aggregation Native->Aggregation_Native Proteolysis_Native Proteolysis Native->Proteolysis_Native Renal_Clearance Rapid Renal Clearance Native->Renal_Clearance PEGylation PEGylation Process Native->PEGylation PEGylated Stabilized Conformation Aggregation_PEG Reduced Aggregation PEGylated->Aggregation_PEG Proteolysis_PEG Steric Hindrance PEGylated->Proteolysis_PEG Renal_Clearance_PEG Reduced Renal Clearance PEGylated->Renal_Clearance_PEG PEGylation->PEGylated

Fig 2. Impact of PEGylation on protein stability and clearance.

By employing a combination of these in-vitro stability assays, researchers can gain a comprehensive understanding of the degradation pathways and stability profile of PEGylated biotherapeutics. This knowledge is paramount for selecting stable drug candidates, optimizing formulations, and ensuring the quality, safety, and efficacy of the final therapeutic product.

References

A Researcher's Guide to the Impact of PEGylation on Protein Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of PEGylation is critical for optimizing therapeutic protein design. This guide provides a comparative analysis of how PEGylation—the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein—affects biological activity, supported by experimental data and detailed methodologies.

PEGylation is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1] The primary benefits include an increased circulatory half-life, improved stability, greater solubility, and reduced immunogenicity and antigenicity.[1][2][3] By increasing the hydrodynamic size of the protein, PEGylation slows its clearance by the kidneys.[4][5] However, these advantages often come at the cost of a partial loss of in vitro biological activity, a critical trade-off that must be carefully assessed.[1][6]

The reduction in activity is often attributed to the PEG chains sterically hindering the protein's active or binding sites, which can interfere with substrate or receptor interactions.[6][7] The extent of this activity loss depends on several factors, including the size and structure (linear or branched) of the PEG molecule, the number of PEG chains attached, and the specific site of conjugation on the protein.[3] Despite a potential decrease in immediate in vitro potency, the extended half-life of a PEGylated protein can lead to superior in vivo efficacy due to prolonged therapeutic exposure.[1]

Comparative Analysis of PEGylated vs. Non-PEGylated Proteins

To illustrate the multifaceted impact of PEGylation, this section compares key performance parameters of several therapeutic proteins before and after modification.

Case Study 1: Enzyme Kinetics of α-Chymotrypsin

PEGylation can alter the catalytic efficiency of enzymes. A study on α-chymotrypsin systematically varied the molecular weight of the attached PEG and the degree of PEGylation, revealing a clear impact on its kinetic parameters.

Table 1: Impact of PEGylation on α-Chymotrypsin Enzyme Kinetics

Conjugate Degree of PEGylation (Molecules per Enzyme) PEG Molecular Weight (Da) K_M_ (mM) k_cat_ (s⁻¹) k_cat_/K_M_ (s⁻¹mM⁻¹)
Native α-Chymotrypsin 0 - 0.05 40.0 800
PEG₇₅₀-α-Chymotrypsin 6 750 0.11 25.0 227
PEG₂₀₀₀-α-Chymotrypsin 6 2000 0.11 25.0 227
PEG₅₀₀₀-α-Chymotrypsin 6 5000 0.12 25.0 208
PEG₅₀₀₀-α-Chymotrypsin 9 5000 0.19 20.0 105

Data sourced from a study on α-chymotrypsin modification.[6]

As shown, PEG conjugation led to a decrease in catalytic turnover (k_cat_) by as much as 50% and a lower substrate affinity, evidenced by an increased Michaelis-Menten constant (K_M_).[6] These effects were primarily dependent on the number of attached PEG molecules rather than their size.[6]

Case Study 2: Cytokine Activity of Interferon (IFN)

Interferons are widely used antiviral and immunomodulatory agents. PEGylation has been instrumental in improving their therapeutic profile, leading to market-approved drugs like peginterferon alfa-2a and peginterferon alfa-2b.

Table 2: Comparison of Native Interferon vs. Peginterferon

Parameter Standard Interferon Peginterferon Fold Change
Pharmacokinetics
Half-life (t_1/2_) 2-5 hours 50-80 hours ~10-40x increase
Dosing Frequency Daily or 3x/week Once weekly Reduced
Clinical Efficacy (Hepatitis C)
Sustained Virological Response (SVR) 15-25% 35-55% ~2x increase

Data compiled from multiple reviews and clinical trials.[8][9][10]

While direct in vitro receptor binding activity can be reduced (e.g., PEG-interferon α2a retains only about 7% of its native activity), the vastly improved pharmacokinetic profile leads to a more sustained biological effect and significantly higher clinical efficacy.[7][8] Peginterferon-based regimens are considered superior to standard interferon for treating chronic hepatitis C.[9][11]

Case Study 3: Hematopoietic Growth Factor (G-CSF)

Granulocyte-colony stimulating factor (G-CSF) is used to treat neutropenia. The PEGylated version, pegfilgrastim, offers a simplified dosing schedule compared to daily injections of standard G-CSF (filgrastim).

Table 3: Comparison of G-CSF vs. PEG-G-CSF for Neutropenia

Parameter G-CSF (Filgrastim) PEG-G-CSF (Pegfilgrastim) Key Difference
Half-life (t_1/2_) 3.5–3.8 hours 15-80 hours Significant extension[12]
Dosing Schedule Multiple daily doses Single dose per chemotherapy cycle Improved convenience[12][13]
Clinical Outcome
Incidence of Febrile Neutropenia Effective Significantly Lower Superior prophylaxis[14]

Data compiled from systematic reviews and meta-analyses.[13][14][15][16]

A single dose of PEG-G-CSF has shown efficacy comparable to or better than daily injections of G-CSF in reducing chemotherapy-induced neutropenia.[13][14] This demonstrates a case where improved pharmacokinetics translates directly to a more favorable and convenient clinical outcome.[13]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. Below are outlines for key experiments cited in the comparison tables.

Enzyme Kinetics Assay (for α-Chymotrypsin)
  • Objective: To determine the Michaelis-Menten constant (K_M_) and catalytic turnover (k_cat_) for native and PEGylated α-chymotrypsin.

  • Materials:

    • Native and PEGylated α-chymotrypsin solutions of known concentrations.

    • Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-2586).

    • Buffer: 0.1 M Tris-HCl, pH 8.0.

    • 96-well microplate reader.

  • Procedure:

    • Prepare a series of substrate dilutions in the Tris-HCl buffer.

    • Add a fixed concentration of the enzyme (native or PEGylated) to each well of a 96-well plate.

    • Initiate the reaction by adding the substrate solutions to the wells.

    • Monitor the rate of p-nitroaniline release by measuring the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time curves.

    • Plot V₀ against substrate concentration and fit the data to the Michaelis-Menten equation to determine K_M_ and V_max_.

    • Calculate k_cat_ using the formula: k_cat_ = V_max_ / [E], where [E] is the total enzyme concentration.

In Vitro Bioassay for Interferon Activity
  • Objective: To measure the antiviral activity of native and PEGylated interferon.

  • Principle: This assay measures the ability of interferon to protect cells from the cytopathic effect (CPE) of a virus.

  • Materials:

    • A549 cells (human lung carcinoma) or other susceptible cell line.

    • Encephalomyocarditis virus (EMCV) or another suitable challenge virus.

    • Serial dilutions of native and PEGylated interferon.

    • Cell culture medium, fetal bovine serum (FBS).

    • Crystal violet solution for cell viability staining.

  • Procedure:

    • Seed A549 cells in 96-well plates and incubate until a confluent monolayer is formed.

    • Remove the culture medium and add serial dilutions of the interferon samples to the wells. Incubate for 24 hours to allow for the induction of an antiviral state.

    • Aspirate the interferon solutions and add a standardized amount of EMCV to each well (except for cell-only controls).

    • Incubate for another 24-48 hours, until CPE is observed in the virus-only control wells.

    • Wash the plates, fix the remaining viable cells with methanol (B129727), and stain with crystal violet.

    • Wash away excess stain and solubilize the bound dye with a solvent (e.g., methanol or isopropanol).

    • Read the absorbance at 570 nm. The activity (in laboratory units/mL) is calculated as the reciprocal of the dilution that provides 50% protection from CPE, calibrated against an international standard.

Visualizing PEGylation Concepts and Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships in PEGylation.

PEGylation_Workflow General Experimental Workflow for Assessing PEGylated Proteins cluster_prep Protein Preparation & Modification cluster_analysis Comparative Analysis Protein Native Protein Expression & Purification Conjugation PEGylation Reaction (Protein + PEG) Protein->Conjugation Activity In Vitro Activity Assay (e.g., Enzyme Kinetics, Bioassay) Protein->Activity Control PK Pharmacokinetic Study (In Vivo Half-life) Protein->PK Control PEG PEG Reagent Selection (Size, Linker Chemistry) PEG->Conjugation Purification Purification of PEG-Protein Conjugate Conjugation->Purification Purification->Activity Purification->PK Efficacy In Vivo Efficacy Study (Animal Model) Activity->Efficacy PK->Efficacy Result Data Comparison & Assessment Efficacy->Result Trade_Off_Logic Decision Logic: The PEGylation Trade-Off start Therapeutic Protein Candidate pk_issue Does it have poor PK properties? (e.g., short half-life) start->pk_issue pegylate Perform PEGylation pk_issue->pegylate Yes no_peg PEGylation Not Required pk_issue->no_peg No activity_loss Is in vitro activity loss acceptable? pegylate->activity_loss in_vivo_gain Does extended half-life lead to superior in vivo efficacy? activity_loss->in_vivo_gain Yes fail Re-evaluate Strategy (e.g., different PEG, site-specific conjugation) activity_loss->fail No, too much loss success Successful Candidate (Improved therapeutic index) in_vivo_gain->success Yes in_vivo_gain->fail No GCSF_Pathway Simplified G-CSF Signaling Pathway GCSF G-CSF or PEG-G-CSF Receptor G-CSF Receptor (on myeloid progenitor cells) GCSF->Receptor Binding JAK JAK Activation Receptor->JAK STAT STAT3 Phosphorylation & Dimerization JAK->STAT Nucleus Nuclear Translocation STAT->Nucleus Transcription Gene Transcription Nucleus->Transcription Effect ↑ Proliferation ↑ Differentiation ↑ Survival (Neutrophil Production) Transcription->Effect

References

A Head-to-Head Comparison: Cu-Catalyzed vs. Strain-Promoted Click Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to specifically and efficiently label and track biomolecules is paramount. "Click chemistry," a term coined by Nobel laureate K. Barry Sharpless, has revolutionized this field by offering a suite of reactions that are rapid, high-yielding, and biocompatible.[1][2][3] Among these, the azide-alkyne cycloaddition has become a cornerstone of bioconjugation. This reaction is primarily performed in two flavors: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][4][5]

The choice between CuAAC and SPAAC is a critical one, hinging on a trade-off between reaction kinetics and biocompatibility.[6] This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most appropriate technique for various research applications.

Executive Summary: A Tale of Two Clicks

The fundamental principle for both CuAAC and SPAAC is the formation of a stable triazole linkage between an azide (B81097) and an alkyne.[6] However, their mechanisms diverge significantly, leading to distinct advantages and disadvantages.

CuAAC utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide.[1][6][7] This method is known for its fast reaction kinetics and high efficiency.[1][7][8] However, the requisite copper catalyst can be cytotoxic, posing a significant challenge for in vivo applications.[1][5][9]

SPAAC , on the other hand, is a catalyst-free reaction that employs a strained cyclooctyne (B158145), which reacts spontaneously with an azide to release ring strain.[1] This inherent biocompatibility makes it the preferred method for live-cell imaging and in vivo studies.[5][10] Generally, SPAAC reactions are slower than their copper-catalyzed counterparts.[1][11][12]

Quantitative Performance Comparison

The selection of a click chemistry strategy often comes down to the numbers. The following tables summarize key quantitative data to facilitate a direct comparison between CuAAC and SPAAC.

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Reaction Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[13]Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[13]
Biocompatibility Limited in vivo due to the cytotoxicity of the copper catalyst. Ligands are often required to mitigate toxicity.[13][14]Excellent biocompatibility as it is a catalyst-free reaction, making it ideal for in vivo and live-cell applications.[1][13]
Functional Group Tolerance Generally good, but some functional groups can be sensitive to the copper catalyst.[15]Excellent, as no catalyst is required.
Side Reactions Potential for oxidative damage to biomolecules due to reactive oxygen species (ROS) generated by the copper catalyst.[1] Thiol-containing molecules can also interfere with the catalyst.[16]Strained alkynes can react with thiols, leading to some background labeling.[4]

Table 1: General Comparison of CuAAC and SPAAC

Reaction TypeReagentsSecond-Order Rate Constant (M⁻¹s⁻¹)
CuAAC Terminal Alkyne + Azide (with Cu(I) catalyst)1 - 100[12][13]
SPAAC BCN + Benzyl Azide~0.1
SPAAC DBCO (ADIBO) + Benzyl Azide~0.3
SPAAC DIBAC/DBCO + Benzyl Azide0.3 - 1.0[17]
SPAAC BARAC + Benzyl Azide~3.3[17]

Table 2: Comparison of Reaction Kinetics. Rates can vary based on the specific reactants, solvent, and temperature. BCN (Bicyclo[6.1.0]nonyne), DBCO (Dibenzocyclooctyne), DIBAC (Dibenzoazacyclooctyne), BARAC (Biarylazacyclooctynone).

Visualizing the Chemistries

To better understand the fundamental differences between these two powerful techniques, the following diagrams illustrate their respective reaction mechanisms and a general experimental workflow.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Alkyne Terminal Alkyne Triazole 1,4-disubstituted Triazole Alkyne->Triazole Azide Azide Azide->Triazole Cu_I Cu(I) Cu_I->Triazole catalyzes

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Cyclooctyne Strained Cyclooctyne Triazole Triazole Cyclooctyne->Triazole Spontaneous Reaction Azide Azide Azide->Triazole

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow Start Start: Azide- or Alkyne-functionalized Biomolecule Choose Choose Ligation Strategy Start->Choose CuAAC_step CuAAC: Add opposing reactant, Cu(I) catalyst, and ligand Choose->CuAAC_step CuAAC SPAAC_step SPAAC: Add strained cyclooctyne or azide reactant Choose->SPAAC_step SPAAC React Incubate CuAAC_step->React SPAAC_step->React Purify Purify Conjugate React->Purify Analyze Analyze Product Purify->Analyze

References

Safety Operating Guide

Proper Disposal of Azido-PEG11-t-butyl Ester: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of Azido-PEG11-t-butyl ester, a bifunctional linker commonly used in proteomics and drug discovery. Adherence to these procedures is critical to ensure laboratory safety and environmental compliance.

The azide (B81097) functional group, while versatile in bioconjugation chemistry, renders molecules like this compound potentially hazardous if mishandled. Organic azides can be energetic and toxic. Therefore, a key principle of safe disposal is the chemical inactivation of the azide moiety prior to its entry into the waste stream. This guide outlines a step-by-step protocol for this process, along with general handling precautions and decontamination procedures.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the inherent risks associated with organic azides and to take appropriate safety measures.

HazardPrecaution
Explosive Potential Avoid subjecting the compound to heat, shock, friction, or static discharge. Organic azides can be sensitive to these conditions, particularly in concentrated or solid form.[1][2]
Toxicity Handle with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Azides can be toxic if inhaled, ingested, or absorbed through the skin.[1]
Incompatible Materials Keep away from strong acids, strong oxidizing agents, and heavy metals. Contact with acids can form highly toxic and explosive hydrazoic acid.[1][2] Reaction with heavy metals (e.g., copper, lead in plumbing) can form highly sensitive and explosive metal azides.[1][2] Do not use metal spatulas for handling. Avoid contact with halogenated solvents like dichloromethane (B109758) or chloroform, as this can lead to the formation of explosive di- and tri-azidomethane.[1][2]

A stability assessment of organic azides is recommended before handling. Two common guidelines are the "Rule of Six" and the Carbon-to-Nitrogen (C/N) ratio.[1][2]

Stability GuidelineRecommendation
Rule of Six There should be at least six carbon atoms for each energetic functional group (e.g., azide). This provides sufficient dilution to render the compound relatively safe.[1][2]
Carbon-to-Nitrogen (C/N) Ratio The number of carbon atoms should ideally exceed the number of nitrogen atoms.[1][2]

For this compound (C₂₅H₄₉N₃O₁₃), the C/N ratio is greater than 8, and it adheres to the "Rule of Six," suggesting a relatively lower risk compared to smaller organic azides. However, caution should always be exercised.

Disposal Workflow Overview

The recommended disposal procedure for this compound involves a two-stage process: chemical inactivation of the azide group followed by disposal as a standard chemical waste. The following diagram illustrates the logical flow of this process.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_inactivation Chemical Inactivation (Staudinger Reduction) cluster_waste Waste Collection & Disposal A Don Appropriate PPE (Lab coat, safety glasses, gloves) B Work in a well-ventilated fume hood A->B C Dissolve this compound in an appropriate solvent (e.g., THF/water) B->C D Add triphenylphosphine (B44618) (PPh₃) in slight excess C->D E Stir at room temperature (monitor for cessation of N₂ evolution) D->E F Formation of a water-soluble phosphine (B1218219) oxide and the corresponding amine E->F G Collect the reaction mixture in a designated, labeled waste container for non-halogenated organic waste F->G H Dispose of the container through the institution's hazardous waste program G->H

Caption: Logical workflow for the safe disposal of this compound.

Experimental Protocol: Chemical Inactivation via Staudinger Reduction

The Staudinger reduction is a mild and effective method for converting organic azides to primary amines using a phosphine, typically triphenylphosphine (PPh₃).[1][3][4] This reaction is generally high-yielding and produces stable, non-hazardous byproducts.

Materials:

  • This compound waste

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF)

  • Water

  • Appropriately labeled waste container for non-halogenated organic waste

  • Stir plate and stir bar

  • Fume hood

Procedure:

  • Preparation: Perform all steps in a well-ventilated fume hood while wearing appropriate PPE.

  • Dissolution: Dissolve the this compound waste in a mixture of THF and water. The ratio can be adjusted to ensure solubility, for example, a 3:1 mixture of THF to water.

  • Reagent Addition: For each 1 gram of this compound, slowly add approximately 1.1 equivalents of triphenylphosphine. A slight excess of the phosphine ensures complete reduction of the azide.

  • Reaction: Stir the mixture at room temperature. The reaction is typically accompanied by the evolution of nitrogen gas. Continue stirring until the gas evolution ceases, which indicates the completion of the reaction. For small laboratory quantities, this may take a few hours.

  • Waste Collection: Once the reaction is complete, the resulting solution containing the amine, triphenylphosphine oxide, and solvent should be collected in a designated and clearly labeled waste container for non-halogenated organic waste.

  • Final Disposal: The waste container should be disposed of through your institution's hazardous waste management program.

The signaling pathway for this chemical transformation is illustrated below.

StaudingerReduction Staudinger Reduction of this compound Azide This compound (R-N₃) Phosphazide Phosphazide Intermediate Azide->Phosphazide + PPh₃ PPh3 Triphenylphosphine (PPh₃) PPh3->Phosphazide Iminophosphorane Iminophosphorane (R-N=PPh₃) Phosphazide->Iminophosphorane Nitrogen Nitrogen Gas (N₂) Phosphazide->Nitrogen - N₂ Amine Amino-PEG11-t-butyl ester (R-NH₂) Iminophosphorane->Amine + H₂O PhosphineOxide Triphenylphosphine oxide (Ph₃P=O) Iminophosphorane->PhosphineOxide + H₂O Water Water (H₂O) Water->Amine Water->PhosphineOxide

Caption: Reaction pathway for the Staudinger reduction.

Decontamination of Laboratory Equipment

All equipment and surfaces that have come into contact with this compound must be thoroughly decontaminated.

Procedure:

  • Initial Wipe-Down: Wearing appropriate PPE, wipe down all contaminated surfaces and equipment with a cloth or paper towel soaked in a detergent solution to remove the bulk of the chemical.

  • Solvent Rinse: Rinse the surfaces and equipment with a suitable solvent in which the compound is soluble, such as ethanol (B145695) or isopropanol.

  • Secondary Wash: Wash the equipment again with a detergent solution and rinse thoroughly with water.

  • Drying: Allow the equipment to air dry completely in a fume hood or wipe dry with a clean paper towel.

  • Waste Disposal: All materials used for decontamination (e.g., paper towels, gloves) should be collected in a sealed bag and disposed of as hazardous waste.

By following these procedures, researchers can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and waste disposal guidelines in conjunction with this document.

References

Personal protective equipment for handling Azido-PEG11-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.[1]

This document provides crucial safety and logistical information for handling Azido-PEG11-t-butyl ester. Researchers, scientists, and drug development professionals should review this guide thoroughly before working with this compound to ensure safe laboratory practices.

Hazard Identification and Immediate Precautions

This compound is an organic azide (B81097). Organic azides are potentially explosive and can be sensitive to heat, light, shock, and friction.[2][3] While higher molecular weight azides are generally considered lower risk, caution is always necessary.[3] The azide functional group has a toxicity comparable to cyanide.[3]

Key Hazards:

  • Explosive Potential: Can decompose violently with energy input.[3]

  • Toxicity: The azide ion is highly toxic.[3]

  • Formation of Hydrazoic Acid: Contact with acids can produce highly toxic and explosive hydrazoic acid.[2]

  • Formation of Metal Azides: Contact with heavy metals (e.g., lead, copper) can form highly shock-sensitive and explosive metal azides.[2][4]

Personal Protective Equipment (PPE)

A comprehensive assessment of the work environment is crucial to determine the appropriate level of PPE.[5] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Safety glasses with side shields or chemical splash goggles are mandatory.[6][7] A face shield should be used when there is a risk of splashes or for larger quantities.[6][8][9]
Hand Chemical-resistant gloves (e.g., nitrile) are required.[8] Consider double-gloving for enhanced protection.[8] Regularly inspect and replace gloves.[10]
Body A flame-resistant lab coat must be worn.[8] Ensure clothing covers the arms and legs.[8] For significant spill risks, chemical-resistant aprons or coveralls are recommended.[6][9]
Footwear Closed-toe shoes are mandatory.[8]
Respiratory Work should be conducted in a certified chemical fume hood to avoid inhalation.[8][11] If there is a risk of aerosol generation, a respirator may be necessary.[5][9]

Handling and Storage Procedures

Proper handling and storage are critical to mitigate the risks associated with this compound.

Handling Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS and SOPs Review SDS and SOPs Don PPE Don PPE Review SDS and SOPs->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Perform Reaction Perform Reaction Weigh Compound->Perform Reaction Monitor Reaction Monitor Reaction Perform Reaction->Monitor Reaction Quench Reaction (if applicable) Quench Reaction (if applicable) Monitor Reaction->Quench Reaction (if applicable) Segregate Waste Segregate Waste Quench Reaction (if applicable)->Segregate Waste Decontaminate Workspace Decontaminate Workspace Segregate Waste->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) and relevant Standard Operating Procedures (SOPs).

    • Ensure all necessary PPE is available and in good condition.[6]

    • Prepare the work area in a certified chemical fume hood.[8][11] Place a blast shield in front of the experimental setup.[8][11]

  • Handling:

    • Use non-metal spatulas (e.g., plastic or ceramic) for weighing and transferring the compound.[3][11]

    • Avoid using halogenated solvents like dichloromethane (B109758) or chloroform, as they can form explosive compounds with azides.[2][3]

    • Keep the compound away from acids, heavy metals, and their salts.[2]

    • Do not heat the compound unless specified in a validated protocol, and even then, with extreme caution and behind a blast shield.

    • Purification should be limited to extraction and precipitation; avoid distillation or sublimation.[3]

  • Storage:

    • Store this compound at -20°C in a tightly sealed container.[12][13][14]

    • Store in a dark, well-ventilated area away from incompatible materials.[3][8]

    • Clearly label all containers with the chemical name and hazard warnings.[8]

Spill and Emergency Procedures

Spill Cleanup:

  • Evacuate the area if necessary.

  • For small solid spills, gently cover with a damp cloth (use alkaline water with a pH >9 to prevent hydrazoic acid formation) and carefully sweep into a non-metallic container.[8]

  • For liquid spills, absorb with a non-reactive absorbent material.

  • Decontaminate the spill area thoroughly.[8]

  • Collect all contaminated materials as hazardous waste.

First Aid Measures:

ExposureFirst Aid Instructions
Skin Immediately wash the affected area with soap and plenty of water while removing contaminated clothing.[15]
Eyes Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[15]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen.[15]
Ingestion Clean the mouth with water and seek medical attention.[15]

Disposal Plan

All azide-containing waste is considered hazardous and must be disposed of through an approved hazardous waste management program.[2][16]

Disposal Workflow:

cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal Segregate Azide Waste Segregate Azide Waste Use Designated Container Use Designated Container Segregate Azide Waste->Use Designated Container Label Container Clearly Label Container Clearly Use Designated Container->Label Container Clearly Store Away from Incompatibles Store Away from Incompatibles Label Container Clearly->Store Away from Incompatibles Contact EHS for Pickup Contact EHS for Pickup Store Away from Incompatibles->Contact EHS for Pickup Professional Disposal Professional Disposal Contact EHS for Pickup->Professional Disposal

Caption: Disposal workflow for azide-containing waste.

Step-by-Step Disposal Protocol:

  • Segregation: Collect all waste containing this compound separately from other chemical waste, especially acidic waste.[2]

  • Container: Use a clearly labeled, non-metallic, and sealed container for the azide waste.[11][17]

  • Labeling: The label should clearly indicate "Azide Waste" and list all chemical constituents.[2]

  • Deactivation (for dilute solutions only): For dilute solutions (<5%), chemical deactivation by trained personnel may be an option. A common method involves reaction with nitrous acid (sodium nitrite (B80452) followed by acid).[4][18] This procedure is hazardous and must be performed in a fume hood.[4][18]

  • Final Disposal: DO NOT pour azide waste down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[4][16][19] Contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal of the hazardous waste.[16]

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.